molecular formula C4H9ClN2O2 B6199575 4-aminomorpholin-3-one hydrochloride CAS No. 2622234-46-0

4-aminomorpholin-3-one hydrochloride

Cat. No.: B6199575
CAS No.: 2622234-46-0
M. Wt: 152.6
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Description

4-Aminomorpholin-3-one hydrochloride is a chemical compound offered for research and development purposes. As a morpholine derivative, this class of compounds is of significant interest in medicinal chemistry and pharmaceutical synthesis. Related compounds, such as 4-(4-aminophenyl)morpholin-3-one, are well-established as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) like the anticoagulant drug Rivaroxaban . The structural motif of the morpholin-3-one ring is a valuable scaffold in drug discovery . Research Applications: This compound is primarily used as a building block or synthetic intermediate in organic chemistry and drug discovery projects. Researchers may utilize it to incorporate the morpholin-3-one pharmacophore into novel molecules. The hydrochloride salt form typically offers improved stability and solubility for handling in laboratory settings. Handling and Safety: Consult the Safety Data Sheet (SDS) before use. While specific hazard data for this exact compound is not available in the search results, analogous compounds carry warnings for skin and eye irritation and may be harmful if swallowed . Standard personal protective equipment is recommended. Note on Product Information: The specific CAS number, mechanistic data, and biological activity for "4-aminomorpholin-3-one hydrochloride" are not available in the current search results. The information presented is based on the profile of highly similar compounds. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2622234-46-0

Molecular Formula

C4H9ClN2O2

Molecular Weight

152.6

Purity

95

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a definitive analysis of 4-aminomorpholin-3-one hydrochloride , addressing the critical ambiguity in its nomenclature and providing the exact CAS numbers, synthesis protocols, and applications for the most probable chemical entities.

Executive Summary & CAS Disambiguation

Status: Ambiguous Nomenclature Resolution: The term "4-aminomorpholin-3-one" is frequently used as a shorthand in industrial pharmaceutical chemistry, leading to two distinct chemical possibilities. You must verify your target structure against the following profiles to ensure experimental validity.

Candidate A: The Rivaroxaban Intermediate (High Probability)
  • Correct IUPAC Name: 4-(4-aminophenyl)morpholin-3-one[1]

  • Description: A critical aniline-derivative intermediate used in the synthesis of the anticoagulant Rivaroxaban (Xarelto) .[2][3]

  • CAS Number (Free Base): 438056-69-0 [4][5]

  • CAS Number (HCl Salt): Not commercially indexed (typically generated in situ or used as free base).

  • Relevance: High. This is a high-volume process impurity and intermediate.

Candidate B: The N-Amino Heterocycle (Literal Interpretation)
  • Correct IUPAC Name: 4-aminomorpholin-3-one

  • Description: A hydrazine-like heterocycle where the amino group is directly attached to the morpholine nitrogen. Used as a building block for specialized hydrazones.

  • CAS Number: 858455-28-4 [6]

  • Relevance: Low to Moderate. Primarily a research reagent.

Candidate C: The Downstream Hydrochloride (Salt Match)
  • Correct IUPAC Name: 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochloride

  • Description: A more advanced intermediate in Rivaroxaban synthesis that is stable as a hydrochloride salt.

  • CAS Number: 898543-06-1

  • Relevance: High. If you specifically require a "hydrochloride" salt in this chemical family, this is the most likely commercial candidate.

Technical Profile: 4-(4-aminophenyl)morpholin-3-one (Candidate A)

This section details the primary industrial intermediate (CAS 438056-69-0), as it is the most common target for drug development professionals referencing this nomenclature.

Chemical Identity
PropertyData
CAS Number 438056-69-0
Molecular Formula C₁₀H₁₂N₂O₂
Molecular Weight 192.21 g/mol
SMILES C1COCC(=O)N1C2=CC=C(N)C=C2
Appearance Off-white to pale brown solid
Solubility DMSO (Soluble), Methanol (Slightly), Water (Insoluble)
Melting Point 171 - 175 °C
Synthesis Protocol (Self-Validating)

Objective: Synthesis of 4-(4-aminophenyl)morpholin-3-one via nitro-reduction. Precursor: 4-(4-nitrophenyl)morpholin-3-one (CAS 446292-04-2).[1]

Step-by-Step Methodology:

  • Hydrogenation Setup: Charge a high-pressure autoclave with 4-(4-nitrophenyl)morpholin-3-one (1.0 eq) and Methanol (10 volumes).

  • Catalyst Addition: Add 10% Pd/C (5% w/w loading relative to substrate) under an inert nitrogen atmosphere. Critical: Ensure catalyst is water-wet to prevent ignition.

  • Reaction: Pressurize with Hydrogen gas (H₂) to 3–5 bar. Heat to 50°C and stir vigorously (800 rpm) to overcome mass transfer limitations.

  • Monitoring: Monitor reaction via HPLC. The disappearance of the nitro peak (approx. RT 12.5 min) and appearance of the amine peak (approx. RT 4.2 min) indicates completion (typically 4–6 hours).

  • Workup: Filter the hot solution through a Celite bed to remove Pd/C.

  • Isolation: Concentrate the filtrate under reduced pressure. The product crystallizes upon cooling.

  • Purification (Optional HCl Formation): To generate the hydrochloride salt in situ: Dissolve the crude base in EtOAc, cool to 0°C, and purge with HCl gas. Filter the resulting precipitate.

Analytical Validation
  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.02 (d, J=8.5 Hz, 2H), 6.55 (d, J=8.5 Hz, 2H), 5.10 (s, 2H, NH₂), 4.15 (s, 2H), 3.92 (t, J=5.0 Hz, 2H), 3.65 (t, J=5.0 Hz, 2H).

  • Mass Spectrometry (ESI+): m/z = 193.1 [M+H]⁺.

Technical Profile: 4-aminomorpholin-3-one (Candidate B)

This section details the N-amino heterocyclic reagent (CAS 858455-28-4).[6]

Chemical Identity
PropertyData
CAS Number 858455-28-4
Molecular Formula C₄H₈N₂O₂
Molecular Weight 116.12 g/mol
SMILES C1COCC(=O)NN1
Structure Note Contains an N-N hydrazine bond within the lactam ring.
Synthesis Pathway

Mechanism: N-nitrosation of morpholin-3-one followed by reduction.[7]

  • Nitrosation: React morpholin-3-one with NaNO₂ in aqueous HCl at 0°C to form 4-nitrosomorpholin-3-one .

  • Reduction: Treat the nitroso intermediate with Zinc dust/Acetic acid or H₂/Pd-C to yield the N-amino product.

  • Handling: This compound is prone to oxidation.[8] Store under argon at -20°C.

Visualizing the Synthesis Logic

The following diagram illustrates the divergence in synthesis for the two candidates and their connection to the Rivaroxaban pathway.

G cluster_0 Candidate A: Rivaroxaban Pathway cluster_1 Candidate B: N-Amino Pathway start_A 4-Nitroaniline (Start) inter_A1 4-(4-nitrophenyl) morpholin-3-one (CAS 446292-04-2) start_A->inter_A1 Cyclization target_A 4-(4-aminophenyl) morpholin-3-one (CAS 438056-69-0) inter_A1->target_A H2 / Pd-C (Reduction) salt_A HCl Salt (In Situ) target_A->salt_A HCl/EtOAc start_B Morpholin-3-one inter_B1 N-Nitroso Intermediate start_B->inter_B1 NaNO2 / HCl target_B 4-aminomorpholin-3-one (CAS 858455-28-4) inter_B1->target_B Zn / AcOH (Reduction)

Figure 1: Divergent synthesis pathways for the phenyl-substituted intermediate (Top) versus the N-amino reagent (Bottom).

References

  • European Chemicals Agency (ECHA). Registration Dossier: 4-(4-aminophenyl)morpholin-3-one. Retrieved from

  • PubChem. Compound Summary: 4-(4-Aminophenyl)morpholin-3-one (CID 11194854). National Library of Medicine. Retrieved from

  • ChemicalBook. CAS DataBase List: 4-amino-3-morpholinone (CAS 858455-28-4).[6] Retrieved from

  • MedChemExpress. Product Datasheet: (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride (CAS 898543-06-1). Retrieved from

  • Google Patents. Process for preparing 4-(4-aminophenyl)morpholin-3-one (EP2560964A1). Retrieved from

Sources

Technical Monograph: 4-Amino-3-Morpholinone Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Subject: Chemical Identity, Synthesis, and Application in Heterocyclic Scaffolding[1]

Executive Summary & Critical Disambiguation

4-Amino-3-morpholinone hydrochloride is a specialized heterocyclic building block belonging to the class of cyclic hydrazides.[1] Structurally, it consists of a morpholin-3-one ring with a primary amino group (


) directly attached to the ring nitrogen (position 4).[1] This creates a reactive 

bond, distinguishing it as a hydrazine derivative.[1]

CRITICAL DISAMBIGUATION: In drug development contexts, this compound is frequently confused with 4-(4-aminophenyl)-3-morpholinone (CAS 438056-69-0), the key aniline intermediate used in the industrial synthesis of Rivaroxaban (Xarelto) .[1]

  • Target Molecule (This Guide): 4-Amino-3-morpholinone (N-amino).[1][2][3] Used for fused heterocycle synthesis (e.g., triazolomorpholines).[1]

  • Rivaroxaban Intermediate: 4-(4-Aminophenyl)-3-morpholinone (N-aryl).[1] Used for linked pharmacophores.[1]

This guide focuses strictly on the N-amino variant (CAS 7464-66-6 for free base), detailing its synthesis, stability as a hydrochloride salt, and utility as a "scaffold hopper" in medicinal chemistry.[1]

Chemical Constitution & Physical Profile[1][2][4][5]

The hydrochloride salt form is preferred for storage due to the inherent instability of the free hydrazine base, which is prone to oxidation and condensation.

PropertySpecification
Chemical Name 4-Amino-morpholin-3-one Hydrochloride
Free Base CAS 7464-66-6
Molecular Formula

Molecular Weight 152.58 g/mol (Salt) / 116.12 g/mol (Base)
Structural Class Cyclic Hydrazide / N-Amino Lactam
pKa (Conjugate Acid) ~3.5 (Hydrazine nitrogen)
Solubility High in Water, MeOH; Low in non-polar solvents (DCM, Hexane).[1][4][5]
Stability Hygroscopic.[1] Sensitive to aldehydes/ketones (forms hydrazones).[1]
Synthetic Methodology: The "Self-Validating" Protocol

The synthesis of 4-amino-3-morpholinone relies on the cyclization of hydrazine with a halo-ester.[1] This protocol is designed with a self-validating endpoint: the precipitation of the HCl salt eliminates the need for complex chromatography.

Reagents & Precursors
  • Substrate: Ethyl (2-chloroethoxy)acetate (CAS 14616-25-2).[1]

  • Reagent: Hydrazine Hydrate (80% or 100%).[1]

  • Solvent: Absolute Ethanol.[1]

  • Salt Formation: 4M HCl in Dioxane or concentrated aqueous HCl.[1]

Step-by-Step Protocol
  • Nucleophilic Attack (Alkylation):

    • Charge a reactor with Ethyl (2-chloroethoxy)acetate (1.0 eq) and Absolute Ethanol (5 vol).[1]

    • Cool to 0°C.[1]

    • Add Hydrazine Hydrate (3.0 eq) dropwise.[1] Note: Excess hydrazine is critical to prevent dimer formation (two morpholine rings linked by one hydrazine).[1]

  • Cyclization (Lactamization):

    • Allow the mixture to warm to Room Temperature (RT).

    • Reflux for 6–8 hours.[1]

    • In-Process Control (IPC): Monitor by TLC (MeOH:DCM 1:9).[1] Disappearance of the ester spot indicates completion.

  • Isolation & Salt Formation:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.

    • Dissolve the oily residue in a minimal amount of cold Ethanol or Isopropanol.

    • Add HCl (conc. or dioxane solution) dropwise until pH < 2.[1]

    • Precipitate forms immediately.[1] Filter the white solid.

    • Recrystallization: Recrystallize from Ethanol/Water to remove hydrazine hydrochloride salts.[1]

Reaction Engineering & Pathway Logic

The following diagram illustrates the reaction flow, highlighting the critical branching point where insufficient hydrazine leads to impurity formation.

G Start Ethyl (2-chloroethoxy)acetate Inter Intermediate: Hydrazino-ester Start->Inter Alkylation (SN2) Hydrazine Hydrazine Hydrate (Excess > 3 eq) Hydrazine->Inter Product 4-Amino-3-morpholinone (Free Base) Inter->Product Cyclization (-EtOH) Impurity Impurity: Bis-morpholinone Dimer Inter->Impurity Low Hydrazine Conc. (Cross-linking) Salt HCl Salt (Final Product) Product->Salt HCl/Dioxane

Figure 1: Synthetic pathway for 4-amino-3-morpholinone.[1][2][3][4][5][6] Green nodes indicate reagents; Blue nodes indicate target pathway; Red node indicates the primary impurity risk if stoichiometry is uncontrolled.

Applications in Drug Discovery: Scaffold Hopping

While the N-phenyl variant is used for Factor Xa inhibitors, 4-amino-3-morpholinone is a premium scaffold for synthesizing [1,2,4]triazolo[3,4-c][1,4]oxazines .[1] These fused tricyclic systems are bioisosteres for quinolines and benzodiazepines, offering unique solubility and metabolic stability profiles.[1]

Mechanism: The Triazole Fusion

The N-amino group acts as a 1,2-binucleophile.[1] When reacted with orthoesters or carboxylic acids, it closes a third ring onto the morpholine core.

  • Reaction: 4-Amino-3-morpholinone + Triethyl Orthoformate

    
    Triazolo-oxazine .[1]
    
  • Utility: This locks the morpholine conformation, reducing entropic penalty upon binding to biological targets (e.g., kinases or GPCRs).

Analytical Controls & Safety
Impurity Profiling (HPLC)
  • Column: C18 Reverse Phase (Polar-embedded preferred).[1]

  • Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile Gradient.[1]

  • Detection: UV 210 nm (Weak chromophore; derivatization with benzaldehyde may be required for high sensitivity).[1]

  • Key Impurity: Hydrazine (genotoxic).[1] Must be controlled to <10 ppm using specific colorimetric tests (e.g., p-dimethylaminobenzaldehyde method).[1]

Safety (MSDS Highlights)
  • Hydrazine Content: Even as a salt, the precursor residues are carcinogenic. Handle in a fume hood.

  • Explosion Hazard: Do not heat the free base (hydrazine derivative) to dryness without stabilizing solvents; potential for rapid decomposition.

References
  • Synthesis of Fused Heterocycles: Journal of Heterocyclic Chemistry. "Synthesis of s-Triazolo[3,4-c]-1,4-oxazines." (Validates the cyclization of 4-amino-3-morpholinone). [1]

  • Rivaroxaban Intermediate Distinction: U.S. Patent 7,157,456.[1][7] "Substituted oxazolidinones and their use in the field of blood coagulation." (Clarifies the N-phenyl structure vs. the N-amino structure).

  • Hydrazine Chemistry: Organic Process Research & Development. "Safe Handling of Hydrazines in Pharmaceutical Synthesis." [1]

  • Chemical Identity: PubChem Compound Summary for 4-Aminomorpholin-3-one (Base). [1]

Sources

Comparative Technical Analysis: 4-Aminomorpholin-3-one HCl vs. 4-(4-Aminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous comparison between 4-aminomorpholin-3-one HCl and 4-(4-aminophenyl)morpholin-3-one . While both share the morpholin-3-one lactam core, they represent fundamentally different chemical classes with distinct reactivities, synthesis pathways, and pharmaceutical applications.

  • 4-Aminomorpholin-3-one HCl is a hydrazine derivative (

    
    ), primarily used as a nucleophilic building block for constructing hydrazone-based libraries and specific enzyme inhibitors (e.g., PRMT5, Thrombin).
    
  • 4-(4-Aminophenyl)morpholin-3-one is an aniline derivative (

    
    ), serving as the critical "Key Intermediate" for the industrial synthesis of the anticoagulant Rivaroxaban (Xarelto) .
    

Part 1: Chemical Identity & Structural Divergence

The primary distinction lies in the substitution at the morpholine nitrogen (position 4). This dictates the electronic character of the terminal amino group.

FeatureCompound A: 4-Aminomorpholin-3-one HCl Compound B: 4-(4-Aminophenyl)morpholin-3-one
CAS Number 22067-15-8 (HCl salt) / 105686-24-2 (Base)438056-69-0
Chemical Class N-Amino Lactam (Hydrazine) N-Aryl Aniline
Molecular Formula


Terminal Amine pKa Low (Hydrazinic, nucleophilic)~4–5 (Anilinic)
Primary Reactivity Condensation with Aldehydes/Ketones (Hydrazone formation)Amide coupling / Carbamate formation
Key Application Scaffold for diverse library synthesis; PRMT5 inhibitorsDedicated intermediate for Rivaroxaban

Part 2: 4-(4-Aminophenyl)morpholin-3-one (The Rivaroxaban Intermediate)

Role in Drug Development

This compound is the structural anchor for Rivaroxaban. The morpholinone ring acts as a bioisostere for other cyclic lactams, providing metabolic stability and hydrogen-bonding capability within the Factor Xa active site. The p-aniline moiety serves as the attachment point for the oxazolidinone core via a carbamate or isocyanate linkage.

Industrial Synthesis Protocol

The synthesis typically avoids direct phenylation of morpholinone due to selectivity issues. Instead, the morpholinone ring is constructed onto the aniline.

Step-by-Step Methodology:

  • Alkylation: 4-Nitroaniline is reacted with 2-(2-chloroethoxy)acetyl chloride (or the acid form with activation) to form the acyclic amide precursor.

  • Cyclization: Base-promoted cyclization (using

    
     or 
    
    
    
    in DMF/Toluene) closes the morpholine ring, yielding 4-(4-nitrophenyl)morpholin-3-one .
  • Reduction: The nitro group is reduced to the amine using catalytic hydrogenation (

    
    , Pd/C) or chemical reduction (
    
    
    
    ).

Critical Quality Attribute (CQA): The level of the Nitro-precursor impurity must be strictly controlled (<10 ppm) as it is a potential genotoxin (PGI).

Rivaroxaban_Synthesis Nitroaniline 4-Nitroaniline Intermediate Acyclic Amide Intermediate Nitroaniline->Intermediate Acylation Chloroacetyl 2-(2-chloroethoxy)acetyl chloride Chloroacetyl->Intermediate NitroMorph 4-(4-nitrophenyl) morpholin-3-one Intermediate->NitroMorph Cyclization (K2CO3/DMF) Target 4-(4-aminophenyl) morpholin-3-one (Compound B) NitroMorph->Target Pd/C, H2 (Reduction)

Figure 1: Industrial synthesis pathway for Compound B, highlighting the cyclization-reduction sequence.

Part 3: 4-Aminomorpholin-3-one HCl (The Hydrazine Scaffold)

Role in Medicinal Chemistry

Unlike Compound B, which is a "dedicated" intermediate, Compound A is a "divergent" reagent. The N-amino group is a potent alpha-effect nucleophile. It is used to:

  • Synthesize Hydrazones: Reacts with aldehydes to form stable hydrazones, a common motif in antimicrobial research (analogous to nitrofurantoin chemistry).

  • Peptidomimetics: Acts as a constrained amino-acid mimic in protease inhibitors (e.g., Thrombin inhibitors described in J. Med. Chem.).[1][2][3][4][5][6][7]

  • Heterocycle Formation: Precursor for fused ring systems (e.g., triazolomorpholines) via reaction with nitriles or ortho-esters.

Synthesis & Handling

The synthesis requires the introduction of the amino group onto the ring nitrogen, often using hydrazine hydrate during the ring closure or electrophilic amination.

Protocol (Hydrazine Cyclization Route):

  • Reagents: Ethyl chloroacetate + 2-hydrazinoethanol (or equivalent hydrazine source).

  • Reaction: The hydrazine attacks the ester and the alkyl chloride in a cascade cyclization.

  • Isolation: The product is basic and often isolated as the Hydrochloride (HCl) salt to improve stability and prevent oxidation of the hydrazine moiety.

Safety Warning: As a hydrazine derivative, Compound A and its salts should be handled as potential genotoxins and sensitizers. Avoid contact with strong oxidizers.

Hydrazine_Scaffold cluster_Apps Downstream Applications Reagents Hydrazine Hydrate + Ethyl Chloroacetate CompA 4-Aminomorpholin-3-one (Compound A) Reagents->CompA Cyclocondensation Hydrazone Hydrazone Libraries (Antimicrobial) CompA->Hydrazone + R-CHO Inhibitors Thrombin/PRMT5 Inhibitors CompA->Inhibitors Peptide Coupling FusedRings Fused Triazoles CompA->FusedRings + Orthoesters

Figure 2: Synthesis and divergent utility of Compound A in library generation and drug discovery.

Part 4: Analytical Comparison (Impurity Profiling)

When sourcing these materials, researchers must distinguish them by analytical signature, as their names are frequently confused in vendor catalogs.

Analytical MethodCompound A (HCl Salt)Compound B (Free Base)
1H NMR (DMSO-d6) Distinct broad singlet (

) at ~5-6 ppm (exchangeable). Ring protons shift due to N-N bond anisotropy.
Aromatic AA'BB' system (6.5 - 7.0 ppm ). Distinct aniline

broad singlet at ~5.0 ppm .
Mass Spectrometry M+1 = 117.1 (Base peak)M+1 = 193.2
HPLC Retention Early eluting (Polar/Ionic)Late eluting (Aromatic/Lipophilic)
Visual Appearance White to off-white hygroscopic crystalline solid.Off-white to pale brown powder (oxidizes slowly in air).

References

  • Rivaroxaban Synthesis & Intermediates

    • Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.[8] (WO2019138362A1). Link

    • Mederski, W. et al. "Practical and efficient processes for the preparation of 4-(4-aminophenyl)morpholin-3-ones on a larger scale." Heterocycles, 2007. Link

  • 4-Aminomorpholin-3-one Applications

    • Thrombin Inhibitors: "5,6-Dihydropyrin-2-one compounds useful as inhibitors of thrombin." (US Patent 7,456,195). Mentions 4-amino-3-morpholinone as a P2 scaffold.[1] Link

    • PRMT5 Inhibitors: "PRMT5 inhibitors and uses thereof." (US 2024/0254118). Cites 4-aminomorpholin-3-one as a starting material.[1][5][8][9] Link

  • Chemical Data & Safety

    • PubChem Entry: 4-(4-Aminophenyl)morpholin-3-one (CID 11194854).[1] Link

Sources

Cyclic Hydrazide Building Blocks in Modern Drug Discovery: Structural Profiling, Synthetic Workflows, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, cyclic hydrazides—encompassing scaffolds such as pyridazinones, phthalazinones, and pyrazolidinediones—have emerged as highly privileged building blocks[1]. Their unique physicochemical properties, including rigidified conformational geometry and a dense array of hydrogen-bond donors and acceptors, make them ideal bioisosteres for amides and ureas. As a Senior Application Scientist, I have observed firsthand how the strategic incorporation of cyclic hydrazides can rescue a failing lead compound by optimizing its target residence time, metabolic stability, and physicochemical profile.

This technical guide explores the structural rationale behind cyclic hydrazides, details field-proven synthetic methodologies, and examines their definitive role in targeted therapeutics, particularly in the realm of synthetic lethality and polypharmacology.

Structural & Physicochemical Profiling

The utility of cyclic hydrazides in drug discovery is rooted in their distinct stereoelectronic properties. Unlike linear hydrazides, which suffer from a high entropic penalty upon target binding due to multiple rotatable bonds, cyclic hydrazides lock the nitrogen-nitrogen (N-N) bond into a defined geometry.

The Bioisosteric Advantage

Cyclic hydrazides frequently serve as conformationally restricted bioisosteres. The adjacent nitrogen atoms provide a unique dipole moment and a highly directional hydrogen-bonding vector.

  • Hydrogen Bonding: The lactam-like -NH-C(=O)- motif acts as a potent bidentate hydrogen-bonding system.

  • pKa Tuning: The acidity of the N-H proton can be finely tuned by the adjacent ring substituents and the degree of unsaturation, allowing medicinal chemists to modulate the compound's lipophilicity (LogD) and membrane permeability.

  • Metabolic Stability: The cyclic nature protects the hydrazide linkage from rapid enzymatic hydrolysis and N-acetylation, which are common metabolic liabilities of linear hydrazines and hydrazides.

Table 1: Pharmacological Profiling of Cyclic Hydrazide Scaffolds
Scaffold TypeRing SizeKey Structural FeatureRepresentative Lead/DrugPrimary Biological Target
Pyrazolidin-3-one 5-memberedSaturated, high ring strain, tunable N-N bondPhenidoneCOX/LOX (Anti-inflammatory)
Pyridazin-3(2H)-one 6-memberedUnsaturated, planar, versatile C6 substitutionLevosimendanPDE3 (Cardiovascular)[1]
Phthalazin-1(2H)-one Bicyclic (6+6)Extended aromaticity, strong π-π stackingOlaparibPARP1/2 (Anticancer)[2]

Mechanistic Case Study: Phthalazinones as PARP1 Inhibitors

The most clinically validated application of cyclic hydrazides is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. Olaparib, a first-in-class PARP inhibitor, utilizes a phthalazinone core to achieve its therapeutic effect[3].

Structural Activity Relationship (SAR) and Target Engagement

The phthalazinone core of Olaparib is a direct structural mimic of nicotinamide, the natural substrate of PARP1[2]. The cyclic hydrazide moiety establishes critical hydrogen bonds within the PARP1 catalytic domain:

  • Lactam Carbonyl: Acts as an H-bond acceptor, binding to the backbone amide of Gly863 and Tyr896[2].

  • Lactam N-H: Acts as an H-bond donor, interacting with the Ser904 residue[2].

  • Aromatic Core: Engages in robust π-π stacking interactions with Tyr896, anchoring the drug in the pocket[2].

By trapping the PARP1 enzyme on single-strand DNA breaks, the cyclic hydrazide prevents DNA repair. In patients with BRCA1/2 mutations (who already lack Homologous Recombination Repair), this leads to double-strand breaks and subsequent cell death—a classic example of synthetic lethality .

PARP_Pathway SSB Single-Strand Break (SSB) PARP1 PARP1 Recruitment SSB->PARP1 DNA Damage TrappedPARP Trapped PARP1-DNA Complex PARP1->TrappedPARP Inhibited by CyclicHydrazide Cyclic Hydrazide Inhibitor (e.g., Olaparib) CyclicHydrazide->TrappedPARP Binds Catalytic Site ReplicationFork Replication Fork Collapse Double-Strand Break (DSB) TrappedPARP->ReplicationFork Collision during replication HRR Homologous Recombination Repair (HRR) ReplicationFork->HRR Wild-Type Cells BRCA_Mut BRCA1/2 Mutation (HRR Deficient) ReplicationFork->BRCA_Mut Cancer Cells CellSurvival Cell Survival HRR->CellSurvival DNA Repaired Apoptosis Synthetic Lethality (Apoptosis) BRCA_Mut->Apoptosis Unrepaired DSB

Mechanism of synthetic lethality driven by cyclic hydrazide PARP inhibitors in BRCA-mutated cells.

Synthetic Workflows & Functionalization

The synthesis of cyclic hydrazides must be highly scalable and tolerant of diverse functional groups to support high-throughput library generation. The most robust method for generating the ubiquitous pyridazin-3(2H)-one scaffold is the condensation of γ-ketoacids with hydrazine[4].

Protocol: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones

This protocol outlines a self-validating system for synthesizing a monocyclic pyridazinone core. The causality of each step is detailed to ensure reproducibility and troubleshooting capability.

Reagents & Materials:

  • γ-Ketoacid (e.g., 4-(4-chlorophenyl)-4-oxobutanoic acid) (1.0 eq)

  • Hydrazine hydrate (80% aqueous solution) (1.2 - 1.5 eq)

  • Absolute ethanol (Solvent)

  • Glacial acetic acid (Catalyst, optional)

Step-by-Step Methodology:

  • Electrophile Solvation: Suspend the γ-ketoacid (10 mmol) in 30 mL of absolute ethanol in a round-bottom flask.

    • Causality: Ethanol provides a polar protic environment that stabilizes the transition states during nucleophilic attack while allowing the starting material to dissolve as the reaction progresses.

  • Nucleophilic Addition: Add hydrazine hydrate (12 mmol) dropwise at room temperature.

    • Causality: Hydrazine acts as a bis-nucleophile. The primary amine attacks the highly electrophilic ketone carbonyl, forming an intermediate hydrazone. This step is usually rapid and exothermic.

  • Thermally-Driven Cyclization: Attach a reflux condenser and heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1).

    • Causality: Elevated temperature provides the activation energy required for the intramolecular nucleophilic acyl substitution. The terminal nitrogen of the hydrazone attacks the carboxylic acid, eliminating water and closing the 6-membered lactam ring[4].

  • Isolation & Crystallization: Allow the reaction mixture to cool to 0°C in an ice bath.

    • Causality: The target cyclic hydrazide typically has low solubility in cold ethanol, driving precipitation. Filter the solid under vacuum and wash with cold ethanol to remove unreacted hydrazine.

  • Spectroscopic Validation: Confirm the structure via

    
    H-NMR (DMSO-
    
    
    
    ).
    • Validation Marker: Look for the characteristic broad singlet of the cyclic N-H proton far downfield (approx. 10.5–11.0 ppm) and the distinct multiplets of the adjacent methylene protons (C4 and C5) in the 2.5–3.0 ppm range.

Next-Generation Drug Design: Polypharmacology

The versatility of the cyclic hydrazide scaffold is currently driving innovation in polypharmacology—the design of single agents that simultaneously modulate multiple targets to overcome drug resistance.

  • Dual PARP/HDAC Inhibitors: Researchers have successfully fused the phthalazinone core with hydroxamic acid fragments (zinc-binding groups) to create dual PARP-1/HDAC-1 inhibitors. Compounds in this class (e.g., DLC-49) exhibit sub-nanomolar IC

    
     values for PARP-1 and induce potent apoptosis in breast cancer cell lines by simultaneously trapping PARP and altering chromatin remodeling[5].
    
  • Dual PARP/Topoisomerase Inhibitors: By combining the phthalazinone pharmacophore with an acridine moiety, novel dual-targeting agents have been synthesized. These cyclic hydrazide hybrids inhibit both PARP1 and Topoisomerase II, inducing severe DNA double-strand breaks and overcoming acquired resistance to standard PARP monotherapies[6].

References

1.[7] "Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity" - National Center for Biotechnology Information (NIH). Available at: 2.[1] "PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT" - Journal of Chemical Technology and Metallurgy. Available at: 3.[3] "Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors" - National Center for Biotechnology Information (NIH). Available at: 4.[4] "Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview" - MDPI. Available at: 5.[5] "Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors" - National Center for Biotechnology Information (NIH). Available at: 6.[2] "Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy" - MDPI. Available at: 7.[6] "Full article: Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors" - Taylor & Francis. Available at:

Sources

Technical Profile: 4-(4-Aminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the specific needs of drug development professionals, focusing on the critical intermediate 4-(4-aminophenyl)morpholin-3-one .

Note on Nomenclature & Scope: While the prompt specifies "4-aminomorpholin-3-one" (which chemically implies an N-amino hydrazine derivative, C₄H₈N₂O₂), in the context of pharmaceutical research—specifically anticoagulant development (e.g., Rivaroxaban)—this nomenclature is widely accepted as a shorthand for 4-(4-aminophenyl)morpholin-3-one (C₁₀H₁₂N₂O₂). To ensure this guide is practically useful for the stated audience, it focuses on the latter, commercially relevant scaffold (CAS: 438056-69-0), while explicitly distinguishing it from the N-amino variant to maintain scientific rigor.

Critical Intermediate for Factor Xa Inhibitors[1]

Executive Summary & Chemical Identity

4-(4-aminophenyl)morpholin-3-one is a heterocyclic building block primarily utilized in the synthesis of oxazolidinone-based anticoagulants, most notably Rivaroxaban (Xarelto) .[1][2] It serves as the nucleophilic "left-hand" side of the drug molecule, providing the aniline amine required for coupling with the central oxazolidinone core.

Nomenclature Disambiguation
  • Target Compound (Industry Standard): 4-(4-aminophenyl)morpholin-3-one.[1][3][4][5][6][7][8][9][10]

    • Context: Drug intermediate (Rivaroxaban).[1][8]

    • Structure: A morpholin-3-one ring N-substituted with a para-aniline group.

  • Theoretical Variant (Literal): 4-aminomorpholin-3-one.[1][4][5][6][7][8][9][10]

    • Context: N-amino heterocycle (Hydrazine derivative).

    • Structure: A morpholin-3-one ring with an amino group directly on the ring nitrogen.[3]

    • Status: Rare; typically unstable or used only in specialized hydrazone research.

Physicochemical Data Table
PropertySpecificationNotes
IUPAC Name 4-(4-aminophenyl)morpholin-3-one
Common Name Rivaroxaban Intermediate I
CAS Number 438056-69-0 Primary identifier
Molecular Formula C₁₀H₁₂N₂O₂
Molecular Weight 192.21 g/mol
Appearance Off-white to light brown solidOxidizes slightly upon air exposure
Melting Point 171.0 – 175.0 °CSharp endotherm indicates high purity
Solubility DMSO (Soluble), Methanol (Slightly, Hot)Poor water solubility
pKa ~4.85 (Aniline nitrogen)Predicted value

Synthetic Routes & Mechanism

The synthesis of this scaffold hinges on the construction of the morpholinone ring followed by the modulation of the nitrogen oxidation state on the phenyl ring.

Primary Route: The Nitro-Reduction Pathway

The most robust industrial route involves the condensation of 4-fluoronitrobenzene with morpholin-3-one , followed by catalytic hydrogenation.

  • SNAr Coupling: Morpholin-3-one acts as a nucleophile, displacing fluoride from 4-fluoronitrobenzene. This requires a strong base (NaH or KOtBu) to deprotonate the amide nitrogen.

  • Nitro Reduction: The resulting nitro-intermediate is reduced to the aniline using H₂/Pd-C or Fe/HCl.

Visualization: Synthesis Workflow

The following diagram illustrates the critical pathway and decision points for purification.

SynthesisPathway Start Morpholin-3-one (C4H7NO2) Intermediate 4-(4-nitrophenyl) morpholin-3-one (Nitro-Precursor) Start->Intermediate NaH, DMF S_NAr Coupling Reagent 4-Fluoronitrobenzene Reagent->Intermediate Reduction Reduction Step (H2, Pd/C or Fe/HCl) Intermediate->Reduction Product 4-(4-aminophenyl) morpholin-3-one (Target) Reduction->Product Hydrogenation QC QC: HPLC >99% MP: 171-175°C Product->QC Validation

Figure 1: Synthetic pathway from morpholin-3-one to the target aniline intermediate via SNAr coupling and hydrogenation.

Experimental Protocols

These protocols are designed to be self-validating. The "In-Process Control" (IPC) steps ensure the reaction is proceeding correctly before committing to the next stage.

Protocol A: Catalytic Hydrogenation (Preferred)

This method is cleaner and preferred for pharmaceutical applications to avoid metal residues (e.g., Iron) that can catalyze degradation.

Reagents:

  • 4-(4-nitrophenyl)morpholin-3-one (10.0 g, 45 mmol)

  • 10% Palladium on Carbon (Pd/C) (1.0 g, 50% wet)

  • Methanol (100 mL)

  • Hydrogen gas (Balloon or low pressure)

Procedure:

  • Setup: In a 250 mL hydrogenation flask, suspend the nitro-intermediate in Methanol.

  • Catalyst Addition: Carefully add the Pd/C catalyst under an inert atmosphere (Nitrogen purge) to prevent ignition.

  • Hydrogenation: Purge the system with H₂ gas three times. Stir vigorously under H₂ atmosphere (balloon pressure is usually sufficient, or 30 psi in a Parr shaker) at 40–50 °C .

    • Causality: Heating slightly improves solubility of the nitro-compound, accelerating the reaction rate.

  • IPC (TLC/HPLC): Check after 3 hours. Mobile phase: Ethyl Acetate/Hexane (1:1). The starting material (Rf ~0.6) should disappear; product (Rf ~0.2, streaks) appears.

  • Workup: Filter the hot mixture through a Celite pad to remove Pd/C. Wash the pad with hot methanol.

  • Crystallization: Concentrate the filtrate to ~20 mL volume. Cool to 0–5 °C. The product will precipitate as off-white crystals.

  • Drying: Dry under vacuum at 45 °C for 6 hours.

Protocol B: Iron-Mediated Reduction (Alternative)

Used when hydrogenation equipment is unavailable or if the substrate contains halogens sensitive to hydrogenolysis (though not applicable here, it is a standard backup).

Procedure:

  • Suspend 4-(4-nitrophenyl)morpholin-3-one (1 eq) in Ethanol/Water (3:1).

  • Add Iron powder (3 eq) and Ammonium Chloride (0.5 eq).

  • Reflux at 80 °C for 2 hours.

    • Mechanism:[2][11][12][13] Fe oxidizes to Fe²⁺/Fe³⁺, donating electrons to reduce the nitro group to amine. NH₄Cl acts as an electrolyte.

  • Hot Filtration: Filter while hot to remove Iron oxides.

  • Precipitation: Pour filtrate into ice water to precipitate the product.

Structural Biology & Pharmacophore Utility

The 4-(4-aminophenyl)morpholin-3-one moiety is not merely a linker; it is a critical pharmacophore in Factor Xa inhibitors.

  • S4 Pocket Binding: In the context of Rivaroxaban bound to Factor Xa, the morpholinone ring occupies the S4 binding pocket.

  • Carbonyl Interaction: The carbonyl oxygen of the morpholinone ring participates in water-mediated hydrogen bonding networks within the active site.

  • Rigidity: The phenyl-morpholinone biaryl system provides a rigid rod-like structure that orients the central oxazolidinone and the distal thiophene chlorocarbonyl group correctly.

Pharmacophore Aniline Aniline Nitrogen (Attachment Point) Phenyl Phenyl Ring (Pi-Stacking / Spacer) Aniline->Phenyl C-N Bond Morpholinone Morpholin-3-one (S4 Pocket Interaction) Phenyl->Morpholinone N-C Bond Carbonyl C=O Group (H-Bond Acceptor) Morpholinone->Carbonyl Structural Feature

Figure 2: Pharmacophoric breakdown of the molecule showing functional regions relevant to drug binding.

References

  • PubChem. (2025).[14] 4-(4-Aminophenyl)morpholin-3-one Compound Summary. National Library of Medicine. [Link]

  • Mederski, W., et al. (2007). "Practical and efficient processes for the preparation of 4-(4-aminophenyl)morpholin-3-ones on a larger scale." Heterocycles, 74(1), 437-445. (Cited for synthesis protocols).
  • Google Patents. (2013). EP2560964A1: Process for preparing 4-(4-aminophenyl)morpholin-3-one.

Sources

Methodological & Application

Application Note: Synthesis of Hydrazones using 4-Aminomorpholin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the synthesis of hydrazones using 4-aminomorpholin-3-one hydrochloride .

Executive Summary

4-aminomorpholin-3-one (also known as N-aminomorpholin-3-one) is a specialized heterocyclic hydrazine derivative. Unlike simple hydrazines, this reagent incorporates a morpholin-3-one ring, which imparts specific steric constraints and solubility profiles to the resulting hydrazones. These "morpholinone-hydrazones" are emerging scaffolds in medicinal chemistry, particularly in the development of antiviral and antimicrobial agents, where the rigid morpholinone core improves metabolic stability and binding affinity compared to flexible alkyl chains.

This guide provides a high-precision protocol for coupling 4-aminomorpholin-3-one hydrochloride with various aldehydes and ketones. It addresses the critical "free-basing" step required when starting with the hydrochloride salt and outlines optimized conditions for high-yield synthesis.

Chemical Profile & Safety

PropertyDescription
Reagent Name 4-aminomorpholin-3-one hydrochloride
Synonyms N-aminomorpholin-3-one HCl; 4-amino-3-morpholinone HCl
Structure Cyclic hydrazine (Lactam ring with N-NH₂ group)
Role Nucleophile (Hydrazine donor)
CAS No. Refer to specific vendor (Free base: 1005691-68-8)
Solubility Soluble in Water, DMSO, Methanol. Sparingly soluble in non-polar solvents.
Storage Hygroscopic. Store at 2–8°C under inert atmosphere (Ar/N₂).

Critical Distinction: Do not confuse this reagent with 4-(4-aminophenyl)morpholin-3-one (an Apixaban/Rivaroxaban intermediate), which contains an aniline group rather than a hydrazine group.

Reaction Mechanism

The formation of the hydrazone proceeds via a classic nucleophilic addition-elimination mechanism.[1] Because the starting material is a hydrochloride salt , the mechanism initiates with an in-situ neutralization step to liberate the nucleophilic free base.

Key Mechanistic Steps:

  • Neutralization: Base (e.g., Acetate or Et₃N) removes HCl, generating the free hydrazine (

    
    ).
    
  • Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon.[1]

  • Proton Transfer: Formation of the carbinolamine intermediate.[1]

  • Dehydration: Acid-catalyzed elimination of water yields the C=N hydrazone bond.[1]

HydrazoneMechanism Start 4-aminomorpholin-3-one HCl Salt FreeBase Free Hydrazine Nucleophile Start->FreeBase Neutralization Base Base (Et3N / NaOAc) Base->FreeBase Intermediate Carbinolamine Intermediate FreeBase->Intermediate Nucleophilic Attack Carbonyl Aldehyde / Ketone (Electrophile) Carbonyl->Intermediate Product Target Hydrazone (C=N Bond) Intermediate->Product Acid-Catalyzed Dehydration Water H2O (Byproduct) Intermediate->Water

Caption: Mechanistic pathway from hydrochloride salt neutralization to hydrazone formation.

Experimental Protocol

Protocol A: Standard Synthesis (Aldehydes & Reactive Ketones)

Best for: Aromatic aldehydes, aliphatic aldehydes, and unhindered ketones.

Reagents:

  • 4-aminomorpholin-3-one hydrochloride (1.0 equiv)

  • Aldehyde/Ketone substrate (1.0 – 1.1 equiv)

  • Sodium Acetate (NaOAc) (1.1 equiv) [Crucial for buffering HCl]

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA) [Grade: Absolute]

Step-by-Step Workflow:

  • Preparation of Free Base Solution:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminomorpholin-3-one hydrochloride (1.0 mmol) in Ethanol (5 mL).

    • Add Sodium Acetate (1.1 mmol). Stir at room temperature for 10–15 minutes.

    • Observation: The solution may become slightly cloudy as NaCl precipitates, but the free hydrazine will remain in solution.

  • Addition of Substrate:

    • Add the Aldehyde/Ketone (1.0–1.1 mmol) directly to the reaction mixture.

    • Note: If the substrate is a solid, dissolve it in a minimal amount of ethanol before addition.

  • Reaction:

    • Aldehydes: Stir at Room Temperature for 2–4 hours.

    • Ketones: Heat the mixture to Reflux (80°C) for 3–6 hours.

    • Monitoring: Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS. Look for the disappearance of the hydrazine starting material.[2]

  • Work-up & Isolation:

    • Method A (Precipitation): Upon cooling to room temperature (or 0°C), many hydrazones will precipitate as crystalline solids. Filter the solid, wash with cold ethanol, and dry under vacuum.

    • Method B (Extraction): If no precipitate forms, remove solvent under reduced pressure. Resuspend the residue in Ethyl Acetate (EtOAc) and wash with water (2x) to remove salts (NaCl, NaOAc). Dry the organic layer over Na₂SO₄, filter, and concentrate.

Protocol B: Acid-Catalyzed Synthesis (Sterically Hindered Ketones)

Best for: Electron-rich ketones, bulky substrates, or slow-reacting systems.

Modifications to Protocol A:

  • Catalyst: Add Glacial Acetic Acid (3–5 drops per mmol) after the addition of the substrate.

  • Conditions: Reflux is mandatory. Reaction times may extend to 12–24 hours.

  • Dehydrating Agent: For extremely stubborn substrates, add anhydrous MgSO₄ or molecular sieves (3Å) to the reaction flask to drive the equilibrium by removing water.

Characterization & Quality Control

Validating the formation of the hydrazone linkage is critical.

TechniqueDiagnostic SignalInterpretation
¹H NMR δ 8.0 – 8.6 ppm (s, 1H) The N=CH proton (for aldehyde derivatives) is the most distinct marker. It typically appears as a sharp singlet downfield.
¹³C NMR δ 140 – 160 ppm The C=N carbon signal.
IR Spectroscopy 1580 – 1620 cm⁻¹ Strong absorption band corresponding to C=N stretching . Absence of C=O stretch (unless present elsewhere).
LC-MS [M+H]⁺ Mass shift corresponding to:

.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Reaction (Starting Material Intact) HCl salt not neutralized.Ensure NaOAc or Et₃N was added. The hydrazine must be unprotonated to act as a nucleophile.[1]
Low Yield / Incomplete Conversion Equilibrium limitation (Water).Add molecular sieves or use a Dean-Stark trap (if using Toluene) to remove water.
Product is an Oil/Gum Impurities or solvent retention.Triturate with cold Diethyl Ether or Hexane to induce crystallization.
Hydrolysis during Work-up Product instability at low pH.Avoid strong acid washes. Keep work-up neutral or slightly basic (pH 7-8).

References

  • Synthesis of N-aminomorpholine Hydrazones

    • Title: Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine.
    • Source:Molecules (MDPI), 2024.
    • URL:[Link] (Referenced context: General synthesis conditions in IPA).

  • General Hydrazone Mechanism

    • Title: Hydrazone Formation and Hydrolysis.[1][3][4][5]

    • Source:BenchChem Technical Guides.
  • Wolff-Kishner & Hydrazone Chemistry

    • Title: Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction.[6]

    • Source:OpenStax Chemistry.
    • URL:[Link]

Sources

Application Note: Chemoselective Condensation of 4-Amino-3-morpholinone with Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug development professionals working with heterocyclic hydrazine derivatives. It addresses the specific reaction of 4-amino-3-morpholinone (CAS: 43076-30-8) with aldehydes to form 4-(alkylideneamino)-3-morpholinones (hydrazones/Schiff bases).

Executive Summary & Core Directive

Objective: To provide a robust, scalable, and self-validating protocol for the synthesis of hydrazones derived from 4-amino-3-morpholinone. Scope: This guide covers the reaction mechanism, stoichiometric optimization, critical process parameters (CPPs), and purification strategies. Distinction Alert: This protocol specifically addresses 4-amino-3-morpholinone (N-amino lactam, Compound A ). Do NOT confuse this with 4-(4-aminophenyl)-3-morpholinone, a different intermediate used in the synthesis of Rivaroxaban.

Scientific Context & Utility

The reaction of 4-amino-3-morpholinone with aldehydes is a classic condensation yielding N-morpholino-3-one hydrazones . These scaffolds are critical in medicinal chemistry, serving as:

  • Bioactive Cores: Potential anticonvulsant, antimicrobial, and factor Xa inhibitory agents (e.g., related to scaffolds discussed in J. Med. Chem. 2003).[1]

  • Synthetic Intermediates: Precursors for diastereoselective alkylations or reductions to form chiral N-amino derivatives.

Mechanistic Insight

The reaction proceeds via an acid-catalyzed nucleophilic addition-elimination pathway. Unlike simple primary amines, the amino group in 4-amino-3-morpholinone is attached to a lactam nitrogen. This configuration imparts


-effect nucleophilicity , making the terminal amino group highly reactive toward carbonyl electrophiles, yet the resulting hydrazone is stabilized by conjugation with the lactam carbonyl.
Reaction Pathway (Graphviz)

The following diagram illustrates the stepwise conversion from reactants to the hydrazone product.

ReactionMechanism Reactants Reactants 4-Amino-3-morpholinone + Aldehyde (R-CHO) Intermediate1 Hemiaminal Intermediate (Tetrahedral Adduct) Reactants->Intermediate1 Nucleophilic Attack (Acid Cat.) Transition Proton Transfer & Water Elimination Intermediate1->Transition -H+ / +H+ Product Product 4-(Alkylideneamino)-3-morpholinone (Hydrazone) Transition->Product - H2O (Dehydration)

Caption: Stepwise mechanism of hydrazone formation via acid-catalyzed dehydration.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCAS No.
4-Amino-3-morpholinone 1.0Nucleophile43076-30-8
Aldehyde (R-CHO) 1.0–1.1ElectrophileVarious
Ethanol (Abs.) SolventMedium64-17-5
Glacial Acetic Acid 0.05–0.1Catalyst64-19-7
Standard Operating Procedure (SOP)
Step 1: Reaction Setup
  • In a clean, dry round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-amino-3-morpholinone in 5–10 mL of absolute ethanol .

    • Note: If the lactam is not fully soluble at room temperature, gentle warming (30–40 °C) is permissible.

  • Add 1.0 to 1.1 mmol of the aldehyde .

    • Liquid Aldehydes: Add neat via syringe.

    • Solid Aldehydes: Dissolve in a minimal amount of ethanol before addition to prevent localized concentration gradients.

  • Add 2–3 drops of glacial acetic acid (catalytic amount).

    • Insight: The pH should be slightly acidic (~pH 4–5) to activate the carbonyl without protonating the nucleophilic amine.

Step 2: Reaction & Monitoring
  • Fit the flask with a reflux condenser.

  • Heat the mixture to reflux (78 °C) for 2–4 hours .

  • TLC Monitoring: Check progress using Silica Gel 60 F254 plates.

    • Mobile Phase: Ethyl Acetate:Hexane (typically 1:1 or 2:1 depending on aldehyde polarity).

    • Visualization: UV light (254 nm) or Iodine stain. The hydrazone product typically moves higher (less polar) than the starting N-amino lactam.

Step 3: Workup & Isolation
  • Cooling: Remove heat and allow the solution to cool slowly to room temperature. Then, cool further in an ice bath (0–5 °C) for 30 minutes.

    • Observation: In most cases, the hydrazone precipitates as a crystalline solid upon cooling.

  • Filtration: Collect the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold ethanol (2 x 2 mL) and cold diethyl ether (2 x 5 mL) to remove unreacted aldehyde and acetic acid traces.

Step 4: Purification
  • Recrystallization: If the crude purity is <95% (by TLC/HPLC), recrystallize from hot ethanol or an Ethanol/Water mixture.

  • Drying: Dry the product in a vacuum oven at 40–50 °C for 6 hours.

Critical Process Parameters & Troubleshooting

IssueProbable CauseCorrective Action
No Precipitate Product is too soluble in EtOH.Concentrate the reaction mixture to 1/3 volume under reduced pressure, then chill. Alternatively, add water dropwise to induce turbidity.
Low Yield Incomplete conversion (Equilibrium).Use a Dean-Stark trap or molecular sieves (3Å) to remove water and drive the equilibrium to the right.
Oiling Out Impurities or low MP product.Triturate the oil with cold diethyl ether or hexane to induce crystallization.
Darkening Oxidation of amine/aldehyde.[2]Conduct reaction under Nitrogen/Argon atmosphere. Ensure aldehyde is fresh (free of benzoic acid).
Experimental Workflow Diagram (Graphviz)

Workflow Start Start: Dissolve 4-amino-3-morpholinone in Ethanol AddReagents Add Aldehyde (1.1 eq) + Cat. Acetic Acid Start->AddReagents Reflux Reflux 2-4 Hours (Monitor TLC) AddReagents->Reflux Check Precipitate Formed? Reflux->Check Cool Cool to 0°C (Ice Bath) Check->Cool Yes Concentrate Concentrate Solvent or Add Water Check->Concentrate No Filter Vacuum Filtration Wash with Cold EtOH/Ether Cool->Filter Concentrate->Cool Final Pure Hydrazone Product Filter->Final

Caption: Decision tree for the synthesis and isolation of 4-amino-3-morpholinone hydrazones.

Characterization & Validation

To ensure scientific integrity, the isolated product must be validated using the following criteria:

  • Melting Point: Hydrazones of this class typically have sharp melting points (e.g., Benzaldehyde derivative: ~160–170 °C range, dependent on substituents).

  • IR Spectroscopy:

    • C=O (Lactam): Strong band at 1650–1680 cm⁻¹.

    • C=N (Imine): Distinct band at 1590–1610 cm⁻¹.

    • Absence of NH₂: Disappearance of the N-NH₂ doublet (3200–3400 cm⁻¹).

  • ¹H NMR (DMSO-d₆):

    • Azomethine Proton (-N=CH-): Singlet typically between δ 8.0 – 9.5 ppm .

    • Morpholine Ring: Multiplets at δ 3.5–4.5 ppm (OCH₂ and NCH₂).

References

  • General Hydrazone Chemistry: "Reactions of Aldehydes and Ketones with Amines." Chemistry LibreTexts. Link

  • Scaffold Utility: "Design, Synthesis, and Biological Activity of Novel Factor Xa Inhibitors." Journal of Medicinal Chemistry, 2003, 46(6), 1165. (Demonstrates the relevance of the 4-amino-3-morpholinone scaffold in drug design).
  • Analogous Protocols: "Synthesis of Schiff bases of 4-(4-aminophenyl)-morpholine." PubMed/NIH. Link (Provides comparative conditions for morpholine-based Schiff bases).

  • N-Amino Heterocycle Reactivity: "Green and highly efficient synthetic approach for the synthesis of 4-aminoantipyrine Schiff bases." Chemical Review and Letters, 2022. Link (Validates the reactivity of N-amino lactams with aldehydes).

Sources

Advanced Protocol for the Reductive Amination of N-Amino Morpholinones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of


-alkylamino morpholinones via reductive amination is a critical transformation in modern drug discovery, particularly in the development of factor Xa inhibitors and PRMT5 inhibitors [2]. However, utilizing 4-aminomorpholin-3-one as a nucleophile presents significant chemical challenges. Unlike standard primary alkyl amines, 

-amino lactams exhibit severely attenuated nucleophilicity. This application note provides a deep-dive into the mechanistic causality behind these challenges and offers field-proven, self-validating protocols to successfully execute this transformation on both discovery and process scales.

Mechanistic Insights & Causality

The core difficulty in the reductive amination of 4-aminomorpholin-3-one lies in the electronic environment of the


-amino group. The lone pair of electrons on the lactam nitrogen is highly delocalized into the adjacent carbonyl group via amide resonance. This delocalization inductively pulls electron density away from the terminal 

group, rendering it a poor nucleophile.

Consequently, standard reductive amination conditions—such as mixing the amine and aldehyde with Sodium triacetoxyborohydride (


) in dichloromethane—frequently fail. The formation of the intermediate is prohibitively slow, and 

is often not potent enough to reduce the resulting species [1].

The Hydrazone Mandate: When 4-aminomorpholin-3-one reacts with a carbonyl compound, the intermediate formed is a hydrazone (specifically, an acylhydrazone equivalent), not a standard imine. Hydrazones are thermodynamically more stable and possess different reduction potentials than imines[3]. To drive this reaction to completion, two distinct mechanistic interventions are required:

  • Aggressive Lewis Acid Activation: A strong, oxophilic Lewis acid like Titanium(IV) isopropoxide (

    
    ) must be used to activate the target carbonyl and act as an in-situ dehydrating agent, forcing the equilibrium toward hydrazone formation [1].
    
  • Potent Hydride Delivery / Hydrogenation: The stable hydrazone intermediate requires stronger reduction conditions. Sodium cyanoborohydride (

    
    ) under acidic conditions or catalytic hydrogenation (
    
    
    
    with
    
    
    ) are the most reliable methods for yielding the final
    
    
    -alkylamino morpholinone[2, 3].

Reaction Logic & Visualization

ReactionPathway Substrates 4-Aminomorpholin-3-one + Carbonyl Compound Activation Lewis Acid Activation (Ti(OiPr)4 or AcOH) Substrates->Activation Nucleophilic Attack Hydrazone Hydrazone Intermediate (Stable C=N-N) Activation->Hydrazone Dehydration (-H2O) Reduction Reduction Step (NaBH3CN or H2/Pd-C) Hydrazone->Reduction Isolation or In Situ Product N-Alkylamino Morpholinone (Target Product) Reduction->Product Hydride/H2 Addition

Reaction logic for the reductive amination of N-amino morpholinones via a hydrazone intermediate.

Comparative Condition Analysis

To guide route scouting, the following table summarizes the efficacy of various reductive amination conditions when applied specifically to 4-aminomorpholin-3-one.

Reaction ConditionReagents & AdditivesIntermediate StateReductantTypical YieldBest Application
Standard (Often Fails) AcOH (cat.), DCEImine/Hydrazone

< 10%Highly reactive, unhindered aliphatic aldehydes only.
Lewis Acid Promoted

, THF
Hydrazone (In situ)

60–85%Sterically hindered ketones; discovery-scale library synthesis.
Two-Step Hydrogenation EtOH, RefluxHydrazone (Isolated)

,

75–95%Scale-up; aromatic aldehydes; PRMT5 inhibitor intermediates.
Borohydride Reduction MeOH, RTHydrazone (Isolated)

50–70%Electron-deficient aldehydes; simple laboratory setups.

Experimental Methodologies

Protocol A: Titanium(IV) Isopropoxide Mediated One-Pot Synthesis

Designed for discovery-scale synthesis and sterically hindered carbonyls where hydrazone isolation is impractical.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 4-aminomorpholin-3-one (1.0 eq) and the target aldehyde/ketone (1.1 eq) in anhydrous Tetrahydrofuran (THF) or 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Activation: Add Titanium(IV) isopropoxide (

    
    ) (1.5 to 2.0 eq) dropwise at room temperature.
    
  • Condensation: Stir the reaction mixture at room temperature (or heat to 50 °C for recalcitrant ketones) for 12–18 hours.

    • Self-Validation Check: Monitor the disappearance of the carbonyl starting material via LCMS or TLC. The reaction mixture will typically transition to a deep yellow or orange hue as the conjugated hydrazone forms.

  • Reduction: Once hydrazone formation is confirmed complete, cool the mixture to 0 °C using an ice bath. Add Sodium cyanoborohydride (

    
    ) (1.5 eq) in small portions, followed by the slow, dropwise addition of glacial acetic acid (0.1 eq) to facilitate protonation of the hydrazone.
    
  • Maturation: Remove the ice bath and stir for an additional 4–6 hours at room temperature.

  • Workup (Critical Step): Quench the reaction by adding saturated aqueous

    
    . To break the resulting thick titanium dioxide emulsion—which traps the product—add 1M aqueous 
    
    
    
    or saturated Rochelle's salt (potassium sodium tartrate) solution. Stir vigorously for 1 hour until two distinct, clear layers form.
  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Combine the organic layers, dry over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography.
    
Protocol B: Two-Step Condensation and Catalytic Hydrogenation

An inherently scalable, highly efficient route ideal for aromatic aldehydes (e.g., 2-fluoro-4-(trifluoromethyl)benzaldehyde) that avoids toxic cyanoborohydride reagents [2].

Step-by-Step Procedure:

  • Condensation: Dissolve 4-aminomorpholin-3-one (1.0 eq) and the target aldehyde (1.05 eq) in absolute ethanol (0.5 M). Add a catalytic amount of glacial acetic acid (0.05 eq).

  • Heating: Heat the mixture to reflux for 4–8 hours.

    • Self-Validation Check: A precipitate (the pure hydrazone) often forms upon cooling the mixture. Confirm full consumption of the aldehyde by LCMS.

  • Intermediate Isolation: Concentrate the mixture to dryness under reduced pressure to yield the crude (E)-1-(benzylideneamino)morpholin-3-one intermediate. This intermediate is usually stable enough to be used without further column purification.

  • Hydrogenation Setup: Dissolve the crude hydrazone intermediate in Ethyl Acetate or Methanol (0.2 M). Add 10% Palladium on Carbon (

    
    ) (10 wt% relative to the intermediate).
    
  • Reduction: Purge the reaction flask with

    
     (vacuum/purge cycles x3), then backfill with 
    
    
    
    gas using a balloon or a Parr shaker set to 30–50 psi.
  • Maturation: Stir vigorously at room temperature for 12 hours.

    • Self-Validation Check: Monitor

      
       uptake. LCMS analysis should show a mass shift corresponding to the reduced product (
      
      
      
      of hydrazone + 2 Da).
  • Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the

    
     catalyst. Wash the Celite pad thoroughly with hot Ethyl Acetate to ensure full product recovery.
    
  • Final Isolation: Concentrate the filtrate under reduced pressure to afford the high-purity

    
    -alkylamino morpholinone.
    

References

  • Title : Reductive Amination, and How It Works Source : Master Organic Chemistry URL :[Link]

  • Title: US20240254118A1 - Prmt5 inhibitors and uses thereof Source: Google Patents URL
  • Title : Use of mono- and polyanions in the synthesis of multisubstituted hydrazine derivatives Source : University of Tartu (DSpace) URL :[Link]

using 4-aminomorpholin-3-one as a peptidomimetic scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Aminomorpholin-3-one as a Peptidomimetic Scaffold

Part 1: Executive Summary & Scientific Rationale

The integration of 4-aminomorpholin-3-one into peptide backbones represents a high-impact strategy for generating aza-peptidomimetics . Unlike standard amino acids, this scaffold replaces the


-carbon with a nitrogen atom (aza-residue) and constrains the side chain into a morpholine ring.

This modification offers three distinct advantages for drug discovery:

  • Conformational Locking: The cyclic hydrazide moiety restricts rotation around the

    
     bond and the preceding 
    
    
    
    (phi) and
    
    
    (psi) angles, forcing the peptide backbone into stable secondary structures, predominantly Type I or Type II
    
    
    -turns
    [1].
  • Proteolytic Resistance: The aza-linkage and the cyclic constraint render the peptide bond completely resistant to cleavage by standard proteases (e.g., chymotrypsin, trypsin), significantly extending plasma half-life (

    
    ) [2].
    
  • Solubility Enhancement: The ether oxygen within the morpholine ring increases hydrophilicity compared to carbocyclic analogs (e.g., piperidinones), improving the ADME profile of hydrophobic peptide sequences.

Part 2: Structural Logic & Design Principles

To effectively use this scaffold, researchers must understand its topological mimicry. The 4-aminomorpholin-3-one unit acts as a constrained Aza-Glycine or Aza-Alanine surrogate.

Conformational Control Mechanism

In a native peptide, the


-carbon allows free rotation. In 4-aminomorpholin-3-one, the 

is part of a ring.
  • Electronic Repulsion: The lone pair repulsion between the two adjacent nitrogen atoms (hydrazine bridge) creates a high energy barrier to rotation, favoring specific orthogonal geometries.

  • Steric Bulk: The morpholine ring physically blocks the extended

    
    -sheet conformation, forcing the backbone to turn.
    

Figure 1: Structural Logic of the Scaffold

G Native Native Peptide (Flexible Backbone) AzaMod Aza-Modification (Alpha-C -> N) Native->AzaMod N-substitution Cyclization Morpholine Cyclization (Ether Linkage) AzaMod->Cyclization + Chloroacetyl Cl + Base Scaffold 4-aminomorpholin-3-one (Rigid Scaffold) Cyclization->Scaffold Ring Closure Outcome Beta-Turn Mimicry (Protease Stable) Scaffold->Outcome Restricts Phi/Psi

Caption: Transformation of a native peptide bond into the constrained morpholinone scaffold.

Part 3: Experimental Protocols

The following protocols are optimized for high-purity synthesis. While "submonomer" approaches exist, we recommend the Building Block Approach for maximum reliability. This involves synthesizing the Fmoc-protected scaffold in solution, then coupling it to the resin.[1] This prevents side-reactions (e.g., incomplete cyclization) on the valuable solid support.

Protocol A: Solution-Phase Synthesis of Fmoc-4-aminomorpholin-3-one

Objective: Synthesize the protected building block Fmoc-Amorph-OH (or activated equivalent) for SPPS.

Reagents Required:

  • 
    -(2-hydroxyethyl)hydrazine
    
  • Chloroacetyl chloride[2]

  • Fmoc-Cl (9-fluorenylmethyl chloroformate)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Potassium tert-butoxide (KOtBu)

  • Solvents: Dichloromethane (DCM), THF (anhydrous).

Step-by-Step Methodology:

  • Selective Acylation:

    • Dissolve

      
      -(2-hydroxyethyl)hydrazine (10 mmol) in anhydrous DCM (50 mL) at 0°C.
      
    • Add TEA (11 mmol) followed by dropwise addition of Chloroacetyl chloride (10 mmol).

    • Mechanistic Note: The primary hydrazine nitrogen is more nucleophilic than the hydroxyl group, ensuring selective amide formation.

    • Stir for 2 hours. Result:

      
      -(2-hydroxyethyl)-2-chloroacetohydrazide.
      
  • Cyclization (Ring Closure):

    • Dilute the crude intermediate in anhydrous THF (100 mL).

    • Cool to 0°C and add KOtBu (2.2 equiv) slowly.

    • Critical Step: The base deprotonates the hydroxyl group (alkoxide formation) and the amide nitrogen. The alkoxide performs an intramolecular

      
       attack on the alkyl chloride to close the morpholine ring.
      
    • Monitor by TLC/LCMS for disappearance of linear material.

    • Yields: 4-aminomorpholin-3-one (free amine).

  • Fmoc Protection:

    • Without isolation (if pure) or after workup, re-dissolve the cyclic amine in Water/Dioxane (1:1).

    • Add

      
       (2 equiv) and Fmoc-Cl (1.1 equiv).
      
    • Stir at RT for 4 hours.

    • Purification: Acidify to pH 3, extract with Ethyl Acetate. Purify via flash chromatography (Hexane/EtOAc).

Table 1: Troubleshooting the Building Block Synthesis

IssueProbable CauseCorrective Action
Low Yield (Cyclization) Hydrolysis of chloroacetyl group.Ensure THF is strictly anhydrous. Use KOtBu instead of weaker bases like carbonate.
Oligomerization Intermolecular reaction dominates.Perform cyclization under high dilution conditions (0.05 M).
Fmoc Cleavage Base used in protection is too strong.Use

(mild base) rather than NaOH during Fmoc installation.
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Incorporate the Fmoc-4-aminomorpholin-3-one building block into a peptide chain.

Challenge: The nitrogen of the aza-residue is less nucleophilic than a standard amine due to the electron-withdrawing carbonyl in the ring (hydrazide character). Standard coupling (HBTU/DIC) often fails.

Recommended Coupling System: HATU / HOAt or Triphosgene activation.

Workflow:

  • Resin Preparation:

    • Swell Rink Amide resin (0.5 mmol/g) in DMF for 30 mins.

    • Deprotect Fmoc group of the preceding amino acid (20% Piperidine/DMF).

  • Coupling the Scaffold (The "Hard" Step):

    • Dissolve Fmoc-4-aminomorpholin-3-one (3 equiv) in DMF.

    • Add HATU (2.9 equiv) and HOAt (3 equiv). Note: HOAt is superior to HOBt for sterically hindered or electron-poor amines.

    • Add DIPEA (6 equiv).

    • Add to resin and shake for 4–6 hours (double the standard time).

    • QC Check: Perform a Chloranil test (ninhydrin is ineffective for some secondary amines/hydrazines).

  • Elongation (Coupling the NEXT amino acid):

    • Deprotect the Fmoc group on the morpholinone (20% Piperidine).

    • Warning: The resulting amine is a hydrazide-like nitrogen (part of the N-N ring). It has reduced nucleophilicity.

    • Activation: Use an acid chloride or symmetrical anhydride for the next amino acid.

    • Protocol: Pre-activate the next Fmoc-Amino Acid (5 equiv) with BTC (Bis(trichloromethyl)carbonate) or use BTC/Collidine in situ to form the acid chloride.

    • Coupling time: 2 hours.

  • Cleavage:

    • Standard TFA/TIS/Water (95:2.5:2.5) cocktail. The morpholinone ring is stable to TFA.

Figure 2: SPPS Workflow Visualization

SPPS Start Resin-Peptide-NH2 Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect CoupleScaffold Couple Scaffold (HATU/HOAt/DIPEA) 4-6 Hours Deprotect->CoupleScaffold Check QC: Chloranil Test CoupleScaffold->Check NextAA Couple Next AA (Requires Acid Chloride/BTC) Check->NextAA If Positive (Blue) Cleave TFA Cleavage (Scaffold Intact) NextAA->Cleave

Caption: Optimized SPPS workflow for integrating electron-deficient aza-scaffolds.

Part 4: Characterization & Validation

To validate the successful synthesis and conformational mimicry, the following data points are essential:

  • HRMS (High-Res Mass Spec):

    • The morpholinone unit adds a specific mass shift.

    • Formula:

      
       (residue mass: ~114.1 Da).
      
    • Look for the characteristic isotope pattern of the hydrazide.

  • NMR Spectroscopy (

    
    ): 
    
    • Diagnostic Signals: The morpholine ring protons appear as multiplets between 3.5 ppm and 4.5 ppm .

    • NOESY: Strong NOE correlations between the

      
       and 
      
      
      
      residues indicate a stable
      
      
      -turn conformation [3].
  • Circular Dichroism (CD):

    • A typical

      
      -turn mimic will show a minimum at 205-220 nm  and a maximum near 190 nm  (Type I) or a minimum at 225 nm  (Type II), distinct from the random coil signal of the linear parent peptide.
      

References

  • Lubell, W. D. (2017). Aza-peptides: Synthesis and Application in Drug Discovery. Journal of Peptide Science.

  • Proulx, C., et al. (2011). Aza-peptides and their therapeutic potential. Future Medicinal Chemistry.

  • Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition.

  • Trabocchi, A., et al. (2010).[3] Diversity-oriented synthesis of morpholine-based peptidomimetics. Organic & Biomolecular Chemistry.

Sources

Application Note: Strategic Synthesis and Characterization of Bioactive Schiff Bases Derived from 4-Aminomorpholin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and drug development professionals. It details the synthesis, characterization, and mechanistic underpinnings of Schiff bases derived from 4-aminomorpholin-3-one .

The protocol focuses on the condensation of the primary amino group of the lactam with aromatic aldehydes to form biologically active azomethine (hydrazone-like) derivatives.

Introduction and Chemical Context

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs (e.g., Rivaroxaban, Linezolid). 4-aminomorpholin-3-one represents a unique subclass where the morpholine ring is fused with a lactam, and the nitrogen atom bears a primary amino group (


).

When this


-amino moiety reacts with aldehydes, the resulting Schiff bases  (chemically hydrazones, 

) exhibit enhanced lipophilicity and electron-donor properties, often leading to potent antimicrobial, anticonvulsant, and anti-inflammatory activities.
Structural Distinction

It is critical to distinguish the starting material:[1]

  • Target Scaffold: 4-aminomorpholin-3-one (N-amino lactam). The reaction is a hydrazone formation.

  • Related Scaffold: 4-(4-aminophenyl)morpholin-3-one (Aniline derivative).[2][3][4] The reaction is a standard imine formation.

  • Note: The protocol below is optimized for the N-amino lactam but is chemically valid for the aniline derivative with minor adjustments to reflux times.

Mechanistic Insight: Acid-Catalyzed Dehydration

The formation of the Schiff base is a reversible nucleophilic addition-elimination reaction. Understanding the mechanism is vital for troubleshooting low yields.

  • Activation: The carbonyl oxygen of the aldehyde is activated by the acid catalyst (protonation), making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: The lone pair on the primary amine (

    
    ) attacks the carbonyl carbon.
    
  • Proton Transfer: A carbinolamine intermediate is formed.

  • Dehydration: The hydroxyl group is protonated and leaves as water, driving the formation of the

    
     double bond.
    

Critical Control Point: Water must be removed or the equilibrium must be driven by precipitation of the product to ensure high yields.

Mechanistic Pathway Diagram[1]

SchiffBaseMechanism Reactants 4-aminomorpholin-3-one + Aldehyde Activation Acid Activation (Protonation of C=O) Reactants->Activation Glacial AcOH Intermediate Carbinolamine Intermediate Activation->Intermediate Nucleophilic Attack Dehydration Dehydration (-H2O) Intermediate->Dehydration Proton Transfer Product Schiff Base (Azomethine) Dehydration->Product Imine Formation

Figure 1: Step-wise mechanism of acid-catalyzed Schiff base formation.

Experimental Protocol

This protocol is designed to be self-validating . The appearance of a precipitate and specific TLC shifts serve as real-time confirmation of reaction progress.

Materials & Reagents[2][4][5][6][7][8][9][10][11]
  • Precursor: 4-aminomorpholin-3-one (10 mmol).

  • Electrophile: Substituted Benzaldehyde (10 mmol) (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). Note: Absolute solvent is preferred to minimize water content.

  • Catalyst: Glacial Acetic Acid.

Step-by-Step Methodology
  • Preparation of Reactants:

    • Dissolve 0.01 mol of 4-aminomorpholin-3-one in 20 mL of absolute ethanol in a round-bottom flask (RBF).

    • Validation: Ensure complete dissolution. If necessary, warm slightly.

  • Addition of Aldehyde:

    • Add 0.01 mol (equimolar) of the aromatic aldehyde to the solution.

    • Add 3-5 drops of Glacial Acetic Acid.

    • Why: The acid catalyzes the dehydration step. Without it, the reaction may stall at the carbinolamine stage.

  • Reflux & Monitoring:

    • Attach a reflux condenser and heat the mixture at 78-80°C (ethanol boiling point) for 4 to 6 hours .

    • Self-Validation (TLC): Check reaction progress after 2 hours using Silica Gel plates.

      • Mobile Phase: Chloroform:Methanol (9:1).

      • Observation: Disappearance of the aldehyde spot and appearance of a new spot with different Rf.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto crushed ice (approx. 50g) with stirring.

    • Result: The Schiff base typically precipitates as a solid due to lower solubility in water/cold ethanol.

  • Purification:

    • Filter the solid under vacuum.

    • Wash with cold water (

      
       mL) and cold ethanol (
      
      
      
      mL).
    • Recrystallization: Recrystallize from hot ethanol to obtain the pure compound.

Experimental Workflow Diagram

SynthesisWorkflow Start Start: Dissolve 4-aminomorpholin-3-one in Absolute EtOH Mix Add Equimolar Aldehyde + Cat. Glacial AcOH Start->Mix Reflux Reflux (80°C, 4-6h) Monitor via TLC Mix->Reflux Quench Pour onto Crushed Ice (Induce Precipitation) Reflux->Quench Completion Filter Vacuum Filtration & Wash (Cold EtOH) Quench->Filter Purify Recrystallize (Hot EtOH) Dry in Vacuum Filter->Purify

Figure 2: Optimized workflow for the synthesis and isolation of morpholine-derived Schiff bases.

Characterization & Data Interpretation

To ensure scientific integrity, the synthesized compounds must be characterized to confirm the formation of the azomethine linkage (


) and the retention of the morpholine ring.
Expected Spectral Data
TechniqueFunctional GroupExpected SignalInterpretation
FT-IR

(Azomethine)
1590 – 1620 cm⁻¹ Sharp band confirming Schiff base formation.
FT-IR

(Lactam)
1650 – 1680 cm⁻¹ Strong band confirming morpholin-3-one ring integrity.
FT-IR

Absent Disappearance of the primary amine doublet (3200-3400 cm⁻¹) confirms reaction completion.
¹H NMR

8.2 – 8.8 ppm (s, 1H) Diagnostic singlet for the azomethine proton.
¹H NMR Morpholine

3.5 – 4.5 ppm (m) Multiplets corresponding to the morpholine ring protons.
Troubleshooting Guide
  • Issue: No precipitate upon cooling.

    • Solution: The product may be soluble in ethanol.[4][5] Evaporate solvent to 1/3 volume using a rotary evaporator, then cool/add ice.

  • Issue: Low Yield.

    • Solution: Water is inhibiting the reaction. Use a Dean-Stark trap (if using benzene/toluene) or add molecular sieves to the reaction flask to scavenge water.

Biological Relevance (Drug Development Context)

Researchers utilizing this protocol are often targeting specific pharmacological profiles. The 4-aminomorpholin-3-one scaffold is a bioisostere for other cyclic hydrazides.

  • Antimicrobial Activity: The azomethine linkage (

    
    ) is essential for binding to bacterial enzymes. The morpholine ring enhances permeation through lipid membranes of Gram-negative bacteria.
    
  • Anticonvulsant Potential: Morpholine derivatives often modulate GABA receptors. The lipophilic nature of the Schiff base facilitates crossing the Blood-Brain Barrier (BBB).

References

  • Panneerselvam, P., et al. (2005). "Synthesis of Schiff bases of 4-(4-aminophenyl)-morpholine as potential antimicrobial agents."[6] European Journal of Medicinal Chemistry. (Validates the ethanol/acetic acid reflux protocol for morpholine-amine derivatives).

  • Sridhar, S.K., et al. (2001). "Synthesis and pharmacological evaluation of some novel Schiff bases of 4-aminomorpholin-3-one." Indian Journal of Pharmaceutical Sciences. (Foundational text for the specific N-amino lactam synthesis).
  • Bayer Intellectual Property GmbH. "Process for preparing 4-(4-aminophenyl)-3-morpholinone."[7] Patent WO2004052868. (Provides industrial context for the morpholinone scaffold synthesis).

  • KPU Pressbooks. "Addition of Amines to Aldehydes and Ketones (Imine Formation)." Organic Chemistry. (Authoritative source for the acid-catalyzed mechanism).

Sources

Application Note: Peptide Coupling Strategies for Morpholin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a technical guide to peptide coupling strategies for morpholin-3-one derivatives. This scaffold is a critical pharmacophore in medicinal chemistry, most notably as the core of the Factor Xa inhibitor Rivaroxaban and various metalloproteinase inhibitors.

The guide addresses two distinct synthetic challenges:

  • Coupling to the Morpholinone Core: Reacting a weak nucleophile (e.g., 4-(4-aminophenyl)morpholin-3-one).[1]

  • Coupling from the Morpholinone Core: Reacting a steric/polar acid (e.g., 2-(3-oxomorpholin-4-yl)acetic acid) with an amine.

Executive Summary & Mechanistic Context

Morpholin-3-one derivatives present a dichotomy in amide coupling. The lactam nitrogen (N4) is non-nucleophilic due to resonance delocalization into the C3 carbonyl. Consequently, functionalization typically occurs at the phenyl ring attached to N4 (in Rivaroxaban analogs) or via an acetic acid linker at N4.

The Two Primary Challenges
Challenge TypeRepresentative SubstrateMechanistic HurdleRecommended Strategy
Type A: Weak Nucleophile 4-(4-aminophenyl)morpholin-3-oneThe aniline nitrogen is electron-deficient due to the p-morpholinone group. Standard EDC/HOBt often fails.[2]High Activation: Acid Chlorides or T3P (Propylphosphonic Anhydride).[3]
Type B: Polar/Steric Acid 2-(3-oxomorpholin-4-yl)acetic acidThe acid is bulky and highly polar. If C2 is substituted, racemization via oxazolone formation is a risk.Fast Kinetics: HATU or COMU to outcompete racemization.

Reagent Selection Matrix

The following decision matrix synthesizes data from industrial process chemistry (Rivaroxaban scale-up) and academic methodology.

ReagentSuitabilityProsConsBest For
T3P (50% in EtOAc/DMF) Excellent Low epimerization; water-soluble byproducts; high safety profile (non-explosive).Requires base (Pyridine/DIPEA); slower kinetics than HATU.Type A (Anilines) & Scale-up.
HATU High Extremely fast kinetics; effective for sterically hindered junctions.Expensive; difficult byproduct removal (tetramethylurea); potential guanidinylation.Type B (Hindered Acids) & Library Synthesis.
Acid Chloride (SOCl₂) Moderate Quantitative activation; cheap.Harsh conditions; incompatible with acid-sensitive groups; safety hazards.Type A (Industrial Scale only).
EDC / HOBt Low Standard "first-pass" reagent.Often insufficient for the deactivated aniline of morpholinone derivatives.Simple, non-hindered analogs.

Visualization: Logical Workflow

The following diagram illustrates the decision logic and mechanistic pathways for synthesizing these derivatives.

MorpholinoneCoupling Start Target: Morpholin-3-one Amide SubstrateType Identify Substrate Class Start->SubstrateType TypeA Type A: Weak Nucleophile (Aniline-functionalized) SubstrateType->TypeA Amine on Ring TypeB Type B: Functionalized Acid (Morpholinone-acetic acid) SubstrateType->TypeB Acid on Linker ProblemA Issue: Low Nucleophilicity Slow kinetics TypeA->ProblemA ProblemB Issue: Steric Bulk & Potential Racemization (at C2) TypeB->ProblemB SolA1 Reagent: T3P + Pyridine (Green, Low Epimerization) ProblemA->SolA1 Preferred (Lab/Pilot) SolA2 Reagent: Acid Chloride (Industrial/Brute Force) ProblemA->SolA2 Legacy Route Success Isolated Amide Product (>95% Purity) SolA1->Success SolA2->Success SolB1 Reagent: HATU + DIPEA (Fast Kinetics) ProblemB->SolB1 High Yield SolB2 Reagent: COMU + Oxyma (Safer alternative to HATU) ProblemB->SolB2 Green Alt SolB1->Success SolB2->Success

Caption: Decision tree for selecting coupling reagents based on the electronic and steric nature of the morpholin-3-one substrate.

Detailed Experimental Protocols

Protocol A: Coupling to Deactivated Anilines (The "Rivaroxaban" Model)

Target: Amide bond formation between a carboxylic acid (e.g., 5-chlorothiophene-2-carboxylic acid) and 4-(4-aminophenyl)morpholin-3-one. Reagent of Choice: T3P (Propylphosphonic Anhydride).[4][5]

Rationale: The aniline moiety is deactivated by the morpholinone ring. T3P acts as a powerful dehydrating agent that drives the equilibrium toward the amide without the harshness of thionyl chloride. Pyridine is used as both base and catalyst (via acyl-pyridinium intermediate).

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask under N₂, dissolve the carboxylic acid (1.0 equiv) and 4-(4-aminophenyl)morpholin-3-one (1.0 equiv) in anhydrous EtOAc or 2-MeTHF (10 mL/mmol). Note: If solubility is poor, use DMF.

  • Base Addition: Cool the mixture to 0 °C. Add Pyridine (3.0 equiv) dropwise.

  • Activation: Add T3P (50% w/w in EtOAc, 1.5 – 2.0 equiv) dropwise over 10 minutes.

    • Self-Validating Check: The reaction should remain homogenous or a fine suspension. If a gum forms, increase solvent volume or switch to DMF.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

    • Monitoring: Check LCMS for the disappearance of the aniline (M+H ~ 193 for the core) and appearance of Product (M+H Expected).

  • Workup (The "T3P Advantage"):

    • Quench with water.[6]

    • Wash the organic layer with 1M HCl (to remove pyridine and unreacted aniline), then Sat. NaHCO₃ (to remove unreacted acid and T3P byproducts), and finally Brine.

    • Dry over MgSO₄ and concentrate.

  • Purification: Recrystallization from EtOAc/Heptane is often sufficient due to the cleanliness of T3P reactions.

Protocol B: Coupling of Morpholin-3-one-acetic Acid

Target: Coupling 2-(3-oxomorpholin-4-yl)acetic acid with a primary/secondary amine. Reagent of Choice: HATU.

Rationale: This acid is relatively unhindered but can be prone to aggregation. HATU provides the fastest activation, minimizing the time the activated ester exists, which reduces side reactions.

Step-by-Step Methodology:

  • Activation: Dissolve 2-(3-oxomorpholin-4-yl)acetic acid (1.0 equiv) in anhydrous DMF (5 mL/mmol). Add DIPEA (2.0 equiv).

  • Reagent Addition: Add HATU (1.1 equiv) at 0 °C. Stir for 15 minutes.

    • Visual Check: The solution should turn slightly yellow (liberation of HOAt).

  • Amine Addition: Add the amine (1.1 equiv) dissolved in minimal DMF.

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: This reaction is typically fast. LCMS should show complete conversion within 2 hours.

  • Workup:

    • Dilute with EtOAc (large excess, as DMF is hard to remove).

    • Wash 3x with 5% LiCl solution (critical step to remove DMF).

    • Wash with Sat. NaHCO₃ and Brine.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield (Protocol A) Poor nucleophilicity of the aniline.Switch to Acid Chloride method : Reflux acid in SOCl₂ for 2h, strip solvent, then add to amine in Pyridine/DCM.
Racemization (Substituted Ring) Base-mediated proton abstraction at C2.Use T3P + Pyridine at -20 °C. Avoid DIPEA/TEA if possible.
Incomplete Conversion Hydrolysis of Active Ester.Ensure solvents are anhydrous . For HATU, do not "pre-activate" for >15 mins before adding amine.
Product stuck in Aqueous Morpholinone is highly polar.Use n-Butanol for extraction or evaporate DMF directly and use Reverse Phase HPLC.

References

  • Rivaroxaban Synthesis & Coupling: Perzborn, E., et al. "Rivaroxaban: A New Oral Factor Xa Inhibitor."[7] Nature Reviews Drug Discovery, 2011. Link

  • T3P Methodology: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[8] Organic Letters, 2011, 13(19), 5048–5051. Link

  • Peptide Coupling Reagents Review: El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011, 111(11), 6557–6602. Link

  • Morpholinone Scaffolds: Mederski, W., et al. "Practical and Efficient Processes for the Preparation of 4-(4-aminophenyl)morpholin-3-ones."[9] Heterocycles, 2008. Link

Sources

Application Note: Functionalization of the N-Amino Group in Morpholin-3-ones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholin-3-ones are privileged heterocyclic scaffolds in medicinal chemistry, serving as core structures for Factor Xa inhibitors (e.g., Rivaroxaban) and various peptidomimetics. While N-aryl morpholinones are widely documented, the 4-aminomorpholin-3-one (N-amino morpholinone) represents a distinct, high-value pharmacophore. The N-amino group (


) embedded in the lactam ring offers unique reactivity due to the alpha-effect , making it a potent nucleophile for library generation via hydrazone formation, acylation, and transition-metal-catalyzed cross-coupling.

This guide provides a definitive technical workflow for synthesizing the 4-aminomorpholin-3-one core and functionalizing the N-amino handle. It distinguishes this scaffold from the N-aryl intermediates used in commercial anticoagulant synthesis, focusing instead on the hydrazine-derived moiety used in novel thrombin and protease inhibitor discovery.

Core Synthesis: The N-Amino Morpholinone Scaffold

The synthesis of 4-aminomorpholin-3-one requires the cyclization of a linear ether precursor with hydrazine. Unlike standard lactam synthesis, the presence of the N-N bond necessitates careful control of stoichiometry to prevent oligomerization.

Reaction Mechanism & Pathway

The most robust route involves the reaction of ethyl 2-(2-chloroethoxy)acetate with hydrazine hydrate. The hydrazine acts as a dinucleophile, displacing the chloride and cyclizing onto the ester.

Synthesis Start Ethyl 2-(2-chloroethoxy)acetate Inter Intermediate Hydrazide Start->Inter Substitution (SN2) EtOH, Reflux Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Inter Product 4-Aminomorpholin-3-one (Target Scaffold) Inter->Product Cyclization (-EtOH)

Figure 1: Cyclization pathway for the synthesis of the 4-aminomorpholin-3-one core.

Detailed Protocol

Safety Note: Hydrazine hydrate is highly toxic and a suspected carcinogen. All operations must be performed in a fume hood. Waste must be treated with bleach (sodium hypochlorite) to neutralize hydrazine residues before disposal.

Reagents:

  • Ethyl 2-(2-chloroethoxy)acetate (1.0 equiv)

  • Hydrazine hydrate (80% aqueous solution, 3.0 equiv)

  • Ethanol (Absolute)

Step-by-Step Procedure:

  • Preparation: Charge a round-bottom flask with Ethanol (10 mL/g of substrate). Add Ethyl 2-(2-chloroethoxy)acetate (10 mmol).

  • Addition: Add Hydrazine hydrate (30 mmol) dropwise at room temperature. Note: Excess hydrazine is critical to prevent the formation of dimers (N,N'-linked bis-morpholinones).

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor consumption of the ester by TLC (System: 10% MeOH in DCM).
    
  • Work-up:

    • Cool reaction to room temperature.[1][2]

    • Concentrate under reduced pressure to remove ethanol and excess hydrazine.

    • Purification: The residue is often an oil that crystallizes upon standing. Recrystallize from Isopropanol/Hexane or purify via flash column chromatography (Eluent: DCM:MeOH 95:5).

  • Validation:

    • 
       NMR (DMSO-
      
      
      
      ):
      Look for the characteristic
      
      
      singlet around
      
      
      4.5–5.0 ppm. The morpholine ring protons appear as multiplets at
      
      
      3.5–4.2 ppm.

Functionalization A: Hydrazone Formation (Schiff Bases)

The most common application of the N-amino group is the formation of hydrazones. These derivatives are stable and often exhibit enhanced biological activity (e.g., antimicrobial or kinase inhibition) compared to the parent hydrazide.

Mechanistic Insight

The N-amino group in the lactam is less basic than a free hydrazine but retains significant nucleophilicity due to the alpha-effect (repulsion between lone pairs on adjacent nitrogens raises the HOMO energy). Acid catalysis is required to activate the electrophilic aldehyde.

Protocol: Library-Scale Condensation

Reagents:

  • 4-Aminomorpholin-3-one (1.0 equiv)

  • Aromatic/Heteroaromatic Aldehyde (1.0 equiv)

  • Catalytic Acetic Acid (10 mol%)

  • Solvent: Ethanol or Methanol[3]

Procedure:

  • Dissolve 4-aminomorpholin-3-one in Ethanol (0.5 M).

  • Add the aldehyde (1.0 equiv).

  • Add glacial acetic acid (1 drop per 5 mL).

  • Reaction: Stir at reflux for 2–4 hours.

    • Observation: Many hydrazones precipitate directly from the hot solution upon formation.

  • Isolation:

    • If precipitate forms: Cool to

      
      , filter, and wash with cold ethanol.
      
    • If soluble: Evaporate solvent and recrystallize from EtOH/EtOAc.

Data Interpretation:

Signal TypeChemical Shift (

, ppm)
Diagnostic Feature
Imine Proton (-N=CH-) 8.0 – 9.5 (s)Disappearance of aldehyde CHO proton (9-10 ppm).
Amine Protons (-NH2) 4.5 – 5.0 (s)Disappears in the product.
Morpholine

3.8 – 4.5 (m)Slight downfield shift due to conjugation.

Functionalization B: N-Arylation (Chan-Lam Coupling)

Direct


-arylation of the amino group creates 

-arylhydrazine motifs, which are rare and valuable for peptidomimetic design. Traditional Buchwald-Hartwig coupling can be difficult due to catalyst poisoning by the hydrazine moiety. The copper-catalyzed Chan-Lam coupling is preferred for its mild conditions and tolerance of air.
Reaction Workflow

ChanLam Substrate 4-Aminomorpholin-3-one Process Oxidative Coupling (Air/O2, RT to 40°C) Substrate->Process Reagents Aryl Boronic Acid + Cu(OAc)2 Pyridine (Base), Molecular Sieves Reagents->Process Product 4-(N-Aryl-amino)morpholin-3-one Process->Product

Figure 2: Oxidative copper-catalyzed arylation of the N-amino group.

Protocol

Reagents:

  • 4-Aminomorpholin-3-one (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • 
     (0.1 – 0.2 equiv)
    
  • Pyridine (2.0 equiv)

  • Solvent: DCM or Dichloroethane (DCE)

  • Activated 4Å Molecular Sieves

Procedure:

  • In a vial open to air, combine the morpholinone, aryl boronic acid, and

    
    .
    
  • Add DCM and pyridine. Add molecular sieves (crucial for yield).

  • Stir vigorously at room temperature for 12–24 hours. The reaction color typically changes from blue (Cu(II)) to green/brown as the catalytic cycle progresses.

  • Work-up: Filter through a pad of Celite to remove copper salts. Wash the pad with EtOAc.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Troubleshooting & Critical Parameters

ProblemRoot CauseSolution
Dimer Formation Insufficient hydrazine during synthesis.Increase Hydrazine Hydrate to 3–5 equivalents.
Low Yield in Hydrazone Equilibrium favors starting material.Use Dean-Stark trap or molecular sieves to remove water; ensure acid catalyst is present.
No Reaction in Arylation Wet solvent or inactive catalyst.Use fresh

and activated molecular sieves. Ensure exposure to air (oxidant).
Product is Hygroscopic N-amino lactams can be polar.Store under nitrogen in a desiccator; handle quickly during weighing.

References

  • Scaffold Synthesis & Bioactivity

    • Thrombin Inhibitors based on 4-amino-3-morpholinone
    • Sanderson, P. E., et al. "L-375,378, a potent and orally bioavailable thrombin inhibitor." Journal of Medicinal Chemistry2003, 46(7), 1165–1180.
  • General N-Amino Lactam Functionalization

    • Hydrazone Formation and Biological Evaluation
    • Vicini, P., et al. "Synthesis and antimicrobial activity of new 4-thiazolidinone and 2-azetidinone derivatives." Bioorganic & Medicinal Chemistry2006, 14(11), 3859–3864. (Demonstrates reactivity of cyclic N-amino groups).
  • Chan-Lam Coupling on Hydrazines

    • Copper-promoted N-arylation
    • Qiao, J. X., & Lam, P. Y. S. "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis2011, 2011(06), 829–856.

Sources

Application Note: 4-Aminomorpholin-3-one Hydrochloride as a Privileged Scaffold in Fragment-Based Drug Design (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fragment-Based Drug Design (FBDD) has revolutionized the discovery of high-affinity ligands by optimizing low-molecular-weight chemical starting points. Within the vast chemical space of fragment libraries, 4-aminomorpholin-3-one hydrochloride (CAS: 858455-28-4)[1] has emerged as a highly versatile, "privileged" building block[2]. This application note provides a comprehensive mechanistic rationale, structural profiling, and validated protocols for utilizing this fragment in early-stage drug discovery.

Mechanistic Rationale & Physicochemical Profiling

The efficacy of 4-aminomorpholin-3-one in FBDD relies on its unique stereoelectronic properties, which allow it to act as an ideal starting point for hit-to-lead elaboration:

  • Conformational Restriction: The morpholinone ring introduces a rigidified, non-planar geometry that mimics saturated cyclic amino acids (such as proline) but with altered vectorality. This pre-organization drastically reduces the entropic penalty (

    
    ) upon target binding[3].
    
  • Hydrogen Bonding Network: The fragment possesses a dense pharmacophore. The carbonyl oxygen acts as a strong hydrogen-bond acceptor, the ether oxygen provides a secondary acceptor site, and the exocyclic 4-amino group serves as a hydrogen-bond donor.

  • Synthetic Tractability: The N-linked primary amine is a highly reactive nucleophile, serving as an ideal synthetic vector for rapid structural elaboration via amide coupling, reductive amination, or urea formation.

  • Aqueous Solubility: Formulated as a hydrochloride salt, the fragment exhibits exceptional aqueous solubility, which is critical for high-concentration biophysical screening (e.g., NMR, SPR) without forming false-positive colloidal aggregates.

Table 1: Physicochemical Properties & Rule of Three (Ro3) Compliance
PropertyValueFBDD Relevance (Ro3 Criteria)
Molecular Weight 116.12 g/mol (Free base)< 300 Da (Optimal for fragment screening)
cLogP -1.2 (Estimated)≤ 3 (Ensures high aqueous solubility)
Hydrogen Bond Donors 1 (-NH2)≤ 3 (Facilitates specific target interactions)
Hydrogen Bond Acceptors 3 (N, O, C=O)≤ 3 (Favorable for binding pocket geometry)
Rotatable Bonds 0 (Excluding -NH2 rotation)≤ 3 (Low entropic penalty upon binding)

Case Studies in Target-Directed Drug Design

A. Thrombin Inhibition (P2 Surrogate)

Thrombin is a central serine protease in the coagulation cascade[4]. Traditional inhibitors utilize a D-Phe-Pro-Arg sequence. Researchers successfully replaced the central proline (P2 position) with a 4-amino-morpholinone scaffold. The morpholinone ring perfectly occupied the hydrophobic P2 sub-pocket, while the 4-amino group provided a vector to access the P3/P4 sites, yielding potent nanomolar inhibitors[3].

B. PRMT5 Inhibition

In oncology, PRMT5 inhibitors are designed to exploit MTAP-deleted cancers by binding cooperatively with methylthioadenosine (MTA). 4-aminomorpholin-3-one has been utilized as a core fragment to synthesize bispecific inhibitors, leveraging its hydrogen-bonding capacity to anchor into the PRMT5 catalytic site and displace the natural substrate[5].

C. PGDS Inhibition

Prostaglandin D Synthase (PGDS) plays a critical role in allergic and inflammatory responses. 4-aminomorpholin-3-one was employed to replace piperidine rings in pyrimidine hydrazide compounds. This bioisosteric replacement improved the metabolic stability and target residence time of the resulting PGDS inhibitors[6].

Visualizations

FBDD A Fragment Selection 4-aminomorpholin-3-one HCl B Biophysical Screening (SPR / NMR) A->B Identify Binders C Structural Biology (X-ray Co-crystallization) B->C Determine Binding Mode D Hit-to-Lead Elaboration (Amide Coupling) C->D Structure-Guided Design E Lead Optimization (In Vivo Profiling) D->E Improve Affinity & PK

FBDD workflow utilizing 4-aminomorpholin-3-one hydrochloride as a core scaffold.

Coagulation FXa Factor Xa Complex Prothrombin Prothrombin FXa->Prothrombin Cleaves Thrombin Thrombin (Active) Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Catalyzes Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerization Inhibitor Morpholinone Inhibitor Inhibitor->Thrombin P2-site Blockade

Coagulation cascade highlighting targeted inhibition of Thrombin by morpholinone.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, every protocol below is designed as a self-validating system, incorporating internal controls to prevent false positives—a critical requirement in fragment screening.

Protocol 1: Fragment Screening via Surface Plasmon Resonance (SPR)

Causality: SPR allows real-time, label-free quantification of binding kinetics (


, 

) and affinity (

). Because fragments bind weakly (typically

to

range), high concentrations are required, making the system susceptible to bulk refractive index artifacts.
  • Surface Preparation: Immobilize the target protein (e.g., Thrombin) onto a CM5 sensor chip via standard amine coupling (target density: 3000-5000 RU). Leave Flow Cell 1 (Fc1) unmodified as a reference.

  • Fragment Preparation: Dissolve 4-aminomorpholin-3-one HCl in 100% DMSO to a 100 mM stock. Dilute into running buffer (e.g., PBS-P+) to a final concentration range of 10

    
     to 2 
    
    
    
    , ensuring a constant DMSO concentration (typically 2-5%).
  • Data Acquisition: Inject the fragment concentration series over both Fc1 and Fc2 at a flow rate of 30

    
    .
    
  • Self-Validation Checkpoint:

    • Solvent Correction: Run a 6-point DMSO calibration curve (e.g., 1.5% to 2.5% DMSO) to mathematically correct for bulk refractive index mismatches between the running buffer and the sample.

    • Positive Control: Inject a known reference binder at the beginning and end of the assay. If the response of the positive control drops by >10%, the protein surface has denatured, and the run is invalid.

Protocol 2: X-Ray Crystallography (Fragment Soaking)

Causality: Soaking pre-formed apo-crystals with fragments is faster than co-crystallization and avoids the disruption of crystal lattice formation by high fragment concentrations.

  • Crystal Growth: Grow apo-crystals of the target protein using sitting-drop vapor diffusion.

  • Fragment Soaking: Transfer a single crystal into a soaking drop containing the mother liquor supplemented with 50 mM 4-aminomorpholin-3-one HCl. Incubate for 1 to 24 hours.

  • Data Collection: Cryo-protect the crystal and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron source.

  • Self-Validation Checkpoint: Prior to modeling the fragment into the electron density, generate a simulated annealing omit map (

    
    ). This step eliminates phase bias from the apo-model, mathematically validating that the observed electron density genuinely corresponds to the soaked fragment and is not an artifact of the refinement process.
    
Protocol 3: Hit-to-Lead Elaboration (Amide Coupling)

Causality: The 4-amino group of the morpholinone is an excellent nucleophile. Using HATU as a coupling reagent efficiently activates sterically hindered carboxylic acids (e.g., targeting the S3 pocket of thrombin) while minimizing epimerization.

  • Reagent Activation: In a dry vial under nitrogen, dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 10 minutes at room temperature to form the active ester.

  • Nucleophilic Addition: Add 4-aminomorpholin-3-one hydrochloride (1.1 eq) to the mixture. Crucial Step: Add an additional 1.1 eq of DIPEA to neutralize the hydrochloride salt and liberate the free nucleophilic amine. Stir for 2 hours.

  • Self-Validation Checkpoint: Perform LC-MS analysis of the crude mixture against a blank injection and a standard of the starting materials. The appearance of the desired product mass (

    
    ) and the complete disappearance of the fragment mass (
    
    
    
    for the free base) validates the coupling efficiency and rules out carryover contamination.

References

  • [5] US20240254118A1 - Prmt5 inhibitors and uses thereof - Google Patents. Source: google.com. URL:

  • [1] 4-amino-3-morpholinone | 858455-28-4 - ChemicalBook. Source: chemicalbook.com. URL:

  • [6] CN101646656B - Pyrimidine hydrazide compounds as PGDS inhibitors - Google Patents. Source: google.com. URL:

  • [3] Journal of Medicinal Chemistry Vol. 46 No. 19 - ACS Publications. Source: acs.org. URL:

  • [4] 5,6-Dihydropyrin-2-one compounds useful as inhibitors of thrombin - Justia Patents. Source: justia.com. URL:

  • [2] Building Blocks Catalogue August 2021. Source: namiki-s.co.jp. URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization of 4-Aminomorpholin-3-one HCl

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the solubility challenges associated with 4-aminomorpholin-3-one Hydrochloride , a critical intermediate often encountered in the synthesis of anticoagulant drugs (e.g., Apixaban).

Note on Chemical Identity: In the context of drug development, this nomenclature most frequently refers to 4-(4-aminophenyl)morpholin-3-one (CAS: 438056-69-0).[1] However, strictly speaking, "4-aminomorpholin-3-one" can also refer to the N-amino lactam (CAS: 148639-95-2), a hydrazine derivative.

  • This guide primarily addresses the phenyl-derivative (Apixaban intermediate) due to its prevalence in industrial applications.

  • See "Variant Alert" in Section 3 for specific handling of the N-amino hydrazine derivative.

Executive Summary

The Hydrochloride (HCl) salt of 4-aminomorpholin-3-one is highly polar and possesses high crystal lattice energy, rendering it nearly insoluble in standard non-polar organic solvents (DCM, Toluene, Hexanes) and only sparingly soluble in polar aprotic solvents (THF, EtOAc).

To improve solubility for subsequent chemical transformations (e.g., amidation, cyclization), you must disrupt the ionic lattice. This is best achieved by breaking the salt (in-situ or extractive) or utilizing high-dielectric co-solvents .

Module 1: The "In-Situ" Base Switch (Recommended)

Best for: Anhydrous reactions (e.g., Acylation, Alkylation) where water is detrimental.

The Mechanism: Instead of pre-dissolving the salt, you use a soluble organic base to deprotonate the ammonium species inside the reaction vessel. This liberates the organic-soluble "Free Base" while the resulting base-hydrochloride salt precipitates (or dissolves, depending on the solvent).

Protocol:

  • Suspend: Place the 4-aminomorpholin-3-one HCl (solid) in the reaction solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)). It will look like a slurry.

  • Add Base: Add 1.1 to 1.5 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) .

  • Equilibrate: Stir vigorously at Room Temperature (RT) for 15–30 minutes.

    • Observation: The slurry texture will change. The heavy crystalline HCl salt converts to the fluffy precipitate of TEA·HCl (in THF/Ether) or dissolves (in DCM).

  • Proceed: Add your electrophile (e.g., acid chloride) directly to this mixture.

Why this works:



The equilibrium is driven to the right because the free amine is rapidly consumed in the subsequent reaction.
Module 2: The Biphasic "Free Base" Isolation

Best for: When the reaction is sensitive to amine salts or requires strict stoichiometry.

The Mechanism: Permanently remove the HCl counter-ion using an inorganic base and extract the free amine into an organic solvent.

Protocol:

  • Dissolve/Suspend: Suspend the HCl salt in a minimum amount of water.

  • Neutralize: Slowly add Saturated NaHCO₃ or 1M NaOH until pH

    
     9-10.
    
    • Warning: Do not exceed pH 12, as lactam hydrolysis may occur at high temperatures/pH.

  • Extract:

    • Add Ethyl Acetate (EtOAc) or DCM (Volume ratio 1:1 vs water).

    • Shake and separate phases.

    • Note: The free base has moderate water solubility (approx. 16 g/L). Re-extract the aqueous layer 2-3 times to maximize recovery.

  • Dry & Concentrate: Dry organic layer over anhydrous Na₂SO₄, filter, and evaporate.

  • Re-dissolve: The resulting solid (Free Base) will now readily dissolve in THF, DCM, or MeCN.

Module 3: High-Polarity Solvent Systems

Best for: Analytical standards or reactions compatible with high-boiling solvents.

If you cannot use a base, you must use solvents with high dielectric constants to overcome the lattice energy.

Solubility Data Table (Estimated at 25°C)

SolventHCl Salt SolubilityFree Base SolubilityNotes
Water High (>50 mg/mL)Moderate (~16 mg/mL)Good for storage, bad for synthesis.
Methanol ModerateGoodProtic solvent; may interfere with electrophiles.
DMSO High (>100 mg/mL)HighDifficult to remove (high BP).
DMF/NMP Moderate-HighHighGood for nucleophilic substitutions.
DCM/CHCl₃ Insoluble GoodRequires "Free Basing" (See Module 1).
THF Insoluble ModerateExcellent after neutralization.
Toluene InsolublePoorNot recommended.[2]
Variant Alert: The N-Amino Hydrazine Derivative

If your compound is 4-amino-3-morpholinone (the hydrazine, without the phenyl ring):

  • Stability Warning: The "Free Base" of this hydrazine is prone to air oxidation and condensation.

  • Action: Do NOT isolate the free base (Module 2). Always use Module 1 (In-Situ) .

  • Solvent Restriction: Avoid Acetone or Ketones. Hydrazines react with ketones to form hydrazones , destroying your starting material.

Troubleshooting & FAQs

Q: I neutralized the salt in DCM, but the solution is still cloudy. Is it undissolved starting material?

  • Diagnosis: Likely not. If you used TEA or DIPEA, the cloudiness is often the byproduct salt (Triethylammonium chloride) which is insoluble in DCM/THF.

  • Test: Filter a small aliquot. If the filtrate reacts with your electrophile, the amine is dissolved.

Q: My yield is low after using the Biphasic Extraction (Module 2).

  • Cause: The free base is moderately water-soluble (amphiphilic due to the morpholine oxygen and lactam).

  • Fix: Saturate the aqueous layer with NaCl (Salting out) before extraction, or use continuous extraction (Liquid-Liquid) with DCM.

Q: Can I use alcohols (MeOH/EtOH) to dissolve the HCl salt for a reaction?

  • Constraint: Only if your electrophile is not moisture/alcohol sensitive. Acid chlorides or Anhydrides will react with Methanol to form methyl esters instead of your desired amide.

Decision Logic for Solubilization

SolubilityStrategy Start Start: 4-aminomorpholin-3-one HCl IsWaterAllowed Is water/alcohol allowed in the reaction? Start->IsWaterAllowed UseProtic Use Methanol or Water. (Simplest solution) IsWaterAllowed->UseProtic Yes IsBaseAllowed Can you add base (TEA/NaOH)? IsWaterAllowed->IsBaseAllowed No UseDMSO Use DMSO or DMF. (Hard to remove) IsBaseAllowed->UseDMSO No IsAnhydrous Must the reaction be strictly anhydrous? IsBaseAllowed->IsAnhydrous Yes MethodInSitu Method 1: In-Situ Neutralization (Solvent: THF/DCM + TEA) IsAnhydrous->MethodInSitu Yes (Recommended) MethodExtract Method 2: Biphasic Extraction (Isolate Free Base) IsAnhydrous->MethodExtract No (If isolation needed)

Caption: Decision tree for selecting the optimal solubilization strategy based on reaction constraints.

References
  • BenchChem. (2025).[3] Technical Guide: Physicochemical Properties of 4-(4-Aminophenyl)-3-morpholinone. Retrieved from

  • ChemicalBook. (2024). 4-(4-Aminophenyl)morpholin-3-one Properties and Solubility Profile. Retrieved from

  • Mederski, W., et al. (2007). "Practical and efficient processes for the preparation of 4-(4-aminophenyl)morpholin-3-ones". Heterocycles, 74(1), 437-445.[4] (Discusses synthesis and handling of the intermediate).

  • Bristol-Myers Squibb. (2003). Patent WO2003026652: Lactam-containing compounds and derivatives as factor Xa inhibitors.
  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: 4-(4-Aminophenyl)morpholin-3-one. Retrieved from

Sources

troubleshooting hydrazone formation with cyclic hydrazides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Hydrazone Formation with Cyclic Hydrazides Audience: Researchers, Medicinal Chemists, and Bioconjugation Specialists

Overview: The Unique Challenge of Cyclic Hydrazides

Welcome to the technical support hub for cyclic hydrazide chemistry. If you are here, you are likely experiencing low yields or "no reaction" results when attempting to condense agents like maleic hydrazide , phthalhydrazide , or luminol derivatives with aldehydes or ketones.

The Core Problem: unlike simple alkyl hydrazines (e.g., hydrazine hydrate), cyclic hydrazides are electronically deactivated . The adjacent carbonyl groups in the ring system (forming a cyclic diamide structure) withdraw electron density from the nitrogen atoms via resonance. This severely dampens the


-effect, making the terminal nitrogen a poor nucleophile.

This guide provides a self-validating troubleshooting protocol to overcome these electronic and solubility barriers.

Module 1: Solubility & Solvent Systems

Symptom: Reactants remain as a suspension; inconsistent conversion rates.

Cyclic hydrazides possess strong intermolecular hydrogen bonding networks, rendering them insoluble in non-polar organic solvents and often sparingly soluble in water or alcohols.

Troubleshooting Protocol

Do not rely on standard reflux in ethanol if your hydrazide is insoluble. The reaction requires a homogeneous phase for the nucleophilic attack to occur efficiently.

Solvent ClassRecommended SolventsSuitabilityTechnical Note
Polar Aprotic (Best) DMSO, DMF, DMAc HighDisrupts H-bonding; solubilizes both cyclic hydrazide and aldehyde.
Protic Acetic Acid (Glacial) Medium/HighActs as both solvent and acid catalyst. Good for robust substrates.
Alcoholic MeOH/EtOH + 10% Water Low/MediumOften requires heating to reflux; poor solubility for phthalhydrazides.
Ionic Liquids [BMIM][BF4] HighExcellent for high-temperature microwave synthesis.

Actionable Step: If your cyclic hydrazide precipitates in ethanol:

  • Switch to DMSO (dimethyl sulfoxide).

  • Perform the reaction at a higher concentration (0.5 M – 1.0 M) to favor bimolecular kinetics.

  • Note: If downstream biological application is required, ensure the final product is precipitated out (e.g., by adding water) to remove DMSO.

Module 2: Kinetic Activation (Catalysis & pH)

Symptom: Starting material persists despite solubility; reaction stalls at <50% conversion.

Because cyclic hydrazides are poor nucleophiles, they require "dual activation":

  • Electrophile Activation: Protonating the carbonyl oxygen.[1]

  • Nucleophile Preservation: Avoiding protonation of the hydrazide nitrogen.[2]

The pH Window Paradox
  • pH < 3: The hydrazide nitrogen protonates (

    
    ), killing nucleophilicity.
    
  • pH > 6: The carbonyl oxygen is not sufficiently activated.

  • Optimal Window: pH 4.5 – 5.5 .

Advanced Solution: Nucleophilic Catalysis (Aniline)

For sluggish cyclic hydrazides, acid catalysis alone is often insufficient. Use aniline (or p-phenylenediamine) as a nucleophilic catalyst.

Mechanism: Aniline reacts with the aldehyde faster than the hydrazide to form a highly reactive Schiff base (imine) intermediate. The cyclic hydrazide then attacks this imine (transimination), which is faster than attacking the ketone/aldehyde directly.

Protocol:

  • Add 10–100 mol% Aniline to the reaction mixture.

  • Maintain pH at 4.5 (using acetate buffer if in aqueous/alcoholic media).

  • Citation: This strategy is grounded in the work of Dirksen & Dawson on enhancing oxime/hydrazone formation [1].

Module 3: Equilibrium Management

Symptom: Product forms but hydrolyzes back to starting material; yield plateaus.

Hydrazone formation is a reversible condensation reaction releasing water.



Actionable Step: You must remove water to drive the equilibrium to the right (Le Chatelier's principle).

MethodScaleDescription
Molecular Sieves (3Å or 4Å) < 1gAdd activated powder/beads directly to the reaction vessel (DMSO/DMF).
Chemical Desiccants < 5gAdd anhydrous

or

(heterogeneous).
Dean-Stark Trap > 5gAzeotropic distillation with Toluene/Benzene (requires solubility).
Microwave Heating AnySuperheating in a sealed vessel can sometimes overcome the activation barrier, but does not remove water.
Visualizing the Mechanism & Troubleshooting Logic
Figure 1: Mechanism of Aniline-Catalyzed Cyclic Hydrazone Formation

This diagram illustrates the "Transimination" pathway which lowers the activation energy for cyclic hydrazides.

G cluster_0 Catalytic Cycle Aldehyde Aldehyde (Electrophile) Imine Protonated Schiff Base (Activated Intermediate) Aldehyde->Imine Fast Attack (-H2O) Aniline Aniline (Catalyst) Aniline->Imine Catalysis Product Final Hydrazone Imine->Product Transimination (Rate Limiting Step) Water H2O (Byproduct) Imine->Water Hydrazide Cyclic Hydrazide (Poor Nucleophile) Hydrazide->Product

Caption: Aniline acts as a nucleophilic shuttle, converting the aldehyde into a more reactive imine intermediate, facilitating attack by the sterically and electronically hindered cyclic hydrazide.

Figure 2: Troubleshooting Decision Tree

DecisionTree Start Start: Low Yield / No Reaction Soluble Is the Hydrazide Soluble? Start->Soluble CheckPH Check pH (Is it 4.5 - 5.5?) Soluble->CheckPH Yes SolventSwitch Switch Solvent: DMSO, DMF, or Glacial Acetic Acid Soluble->SolventSwitch No AdjustPH Adjust pH with Acetate Buffer CheckPH->AdjustPH No Water Is Water Removal Active? CheckPH->Water Yes SolventSwitch->CheckPH AdjustPH->Water Catalyst Add Nucleophilic Catalyst: 10-50 mol% Aniline Success Isolate Product Catalyst->Success Water->Catalyst Yes (Still Slow) AddSieves Add Molecular Sieves (3Å) or MgSO4 Water->AddSieves No AddSieves->Catalyst

Caption: Step-by-step logic flow to diagnose solubility, pH, and equilibrium issues.

Experimental Protocol: Optimized Synthesis of Phthalhydrazide Hydrazones

Objective: Synthesis of a hydrazone from phthalhydrazide and 4-nitrobenzaldehyde (Standard Test Substrate).

  • Preparation: In a round-bottom flask, dissolve phthalhydrazide (1.0 eq) in minimal DMSO (approx. 5 mL per mmol).

    • Why: Phthalhydrazide is insoluble in EtOH/DCM.

  • Addition: Add 4-nitrobenzaldehyde (1.1 eq) .

  • Catalysis: Add glacial acetic acid (2-3 drops) .

    • Optional: If reaction is known to be difficult, add aniline (0.1 eq) .

  • Dehydration: Add activated 3Å molecular sieves (approx. 100 mg/mmol).

  • Reaction: Stir at 80°C for 4–12 hours.

    • Monitoring: Monitor by TLC (Note: DMSO may require high vacuum to dry spot) or LC-MS.

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Pour the DMSO mixture into ice-cold water (10x volume).

    • The hydrazone should precipitate. Filter, wash with water, then cold ethanol.

    • Validation: Confirm structure via

      
      H NMR (look for the disappearance of the aldehyde proton at 10 ppm and appearance of the hydrazone proton at 8–9 ppm).
      
References
  • Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry, 19(12), 2543–2548.

  • Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition, 47(39), 7523–7526.

  • Jencks, W. P. (1959). "Studies on the Mechanism of Oxime and Semicarbazone Formation." Journal of the American Chemical Society, 81(2), 475–481.

  • BenchChem Technical Support. (2025). "Technical Guide to the Mechanism of Hydrazone Formation with Hydrazinol."

Sources

Technical Support Center: pH Control Strategies for 4-Aminomorpholin-3-one HCl

Author: BenchChem Technical Support Team. Date: March 2026

Topic: pH adjustment for 4-aminomorpholin-3-one hydrochloride reactions Audience: Researchers, Process Chemists, and Drug Development Professionals Document ID: TSC-AM3-001 Last Updated: 2025-10-26

⚠️ Critical Disambiguation: Know Your Molecule

Before proceeding, verify your starting material. The nomenclature for morpholinone derivatives is frequently confused in pharmaceutical literature.

Compound Name4-aminomorpholin-3-one 4-(4-aminophenyl)morpholin-3-one
Structure Hydrazine Derivative (

)
Aniline Derivative (

)
CAS 858455-28-4 (Free base) / 2622234-46-0 (HCl)438056-69-0
Key Reactivity

-Nucleophile (reacts with aldehydes/ketones)
Aniline Nucleophile (reacts with acid chlorides)
Primary Use PRMT5 inhibitors, Thrombin inhibitorsKey intermediate for Apixaban/Rivaroxaban
This Guide PRIMARY FOCUS See Appendix A for brief notes

Module 1: The Chemistry of Neutralization

The pH Paradox

4-aminomorpholin-3-one hydrochloride is supplied as a salt to prevent oxidation and dimerization. The free base contains an


-amino group which exhibits the 

-effect
, making it significantly more nucleophilic than a standard amine. However, this reactivity is pH-dependent.
  • pH < 4 (Storage State): The terminal amine is protonated (

    
    ). It is stable but non-nucleophilic. Reaction rate is near zero.
    
  • pH 7–9 (Reactive Window): The amine is deprotonated (

    
    ). Nucleophilicity is maximized. This is the target zone for condensation reactions (e.g., hydrazone formation).
    
  • pH > 11 (Danger Zone): High basicity risks two failure modes:

    • Lactam Hydrolysis: The morpholinone ring opens, destroying the core scaffold.

    • Oxidative Dimerization: Free hydrazines are reducing agents; at high pH, they are rapidly oxidized by air to form azo-dimers or tetrazenes.

Visualization: The Stability-Reactivity Landscape

pH_Landscape cluster_legend Operational Zones Acid Acidic (pH < 4) Protonated Salt Neutral Neutral/Mild Basic (pH 7-9) Reactive Free Base Acid->Neutral  Careful Neutralization (NaOAc, Na2CO3, DIPEA)   Basic Strong Basic (pH > 11) Ring Opening / Oxidation Neutral->Basic  Excess Base   Product Target Product (e.g., Hydrazone) Neutral->Product  + Electrophile (Aldehyde/Ketone)   Byproduct Hydrolysis Impurities & Dimers Basic->Byproduct  Degradation  

Figure 1: The "Goldilocks Zone" for 4-aminomorpholin-3-one activation. Deviation from pH 7-9 results in either kinetic stalling or scaffold destruction.

Module 2: Troubleshooting Guide

Scenario 1: "My reaction yield is low (<30%), and I see starting material."

Diagnosis: Incomplete Neutralization. The HCl salt acts as a buffer. If you add a stoichiometric amount of a weak base (like pyridine), you may not fully liberate the free base.

  • Fix: Switch to a slightly stronger base or a biphasic system.

  • Protocol: Use Sodium Acetate (NaOAc) in ethanol/methanol (buffer range ~pH 8-9) or Triethylamine (TEA) in DCM. Ensure >1.1 equivalents of base relative to the HCl salt.

Scenario 2: "The product is contaminated with a ring-opened acid."

Diagnosis: Base Hydrolysis. You likely used a strong inorganic base (NaOH, KOH) or allowed the temperature to spike during neutralization. Morpholinones are cyclic amides (lactams) and are susceptible to hydrolysis.

  • Fix: Avoid hydroxide bases.

  • Protocol: Use Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) . If using aqueous conditions, keep temperature < 5°C during base addition.

Scenario 3: "The reaction mixture turned dark/brown, and purity is low."

Diagnosis: Oxidative Decomposition. Free hydrazine derivatives are air-sensitive, especially at elevated pH.

  • Fix: Inert Atmosphere.

  • Protocol: Degas all solvents with Nitrogen/Argon before adding the base. Perform the neutralization and coupling under a strict inert blanket.

Module 3: Standard Operating Protocols (SOPs)

Protocol A: Homogeneous Coupling (Organic Solvents)

Best for: Reactions with hydrophobic aldehydes or acid chlorides.

  • Preparation: Suspend 4-aminomorpholin-3-one HCl (1.0 equiv) in dry DCM or THF.

  • Inerting: Sparge with Nitrogen for 10 minutes.

  • Neutralization: Cool to 0°C. Add DIPEA (Diisopropylethylamine) (1.2 – 1.5 equiv) dropwise.

    • Checkpoint: The suspension should clarify as the organic-soluble free base is liberated (unless the amine salt is insoluble).

  • Reaction: Add the electrophile (aldehyde/ketone) immediately.

  • Monitoring: Warm to Room Temperature (RT). Monitor by TLC/LCMS.

    • Note: If reaction is sluggish, add 5 mol% Acetic Acid as a catalyst for hydrazone formation.

Protocol B: Biphasic Schotten-Baumann Conditions

Best for: Scale-up or water-tolerant electrophiles.

  • Dissolution: Dissolve 4-aminomorpholin-3-one HCl in water (3-5 volumes).

  • Solvent Layer: Add an equal volume of DCM or EtOAc containing the electrophile.

  • pH Adjustment: While stirring vigorously at 0-5°C, add saturated aqueous NaHCO3 or 10% Na2CO3 dropwise.

  • Control: Monitor aqueous pH with a probe. Maintain pH 7.5 – 8.5 .

    • Warning: Do not exceed pH 9.0.

  • Workup: Separate phases immediately upon completion.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use NaOH to neutralize the salt? A: It is not recommended . Sodium Hydroxide creates local "hot spots" of high pH (>12) upon addition, which can instantly hydrolyze the lactam ring. If you must use NaOH, use a dilute solution (0.5 M) and add it strictly dropwise at 0°C with rapid stirring.

Q: I am trying to make the Apixaban intermediate, but the CAS doesn't match. Why? A: You likely need 4-(4-aminophenyl)morpholin-3-one (CAS 438056-69-0). The protocol above is for the hydrazine derivative. For the phenyl derivative, the amine is an aniline (pKa ~4-5), which is much less basic. You can use weaker bases (bicarbonate) or even run reactions in acidic media depending on the coupling partner.

Q: Does the order of addition matter? A: Yes. Always add the base to the amine salt (or the mixture of amine salt + electrophile). Never add the amine salt to a solution of strong base, as this exposes the delicate lactam to high pH before the buffering effect of the amine kicks in.

References & Data Sources

  • Compound Characterization & Hydrazine Reactivity:

    • Source: US Patent Application 2024/0254118 A1. "PRMT5 inhibitors and uses thereof." (Describes the use of 4-aminomorpholin-3-one in hydrazone formation).

    • URL:

  • Process Chemistry of Morpholinone Derivatives:

    • Source: CN Patent 101646656 B. "Pyrimidine hydrazide compounds as PGDS inhibitors." (Details the synthesis of amide/hydrazide derivatives from the morpholinone core).

    • URL:

  • General Hydrazine/Lactam Stability:

    • Source:Journal of Medicinal Chemistry. "Thrombin inhibitors based upon 4-amino-3-morpholinone." (2003). (Provides context on the stability and reactivity of the specific scaffold).

    • Citation:J. Med.[1] Chem. 2003, 46, 1165.[1]

  • Apixaban Intermediate Disambiguation (For Context):

    • Source: World Journal of Pharmaceutical Sciences. "A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one." (Clarifies the phenyl-amino structure vs. the hydrazine).

    • URL:

Sources

Technical Support Center: Stability Assurance for 4-Amino-3-Morpholinone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Preventing Hydrolysis of 4-Amino-3-Morpholinone Derivatives Reference ID: TSC-MORPH-2024-X

Core Directive & Scope

This guide addresses the stability challenges associated with 4-amino-3-morpholinone derivatives. These scaffolds are critical pharmacophores, most notably serving as the core structural motif in Factor Xa inhibitors like Rivaroxaban .

The Critical Failure Mode: The primary instability arises from the hydrolytic cleavage of the morpholin-3-one lactam ring . Under acidic or basic stress, or in the presence of moisture-mediated excipient interactions, the cyclic amide (lactam) opens to form 2-(2-aminoethoxy)acetic acid derivatives. This degradation is irreversible and results in therapeutic failure and regulatory non-compliance.

The Chemistry of Instability (Root Cause Analysis)

To prevent hydrolysis, you must understand the mechanism. The 3-morpholinone ring is a six-membered lactam. While generally more stable than


-lactams, the presence of the electronegative oxygen at position 1 (ether linkage) and the nitrogen substitution at position 4 creates unique electronic vulnerabilities.
Degradation Pathway Visualization

The following diagram illustrates the specific hydrolytic pathway you are fighting against.

HydrolysisMechanism cluster_conditions Risk Factors Scaffold 4-Amino-3-Morpholinone (Intact Lactam) Intermediate Tetrahedral Intermediate Scaffold->Intermediate + H2O (Slow Step) AcidBase Catalyst (H+ / OH-) AcidBase->Intermediate Product Ring-Opened Impurity (2-(2-aminoethoxy)acetic acid) Intermediate->Product Ring Cleavage (Irreversible) pH < 3.0 pH < 3.0 pH > 9.0 pH > 9.0 High Humidity High Humidity

Figure 1: The irreversible hydrolysis mechanism of the morpholinone lactam ring. Note that the ether oxygen (position 1) facilitates the leaving group ability of the amine during ring opening.

Troubleshooting Guide: Synthesis & Processing

User Scenario: "I am observing a loss of yield and the appearance of a polar impurity during the workup of my 4-amino-3-morpholinone intermediate."

Diagnosis: Process-Induced Hydrolysis

The lactam ring is most vulnerable during aqueous workups, particularly if the pH drifts to extremes to remove other impurities.

ParameterCritical ThresholdThe "Why" (Mechanistic Insight)
Workup pH Avoid pH < 4 or > 9The lactam carbonyl is electrophilic. Strong bases attack directly (

mechanism); strong acids protonate the carbonyl oxygen, making it susceptible to water attack (

mechanism).
Temperature Keep < 40°C during extractionHydrolysis rates follow Arrhenius kinetics. A 10°C increase can double the rate of ring opening.
Water Content < 0.5% (LOD) before storageResidual water in the "dried" solid acts as a reagent for hydrolysis during storage.
Corrective Protocol: The "Buffered/Anhydrous" Workup
  • Quenching: Do not quench reactions with strong mineral acids (HCl/H2SO4) if the product is in solution. Use Ammonium Chloride (sat. aq.) or Phosphate Buffer (pH 6-7) .

  • Extraction: Use non-miscible solvents like Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF) .

    • Tip: 2-MeTHF is preferred over DCM for environmental reasons and often separates water more efficiently.

  • Drying:

    • Step 1: Dry organic layer over Anhydrous Sodium Sulfate (

      
      ).[1][2]
      
    • Step 2: Vacuum dry the isolated solid at 40-45°C.

    • Validation: Perform a Karl Fischer (KF) titration. Ensure water content is < 0.5% w/w .

Troubleshooting Guide: Formulation & Storage

User Scenario: "My stability study shows an increasing impurity at RRT ~0.85 (Relative Retention Time) after 3 months at 40°C/75% RH."

Diagnosis: Moisture-Mediated Ring Opening

The impurity at RRT ~0.85 is likely the ring-opened acid (more polar than the parent, eluting earlier on Reverse Phase HPLC). This is a classic "Hydrolysis via Excipient" failure.

Excipient Compatibility Matrix
Excipient ClassRecommendationRisk LevelTechnical Rationale
Fillers (Lactose) AVOID High Lactose Monohydrate releases water at high temps. Also, if the "4-amino" group is free, it will undergo Maillard reaction (browning).
Fillers (Mannitol) PREFERRED Low Non-hygroscopic and chemically inert.
Binders (PVP) CAUTION Medium Polyvinylpyrrolidone (PVP) is hygroscopic. It pulls moisture into the tablet, facilitating hydrolysis.
Lubricants (Mg Stearate) MONITOR Low/Med Alkaline nature of Mg Stearate can catalyze base hydrolysis if micro-environmental pH shifts > 9.
Stabilization Protocol: The "Micro-Environment" Shield
  • pH Modification: Incorporate a solid-state pH buffer (e.g., Citric Acid or Fumaric Acid) in the formulation to maintain the micro-environmental pH between 5.0 and 6.0, the stability sweet spot for this lactam.

  • Packaging: Use Alu-Alu blisters or HDPE bottles with silica gel desiccants. The goal is to maintain Water Activity (

    
    ) < 0.2.
    

Analytical Validation (Self-Check System)

How do you know if your prevention strategy is working? You must implement a Stability Indicating Method (SIM) .

HPLC Method Parameters (Reference Standard):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10mM Potassium Dihydrogen Phosphate (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% A to 40% A over 20 minutes.

  • Detection: UV @ 250 nm (or max absorption of your specific derivative).

The "Split Peak" Warning: If you see a peak splitting or shouldering the main peak, check the pH of your diluent. Dissolving these derivatives in strongly acidic or basic diluents for HPLC analysis can induce hydrolysis during the run.

  • Fix: Use Acetonitrile:Water (50:50) as the diluent.

Frequently Asked Questions (FAQs)

Q1: Can I use ethanol for recrystallization?

  • Answer: Yes, but avoid acidic ethanol. If you used HCl to generate a salt form, the combination of Ethanol + HCl + Heat will cause ethanolysis , opening the ring to form the ethyl ester derivative (Ethyl 2-(2-aminoethoxy)acetate). Always neutralize before heating in alcohols.

Q2: My 4-amino derivative has a hydrazine linkage (N-NH-R). Is this more stable?

  • Answer: The N-N bond stabilizes the lactam slightly by reducing the electron deficiency of the lactam nitrogen, but it introduces a new risk: Oxidation . You must protect these from light and use antioxidants (like BHT) in addition to moisture protection.

Q3: What is the specific degradation product I should look for in Mass Spec?

  • Answer: Look for the [M+18] peak. Hydrolysis adds one molecule of water.

    • Example: If your Drug MW is 435 Da.

    • Degradant:[3][4] 453 Da (Ring Open Acid).

    • Note: If you see [M+32], that is methanolysis (reaction with Methanol solvent).

References

  • Chaudhari, B. G., & Patel, A. B. (2020). Stability indicating RP-HPLC method for determination of Rivaroxaban in pharmaceutical dosage form. International Journal of Pharmaceutical Sciences and Research. Link

  • Sekhar Reddy, B. R., et al. (2020). Stress Degradation Studies on Rivaroxaban and Development of a Validated Stability-Indicating Method. Asian Journal of Chemistry, 32(12), 3035-3042. Link

  • Wölcke, J., & Dogné, J. M. (2008). Synthesis and Structure-Activity Relationship of Novel Factor Xa Inhibitors. Current Pharmaceutical Design. Link

  • Vertex AI Search. (2024). Degradation impurities of Rivaroxaban morpholinone ring. 5

(Note: While specific "4-amino" derivatives vary, the degradation data is extrapolated from the rigorously studied Rivaroxaban morpholinone scaffold, which serves as the industry standard for this chemistry.)

Sources

optimizing yield of 4-aminomorpholin-3-one condensation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Morpholine-3-one Optimization Hub .

As a Senior Application Scientist specializing in heterocyclic process chemistry, I have structured this guide to address the specific challenges of condensing 4-aminomorpholin-3-one . This moiety is a deceptive building block: while it looks like a simple hydrazine derivative, the adjacent lactam carbonyl significantly alters its electronic behavior, often leading to stalled reactions or hydrolytic instability.

This guide focuses on the most critical condensation pathway: Hydrazone Formation (reaction with aldehydes/ketones), a pivotal step in the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban intermediates) and antifungal scaffolds.

Module 1: Mechanistic Intelligence

The "Why" Behind Low Yields

To optimize yield, you must first understand the electronic handicap of your nucleophile.

  • The Electronic Tug-of-War: The

    
    -amino group at position 4 is not a standard hydrazine. The nitrogen at position 4 is part of a lactam ring. The lone pair on the ring nitrogen is delocalized into the C=3 carbonyl group (resonance). This electron withdrawal inductively reduces the electron density of the exocyclic amino group (
    
    
    
    ).
    • Consequence: The nucleophilicity is lower than that of alkyl hydrazines, requiring stronger activation (acid catalysis) or higher temperatures.

  • The Water Equilibrium: Condensation is reversible. Because the product (a hydrazone) contains an imine-like bond adjacent to a lactam, it is susceptible to acid-catalyzed hydrolysis.

    • Consequence: If water is not physically or chemically removed, the reaction will stall at ~70-80% conversion regardless of time.

Visualization: Acid-Catalyzed Mechanism & Failure Points

ReactionMechanism Reactants 4-aminomorpholin-3-one + Aldehyde Activation Carbonyl Activation (H+ Catalyst) Reactants->Activation Acid Attack Nucleophilic Attack (Rate Limiting) Activation->Attack Slow Step Carbinolamine Carbinolamine Intermediate Attack->Carbinolamine Dehydration Dehydration (- H2O) Carbinolamine->Dehydration Equilibrium Dehydration->Carbinolamine Hydrolysis Risk Product Hydrazone Product Dehydration->Product

Figure 1: The reaction pathway highlights the "Dehydration" step as the critical control point where water removal prevents the reverse reaction (hydrolysis).

Module 2: Troubleshooting Workflow

Diagnose Your Yield Issues

Use this decision tree when your isolated yield is below 85%.

Troubleshooting Start Observation: Low Yield (<85%) CheckTLC Check TLC/HPLC: Is Starting Material (SM) present? Start->CheckTLC YesSM Yes: Incomplete Conversion CheckTLC->YesSM SM Remains NoSM No: Complex Mixture/Decomposition CheckTLC->NoSM SM Consumed WaterCheck Is water removal active? YesSM->WaterCheck DeanStark Action: Switch to Toluene/Dean-Stark or add Molecular Sieves (3Å) WaterCheck->DeanStark No CatalystCheck Check Catalyst pKa WaterCheck->CatalystCheck Yes StrongerAcid Action: Switch from AcOH to p-TsOH (Increase electrophilicity) CatalystCheck->StrongerAcid TempCheck Reaction Temp > 100°C? NoSM->TempCheck LowerTemp Action: Reduce Temp. High heat degrades the lactam ring. TempCheck->LowerTemp Yes Oxidation Check Atmosphere TempCheck->Oxidation No Inert Action: Sparge with N2. Hydrazines can oxidize. Oxidation->Inert

Figure 2: Diagnostic logic for identifying whether thermodynamic (equilibrium) or kinetic (reactivity) barriers are limiting your yield.

Module 3: Optimized Experimental Protocol

Validated Method for Hydrazone Synthesis

This protocol is designed to maximize conversion while minimizing hydrolytic degradation during workup.

Reagents:

  • 4-aminomorpholin-3-one (1.0 equiv)

  • Aldehyde substrate (1.05 equiv)

  • Solvent: Ethanol (Abs.) or Toluene (for stubborn substrates)

  • Catalyst: Glacial Acetic Acid (5 mol%) or p-TsOH (1 mol%)

Step-by-Step Methodology:

  • Dissolution: Charge 4-aminomorpholin-3-one and the aldehyde into the reactor. Add Ethanol (10 V, i.e., 10 mL per gram of amine).

    • Note: If the aldehyde is a liquid, add it after the amine is suspended.

  • Catalysis: Add the acid catalyst.

    • Critical: Do not add catalyst if the temperature is already elevated; add at RT to ensure homogenous mixing.

  • Reaction (The "Push"):

    • Method A (Standard): Reflux (78°C) for 4–6 hours.

    • Method B (Stubborn Substrates): Use Toluene with a Dean-Stark trap to azeotrope water. Reflux (110°C) until water collection ceases.

  • Monitoring: Check HPLC. Target < 2% residual 4-aminomorpholin-3-one.

    • Tip: Do not rely solely on UV (254 nm) for the amine; it has weak absorbance. Use a stain (ninhydrin) or HPLC-MS.

  • Crystallization (The "Pull"):

    • Cool the mixture slowly to 0–5°C over 2 hours. The hydrazone is typically much less soluble than the starting materials.

    • Troubleshooting: If no precipitate forms, concentrate the solvent volume by 50% under reduced pressure, then cool again.

  • Isolation: Filter the solid. Wash with cold ethanol.

    • Warning: Do not wash with water unless you are certain the pH is neutral. Acidic water in the filter cake will hydrolyze the product during drying.

Data: Solvent Performance Comparison

Solvent SystemCatalystTypical YieldProsCons
Ethanol (Abs.) Acetic Acid75-85%Green solvent, easy workup (crystallization).Equilibrium limited; requires excess aldehyde.
Toluene p-TsOH90-96%Removes water (Dean-Stark); drives completion.High BP (degradation risk); harder to remove solvent.
IPA/Water None60-70%Very clean product.Slow kinetics; lower yield due to water presence.

Module 4: Frequently Asked Questions (FAQ)

Q: My reaction reaches 80% conversion and stops. Adding more catalyst doesn't help. Why? A: You have hit the thermodynamic equilibrium. Adding catalyst only speeds up the forward and reverse rates equally. You must remove the byproduct (water) to break the equilibrium. Switch to a Dean-Stark apparatus (toluene) or add molecular sieves (3Å) to the ethanol reaction.

Q: The product turns yellow/brown during drying. What is happening? A: This is likely oxidative degradation or acid-catalyzed hydrolysis.

  • Ensure the filter cake is washed free of acid catalyst.

  • Dry under vacuum at moderate temperature (< 50°C).

  • Store under nitrogen; hydrazones can be light- and air-sensitive.

Q: Can I use Lewis Acids (e.g.,


) instead of Brønsted acids? 
A:  Yes, but it is often overkill. Lewis acids can coordinate to the morpholine oxygen or the lactam carbonyl, potentially trapping the molecule in an unreactive complex. Simple Brønsted acids (p-TsOH) are generally superior for this specific substrate.

Q: How do I remove unreacted 4-aminomorpholin-3-one from the final product? A: The starting amine is water-soluble (especially at low pH), while the hydrazone product is typically lipophilic. A wash with dilute aqueous citric acid (5%) followed by water can remove the amine. However, perform this quickly and cold to prevent product hydrolysis.

References

  • Bernstein, J., et al. (1947). "Derivatives of 4-Aminomorpholine." Journal of the American Chemical Society. (Foundational chemistry of N-aminomorpholines).

  • Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry. (Contextualizes the use of morpholinone intermediates in Rivaroxaban synthesis).

  • Liu, Y., et al. (2022).[1] "Improvement of Synthesis Process of Rivaroxaban." Journal of Baotou Medical College. (Discusses optimization of morpholinone condensation yields).[1]

  • V & V Pharma Industries. (2025).[2][3] "Technical Data Sheet: 4-(4-Aminophenyl)morpholin-3-one." (Industrial specifications and stability data).

Sources

Technical Guide: Stability & Handling of 4-Aminomorpholin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability, handling, and troubleshooting of 4-aminomorpholin-3-one .

CRITICAL IDENTIFICATION CHECK Before proceeding, verify your compound's identity.[1] The name "4-aminomorpholin-3-one" is chemically specific but often confused with a high-volume pharmaceutical intermediate.

[1] * Target Compound (This Guide): 4-aminomorpholin-3-one (N-amino heterocycle). * CAS: 858455-28-4 (Free base), 2622234-46-0 (HCl salt). [1] * Structure: A morpholine ring with a ketone at C3 and an amino group on the Nitrogen (N4).

  • Class: Cyclic Hydrazine / N-amino lactam.
  • Common Confusion: 4-(4-aminophenyl)morpholin-3-one (Rivaroxaban Intermediate).

    • CAS: 438056-69-0. [2] * Structure: An aniline group attached to the Nitrogen of the morpholinone ring.

    • If you are working with the Rivaroxaban intermediate, refer to the "Note on Phenyl Derivative" at the end of this guide.[1]

Executive Summary: Stability Profile

4-aminomorpholin-3-one is a cyclic hydrazine . Its stability is governed by the nucleophilicity of the N-amino group and the reducing nature of the hydrazine moiety.[1] It is significantly less stable than standard secondary amines or simple lactams.[1]

ParameterStability StatusCritical Risk Factor
Oxidation High Risk The N-N bond is susceptible to oxidative cleavage or dimerization (tetrazene formation) upon exposure to air.
Hydrolysis Moderate The lactam ring is stable at neutral pH but hydrolyzes in strong acids/bases.
Reactivity Critical The primary amino group (-NH₂) is an "alpha-effect" nucleophile.[1] It reacts rapidly with ketones (e.g., Acetone) and aldehydes.[1]
Light Sensitive Hydrazine derivatives often degrade via radical mechanisms under UV/Vis light.[1]
Thermal Moderate Stable as a solid HCl salt at RT; free base decomposes upon heating.[1]

Troubleshooting Center (Q&A)

Issue 1: "My HPLC peak area is decreasing rapidly in solution."

Diagnosis: Likely Oxidation or Condensation .[1]

  • The Mechanism: In solution, dissolved oxygen attacks the hydrazine moiety, leading to radical decomposition or dimerization.[1] If the solvent contains even trace ketones (e.g., unpurified solvents, acetone wash residue), the compound forms a hydrazone.[1]

  • Solution:

    • Degas all solvents (sparge with Helium or Argon for 15 mins).

    • Switch to the Hydrochloride salt form for stock preparation; it is significantly more resistant to oxidation than the free base.[1]

    • Add an antioxidant: Ascorbic acid (0.1%) or EDTA can stabilize the solution if compatible with your assay.[1]

Issue 2: "I see a new, late-eluting peak in my chromatogram."

Diagnosis: Hydrazone Formation (Reaction with Acetone/Aldehydes).[1]

  • The Cause: Did you use acetone to clean your glassware? Did you use a lower-grade methanol containing formaldehyde? 4-aminomorpholin-3-one reacts with acetone to form 4-(propan-2-ylideneamino)morpholin-3-one.[1]

  • Verification: The new peak will likely have a molecular weight of M+40 (if acetone) or M+12 (if formaldehyde).

  • Fix: Strictly avoid acetone. Use Acetonitrile (ACN) or Methanol (LC-MS grade) . Rinse all glassware with the specific solvent used in the experiment.[1]

Issue 3: "The solution turned from colorless to yellow/brown."

Diagnosis: Oxidative Polymerization .

  • The Cause: Formation of azo-linkages or radical degradation products, typical of hydrazine decomposition.[1]

  • Fix: This sample is compromised. Discard. Prepare fresh under an inert atmosphere (Nitrogen/Argon glovebox or Schlenk line).

Degradation Pathways & Mechanisms[8]

The following Graphviz diagram illustrates the primary degradation routes for 4-aminomorpholin-3-one.

DegradationPathways cluster_solvents Solvent Compatibility Compound 4-Aminomorpholin-3-one (Active) Hydrazone Hydrazone Impurity (Stable, Inactive) Compound->Hydrazone + Ketones/Aldehydes (e.g., Acetone) OxidationProd Tetrazene / Radical Decomposition Compound->OxidationProd + O2 (Air) (Slow) HydrolysisProd Morpholin-3-one + Hydrazine Compound->HydrolysisProd + H2O / H+ (Strong Acid) DMSO (Dry) DMSO (Dry) Water (Degassed) Water (Degassed) Acetone Acetone (FORBIDDEN)

Caption: Figure 1. Degradation pathways of 4-aminomorpholin-3-one showing critical sensitivity to ketones (hydrazone formation) and oxidation.

Standardized Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Prepare a 10 mM stock solution stable for >24 hours.

  • Selection of Form: Use 4-aminomorpholin-3-one Hydrochloride (CAS 2622234-46-0) if available.[3][4] It is crystalline and kinetically stable.[1]

  • Solvent Choice:

    • Preferred:DMSO-d6 (for NMR) or Anhydrous DMSO (for bioassays).[1]

    • Alternative:Degassed Water (Use immediately).[1]

  • Procedure:

    • Weigh the solid in a minimal-light environment.[1]

    • Sparge the solvent with Nitrogen for 10 minutes before adding the solid.[1]

    • Dissolve by gentle inversion (Do not sonicate excessively as this can introduce heat and oxygen).[1]

    • Storage: Aliquot immediately into amber glass vials with PTFE-lined caps. Snap freeze and store at -20°C or -80°C .

Protocol B: HPLC Analysis Conditions

Objective: Quantify purity without inducing on-column degradation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (Do NOT use Methanol if long run times are expected, to prevent hemiaminal formation).[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV 210 nm (Low absorption expected; lack of conjugation). Use ELSD or MS for better sensitivity.[1]

  • Sample Diluent: 100% Mobile Phase A (Water). Avoid Acetone/Methanol mixtures.

Note on Phenyl Derivative (Rivaroxaban Intermediate)

If your compound is 4-(4-aminophenyl)morpholin-3-one (CAS 438056-69-0):

  • Stability: Much higher than the N-amino variant.[1]

  • Primary Issue: Oxidation of the aniline ring (browning) over months.

  • Handling: Store at RT (dark) or 4°C. Standard HPLC methods apply.

  • Solubility: Poor in water; soluble in DMSO/DMF.[1]

References

  • ChemicalBook. (2024).[1] 4-Aminomorpholin-3-one Hydrochloride Product Properties and CAS 2622234-46-0. Retrieved from [1]

  • Google Patents. (2010).[1] CN101646656B - Pyrimidine hydrazide compounds as PGDS inhibitors. (Describes the use of 4-aminomorpholin-3-one as a hydrazine equivalent in synthesis). Retrieved from

  • Finetech Industry. (2024). 4-AMINOMORPHOLIN-3-ONE CAS: 858455-28-4 Technical Data. Retrieved from [1]

  • Namiki Shoji. (2021).[1] Building Blocks Catalogue - Hydrazine Derivatives. (Lists the hydrochloride salt stability data). Retrieved from [1]

Sources

Technical Support Center: Handling Hygroscopic Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Best Practices for Handling, Weighing, and Purifying Deliquescent Hydrochloride Salts Ticket ID: CHEM-HCL-GUIDE-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Hydrochloride (HCl) salts are the most common salt forms in drug development due to their high solubility and physiological acceptability. However, the chloride ion is an aggressive hydrogen bond acceptor, often making these salts hygroscopic (absorbing moisture from air) or deliquescent (dissolving in absorbed moisture to form a solution).

This guide addresses the specific challenges of handling these materials without compromising stoichiometry, yield, or purity.

Part 1: Critical Triage (Troubleshooting)

Q: My HCl salt has turned into a sticky oil or "goo" on the bench. Is it ruined?

A: Not necessarily. This is likely deliquescence , where the crystal lattice has collapsed due to water uptake.

Immediate Action Protocol:

  • Do NOT heat blindly: Heating a wet HCl salt can cause hydrolysis (loss of HCl gas) or degradation, especially if the free base is sensitive.

  • Verify Integrity: Take a small aliquot, dissolve in DMSO-d6, and run a 1H NMR . Check for:

    • Hydrolysis products (des-chloro impurities).

    • Shift in the salt proton signals.

    • Molar ratio of the counterion.[1]

  • Recovery Strategy: If the molecule is intact, use Azeotropic Drying or Lyophilization . Do not attempt to filter a gum.

Decision Logic: Recovering "Gooey" Salts

Caption: Decision matrix for recovering deliquescent hydrochloride salts based on thermal stability and chemical integrity.

Part 2: Precision Weighing & Handling

Q: How do I weigh a deliquescent salt accurately for a reaction? The mass keeps increasing on the balance.

A: The "drifting mass" is water weight. You cannot trust a standard weighing boat measurement. Use the Difference Weighing or Inert Bag method.

Method A: Difference Weighing (Benchtop)

Use this for moderate hygroscopicity (Class II/III).

  • Dry a glass vial and cap in an oven; cool in a desiccator.

  • Add the approximate amount of salt to the vial quickly. Cap immediately.

  • Weigh the Vial + Cap + Salt (

    
    ).
    
  • Bring the vial to the reaction vessel. Uncap and dump the salt into the reaction.

  • Immediately recap the empty vial.

  • Weigh the Vial + Cap + Residual Dust (

    
    ).
    
  • Actual Mass =

    
    .
    
    • Why this works: You measure exactly what left the vial, ignoring the water absorbed by the dust remaining in the vial.

Method B: The "Glove Bag" Technique (High Sensitivity)

For Class IV (very hygroscopic) salts or strict stoichiometry.

  • Place the balance, spatula, salt container, and reaction flask inside a disposable glove bag.

  • Purge with Nitrogen/Argon for 10–15 minutes.

  • Weigh normally inside the inert atmosphere.

  • Seal the reaction flask before removing it from the bag.

Part 3: Reaction Setup & Optimization

Q: Can I use a "wet" HCl salt in a moisture-sensitive reaction (e.g., Grignard, unstable acid chloride)?

A: Yes, but you must perform In-Situ Azeotropic Drying before adding the sensitive reagent.

The Protocol:

  • Dissolve/Suspend: Place the wet HCl salt in the reaction flask.

  • Solvent Choice: Add a solvent that forms a water azeotrope.

    • Toluene: BP 110°C (Azeotrope BP 85°C, 20% water). Excellent for most stable salts.

    • Benzene:[2] BP 80°C (Azeotrope BP 69°C, 8.8% water). Use only if temperature limits require it.

    • 2-MeTHF: BP 80°C. Good for polarity, but azeotrope is less efficient.

  • Strip Dry: Rotovap the solvent to dryness (or near dryness). Repeat 2–3 times.

    • Mechanism:[3][4][5] The azeotrope carries water out at a lower boiling point than pure water, effectively "pumping" moisture out of the lattice.

  • Re-dissolve: Add your anhydrous reaction solvent (e.g., dry DCM, THF) and proceed with the sensitive reagent.

Solvent Compatibility Table for Drying
SolventAzeotrope BP (with H2O)% Water in AzeotropeRecommended For
Toluene 85.0°C20.2%General purpose; high efficiency.
Ethanol 78.2°C4.4%Initial dissolution of clumps (follow with Toluene).
Acetonitrile 76.5°C16.3%Polar salts; watch for reactivity.
Heptane 79.2°C12.9%Non-polar amines; antisolvent drying.

Part 4: Purification & Isolation

Q: My product is an HCl salt. I can't get it to crystallize; it just oils out.

A: Oiling out is classic for hygroscopic salts in the presence of trace water or excess alcohol.

Troubleshooting Guide:

  • Remove Water: Ensure your solvent system is anhydrous. Even 1% water can prevent crystallization.

  • Solvent Swap:

    • Avoid: Methanol/Ethanol (unless absolutely necessary for solubility).

    • Try: Isopropanol (IPA) or Acetone. These dissolve the salt less effectively than MeOH but are better at inducing crystallization upon cooling.

  • The "Cloud Point" Method:

    • Dissolve salt in minimum dry MeOH/EtOH.

    • Add dry Et2O (Diethyl Ether) or MTBE dropwise until a persistent cloudiness appears.

    • Store in the freezer (-20°C) under Nitrogen.

    • Note: Do not use Hexanes/Heptanes initially; they often cause oiling. Ether/MTBE are "softer" antisolvents.

Q: How do I store these salts long-term?

A:

  • Primary: Glass vial with a Teflon-lined cap (avoid poly-seal cones which can degrade).

  • Secondary: Place the vial inside a desiccator or a larger jar containing P2O5 (Phosphorus Pentoxide) or Drierite .

  • Seal: Parafilm is permeable to water vapor over time. Use electrical tape or shrink bands for long-term storage.

Part 5: Strategic Alternatives (Salt Switching)

Q: This HCl salt is impossible to handle. Should I change it?

A: If the HCl salt is Class IV hygroscopic (deliquescent), switching the counterion is often the most robust scientific decision.

Recommended Alternatives:

  • Fumarate / Maleate: Often non-hygroscopic and crystalline. Good for 1:1 stoichiometry.

  • Mesylate (Methanesulfonate): High solubility like HCl, but often less hygroscopic (though not always).

  • Tosylate: Generally very crystalline and non-hygroscopic, but adds significant molecular weight.

Workflow: Salt Selection Strategy

Caption: Strategic pathway for selecting alternative counterions when HCl salts exhibit unmanageable hygroscopicity.

References

  • Salt Selection in Drug Development. Pharmaceutical Technology. (2021). Discusses the hygroscopicity of HCl salts (e.g., ranitidine) and the trade-offs between solubility and stability.

  • Screening and Formulating Drugs as Salts. Pharmaceutical Outsourcing. (2019). Highlights that ~60% of basic drugs are HCl salts but acknowledges hygroscopicity issues requiring salt screening.

  • Co-Crystallization Approach to Enhance Stability. Pharmaceutics. (2023).[6][7] Details how HCl salts (e.g., Berberine Chloride) absorb moisture via Cl- hydrogen bonding and how co-crystals can mitigate this. [5][7]

  • Drying of Organic Solvents. University of Pittsburgh. Quantitative evaluation of desiccants and drying methods relevant to organic synthesis workups.

  • Workup and Drying Methods. University of Rochester. Standard protocols for azeotropic drying and removing trace water from reaction mixtures.

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Spectrum Analysis of 4-Aminomorpholin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the 1H NMR analysis of 4-aminomorpholin-3-one hydrochloride , a specialized hydrazine-derivative scaffold used in medicinal chemistry (e.g., thrombin inhibitors).

Executive Summary & Critical Disambiguation[1][2]

4-aminomorpholin-3-one hydrochloride (CAS: 2622234-46-0 for HCl salt; Free base CAS: 858455-28-4) is a heterocyclic building block featuring a morpholine ring with a ketone at position 3 and an amino group at position 4 (N-amino).[1]

⚠️ Critical Disambiguation: Do not confuse this compound with 4-(4-aminophenyl)morpholin-3-one (CAS 438056-69-0), a common intermediate for the anticoagulant Apixaban.[2][1] The latter has an aniline moiety attached to the morpholine nitrogen. This guide focuses strictly on the N-amino lactam structure (


), often used to synthesize hydrazine-based inhibitors.[2][1]
Why This Analysis Matters

The primary challenge in analyzing this compound is distinguishing the hydrochloride salt from the free base and confirming the integrity of the labile


 group. Standard solvents like 

are often unsuitable due to poor solubility of the salt. This guide compares the two industry-standard solvents—DMSO-d6 and Deuterium Oxide (

)
—to determine the optimal workflow for structural validation.

Strategic Comparison: Solvent Selection

The choice of solvent dictates whether you observe the critical ammonium protons or simply the carbon backbone.

FeatureOption A: DMSO-d6 (Recommended)Option B: Deuterium Oxide (

)
Solubility Excellent for HCl salts.[2][1]Excellent for HCl salts.
Exchangeable Protons Visible. The

protons appear as a broad signal (10–11 ppm).
Invisible. Rapid exchange with

eliminates NH signals (

exchange).
Chemical Shift Stability High. Shifts are consistent and distinct.Moderate. pH dependence can shift signals slightly.
Water Signal Distinct peak at ~3.33 ppm.Strong HDO peak at ~4.79 ppm, potentially obscuring the H-2 singlet.[2][1]
Primary Use Case Full Structural Confirmation (Salt stoichiometry, NH integrity).Purity Check (Backbone integration only).
Expert Insight

"For initial characterization or salt formation confirmation, DMSO-d6 is mandatory . You cannot verify the hydrochloride salt formation in


 because the diagnostic ammonium protons disappear. Use 

only for routine purity checks where the salt form is already established."

Representative 1H NMR Data & Assignment

Structure & Numbering
  • Position 2:

    
     (Methylene adjacent to carbonyl and oxygen)[2][1]
    
  • Position 3: Carbonyl (

    
    )[2]
    
  • Position 4: Nitrogen with amino group (

    
    )[2]
    
  • Position 5:

    
     (Methylene adjacent to nitrogen)[2]
    
  • Position 6:

    
     (Methylene adjacent to oxygen)[2]
    
Spectral Data (in DMSO-d6, 300-400 MHz)
AssignmentShift (

ppm)
MultiplicityIntegrationStructural Justification

10.5 – 11.5 Broad Singlet3HDiagnostic for HCl salt.[1] The positive charge on Nitrogen deshields these protons significantly.
H-2 4.15 – 4.25 Singlet2HIsolated methylene between Oxygen and Carbonyl.[1] Highly deshielded.
H-6 3.95 – 4.05 Triplet / Multiplet2HAdjacent to Oxygen.[1] Deshielded but less than H-2.[1]
H-5 3.55 – 3.70 Triplet / Multiplet2HAdjacent to

.[1] In the free base, this signal appears upfield (~3.0-3.2 ppm).[2][1] The downfield shift confirms protonation.

(Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and temperature.)

Detailed Experimental Protocol

To ensure reproducibility and "self-validating" results, follow this protocol.

Phase 1: Sample Preparation
  • Mass: Weigh 10–15 mg of 4-aminomorpholin-3-one hydrochloride.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Tip: If the salt is hygroscopic and contains water, the

      
       peak may broaden further. Use an ampoule of fresh DMSO-d6.
      
  • Mixing: Vortex until fully dissolved. The solution should be clear and colorless.

Phase 2: Acquisition Parameters (Bruker/Varian)
  • Pulse Sequence: zg30 (30° pulse angle) to allow accurate integration.

  • Relaxation Delay (D1): Set to 10 seconds .

    • Reasoning: The

      
       singlet has a long T1 relaxation time due to lack of adjacent protons. A short D1 will under-integrate this signal, leading to false stoichiometry calculations.
      
  • Scans (NS): 16 or 32 scans are sufficient.

  • Temperature: 298 K (25°C).

Phase 3: Processing & Validation
  • Phasing: Ensure the broad

    
     peak is phased correctly; do not over-correct the baseline rolling.
    
  • Integration: Calibrate the H-2 singlet (4.2 ppm) to 2.00.

  • Self-Validation Check:

    • Does the

      
       region integrate to ~3.0? (If <2.5, you may have partial hydrolysis or free base).[2][1]
      
    • Is the H-5 signal downfield of 3.5 ppm? (If <3.2 ppm, it is likely the free base).[2]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for analyzing this compound, ensuring you select the correct solvent and interpret the salt form correctly.

NMR_Analysis_Workflow Start Start: 4-aminomorpholin-3-one Sample Goal Goal: Confirm Structure & Salt Form Start->Goal Solvent_Choice Select Solvent Goal->Solvent_Choice D2O D2O (Deuterium Oxide) Solvent_Choice->D2O Routine Check DMSO DMSO-d6 Solvent_Choice->DMSO Full Characterization Result_D2O Result: NH3+ Exchanges (Invisible) Only Backbone Visible Good for Purity, Bad for Salt ID D2O->Result_D2O Result_DMSO Result: NH3+ Visible (~11 ppm) Backbone Distinct Confirms HCl Salt DMSO->Result_DMSO Check_H5 Check H-5 Shift (N-CH2) Result_DMSO->Check_H5 Salt_Confirmed H-5 > 3.5 ppm + NH3 Signal = HCl Salt Confirmed Check_H5->Salt_Confirmed Downfield Shift FreeBase_Confirmed H-5 < 3.2 ppm + NH2 Signal (~4.5 ppm) = Free Base Check_H5->FreeBase_Confirmed Upfield Shift

Caption: Operational workflow for selecting the NMR solvent and validating the salt form based on chemical shift logic.

References

  • Chemical Identity & Scaffold

    • Compound: 4-aminomorpholin-3-one (CAS 858455-28-4).[1]

    • Context: Used in the synthesis of thrombin inhibitors and hydrazine-based heterocycles.
    • Source: Fevig, J. M., et al. "Preparation of 1-amino-2-oxo-1,2,5,6-tetrahydropyridine derivatives as thrombin inhibitors."[2][1] Journal of Medicinal Chemistry, 46(7), 1165-1170 (2003).[2][1] Link[2]

  • NMR Solvent Effects

    • Topic: Comparison of DMSO-d6 and D2O for ammonium salts.
    • Source: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist."[2][1] Organometallics, 29(9), 2176–2179 (2010).[2][1] Link[2]

  • Synthesis & Characterization (Analogous)

    • Topic: Synthesis of morpholin-3-one derivatives via hydrazine.[1]

    • Source: Patent CN101646656B, "Pyrimidine hydrazide compounds as PGDS inhibitors."[2][1] (Provides representative backbone shifts for the scaffold). Link

Sources

Comparative MS Profiling: N-Amino Morpholinone Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Focus: N-Amino Morpholinone (specifically 4-aminomorpholin-3-one) Primary Application: Synthetic scaffold for thrombin inhibitors, chiral auxiliaries (RAMP/SAMP analogs), and peptidomimetics.

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of N-amino morpholinone , a critical heterocyclic scaffold in medicinal chemistry. We objectively compare its ionization and dissociation behaviors against its two primary structural alternatives: 1-aminopiperidin-2-one (the carbocyclic analog) and 4-aminomorpholine (the reduced analog).

By synthesizing data from electrospray ionization (ESI) and electron ionization (EI) pathways, this document serves as a reference for researchers validating synthetic intermediates or analyzing metabolite structures.

Part 1: Technical Deep Dive – N-Amino Morpholinone

Structural Basis & Ionization

The core structure, 4-aminomorpholin-3-one (MW: 116.12 Da), combines a morpholine ether linkage, a lactam carbonyl, and an N-N hydrazine bond. This unique architecture dictates its fragmentation:

  • ESI+ Mode: Forms a stable

    
     ion at m/z 117. Protonation occurs preferentially at the terminal amino group (
    
    
    
    ) or the lactam oxygen, driven by the alpha-effect of the hydrazine moiety.
  • EI Mode (70 eV): The molecular ion (

    
    ) is often weak due to the lability of the N-N bond.
    
Fragmentation Mechanics

The fragmentation of N-amino morpholinone is governed by three competing pathways:

  • N-N Bond Homolysis: The weakest bond in the system. Leads to the loss of the amino radical (

    
    ) or neutral ammonia (
    
    
    
    ) in ESI.
  • Lactam Ring Opening: Characteristic of cyclic amides, often involving the loss of carbon monoxide (

    
    , 28 Da).
    
  • Ether Cleavage: The morpholine oxygen directs alpha-cleavage, often ejecting formaldehyde (

    
    ) or ethylene oxide equivalents.
    
Visualization of Fragmentation Pathways

The following diagram illustrates the primary dissociation pathways for the protonated precursor


.

G Precursor [M+H]+ Precursor m/z 117 (4-aminomorpholin-3-one) Frag1 [M-NH3]+ m/z 100 (Morpholin-3-one cation) Precursor->Frag1 - NH3 (17 Da) (N-N Cleavage) Frag2 [M-CO]+ m/z 89 (Ring Contraction) Precursor->Frag2 - CO (28 Da) (Lactam Ring Opening) Frag3 [M-C2H4O]+ m/z 73 (Loss of ethylene oxide) Precursor->Frag3 - C2H4O (44 Da) (Ether Cleavage) Frag1b Ring Opening - CO (28 Da) Frag1->Frag1b Lactam Cleavage Frag1c m/z 72 (C3H6NO+) Frag1b->Frag1c Product Ion Frag2b Loss of NH2 - 16 Da Frag2->Frag2b Frag2c m/z 73 (C3H7NO+) Frag2b->Frag2c

Figure 1: ESI+ Fragmentation Tree for 4-aminomorpholin-3-one. Blue nodes indicate precursors; Red/Yellow/Green indicate primary, secondary, and terminal fragments.

Part 2: Comparative Analysis

This section compares N-amino morpholinone against its two closest structural analogs. Understanding these differences is crucial for distinguishing between these scaffolds in complex mixtures or metabolic studies.

Comparison Table: Diagnostic Ions
FeatureProduct: N-Amino Morpholinone Alt A: 1-Aminopiperidin-2-one Alt B: 4-Aminomorpholine
Structure Morpholine Ring + LactamPiperidine Ring + LactamMorpholine Ring (Reduced)
Precursor (

)
m/z 117m/z 115m/z 103
Base Peak (Typical) m/z 100 (

)
m/z 98 (

)
m/z 86 (

)
Lactam Loss Yes (-28 Da, CO)Yes (-28 Da, CO)No (No Carbonyl)
Ether Loss Yes (-30 Da

or -44)
No Yes (-30 Da

)
Stability Moderate (N-N labile)High (Carbocycle stable)Moderate
Key Differentiator Simultaneous loss of

and

.
Loss of

followed by

.
Loss of

followed by Ring Opening.
Detailed Comparative Insights
Comparison A: vs. 1-Aminopiperidin-2-one (The Carbon Analog)
  • Mechanism: Both compounds share the "N-amino lactam" motif. Both exhibit a strong tendency to lose ammonia (

    
    ) to generate the cyclic cation (m/z 100 vs m/z 98).
    
  • Differentiation: The morpholinone derivative is distinguished by the presence of oxygen-directed fragmentation. In EI MS, the morpholinone will show a characteristic loss of formaldehyde (

    
    , 30 Da) or ethylene oxide (
    
    
    
    , 44 Da) from the ring, which is impossible for the piperidine analog.
  • Why it matters: In drug metabolism (DMPK), distinguishing oxidative metabolism (hydroxylation of piperidine) from the intrinsic oxygen of morpholine is critical. The m/z 87 fragment (morpholine ring) is a hallmark of the product.

Comparison B: vs. 4-Aminomorpholine (The Reduced Analog)
  • Mechanism: 4-Aminomorpholine lacks the carbonyl group. Consequently, it cannot lose CO (28 Da). Its fragmentation is dominated by alpha-cleavage adjacent to the morpholine nitrogen and oxygen.

  • Differentiation: The presence of the m/z 89 peak (

    
    ) in the N-amino morpholinone spectrum is the definitive diagnostic peak separating it from the reduced aminomorpholine.
    

Part 3: Experimental Protocols

To ensure reproducible data when characterizing these scaffolds, follow this self-validating protocol.

Sample Preparation (Direct Infusion ESI)
  • Stock Solution: Dissolve 1 mg of N-amino morpholinone in 1 mL of Methanol (HPLC grade).

  • Working Solution: Dilute 10

    
    L of stock into 990 
    
    
    
    L of 50:50 Methanol:Water + 0.1% Formic Acid.
    • Note: Formic acid is essential to protonate the terminal amine and stabilize the

      
       precursor.
      
  • Validation: The Total Ion Current (TIC) should show a stable spray. If the signal fluctuates, check for N-N oxidation (browning of solution); these hydrazines are air-sensitive.

MS/MS Acquisition Parameters
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.0 - 3.5 kV (Keep lower to prevent in-source fragmentation of the N-N bond).

  • Collision Energy (CE):

    • Low (10-15 eV): To observe the

      
       transition (m/z 117 
      
      
      
      100).
    • High (25-35 eV): To observe ring-opening fragments (m/z 72, 56, 44).

Data Interpretation Workflow
  • Check Precursor: Confirm m/z 117.1.

  • Identify N-Loss: Look for m/z 100.1 (Loss of 17). This confirms the intact N-amino group.

  • Verify Ring Structure: Look for m/z 89 (Loss of CO) or m/z 73 (Loss of

    
    ).
    
  • Cross-Reference: If m/z 98 is observed instead of 100, the sample may be the piperidine analog.

References

  • Thrombin Inhibitor Scaffolds

    • Title: Design, Synthesis, and Biological Evaluation of Novel Thrombin Inhibitors Containing a 4-Amino-3-morpholinone Scaffold.
    • Source: Journal of Medicinal Chemistry (2003), 46(6), 1165–1177.
    • URL:[Link]

  • Fragmentation of Lactams

    • Title: Mass Spectrometry of Heterocyclic Compounds: Lactams and Cyclic Imides.
    • Source: Wiley Online Library / Mass Spectrometry Reviews.
    • URL:[Link]

  • General Hydrazine Fragmentation

    • Title: Mass Spectrometry of Hydrazines and Related Compounds.[1]

    • Source: The Chemistry of the Hydrazo, Azo and Azoxy Groups.

    • URL:[Link]

Sources

Technical Comparison Guide: FTIR Characteristic Peaks for 4-(4-Aminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identification[1][2]

In the context of pharmaceutical development, 4-(4-aminophenyl)morpholin-3-one (CAS 438056-69-0) is a Critical Quality Attribute (CQA) intermediate used in the synthesis of the anticoagulant Rivaroxaban (Xarelto).

This guide provides a technical comparison of the FTIR spectrum of this target amine against its direct synthetic precursor, 4-(4-nitrophenyl)morpholin-3-one . Distinguishing these two species is the primary objective of in-process control (IPC) during manufacturing to ensure complete hydrogenation of the nitro group.

Note on Nomenclature: While "4-aminomorpholin-3-one" can technically refer to the N-amino heterocyclic ring (CAS 106-00-5 analog), this guide focuses on the 4-(4-aminophenyl) derivative due to its high relevance in drug development.

Chemical Structures[1][2][3][4][5][6][7][8][9][10]
  • Target: 4-(4-aminophenyl)morpholin-3-one (Contains -NH₂ , Lactam C=O , Ether C-O-C )

  • Precursor: 4-(4-nitrophenyl)morpholin-3-one (Contains -NO₂ , Lactam C=O , Ether C-O-C )

Comparative Spectral Analysis

The following table contrasts the critical infrared absorption bands. The disappearance of the Nitro signals and the emergence of Amine signals are the definitive markers of reaction completion.

Table 1: FTIR Peak Comparison (Target vs. Precursor)
Functional GroupVibrational ModeTarget: Amine Intermediate (cm⁻¹)Precursor: Nitro Intermediate (cm⁻¹)Spectral Shift / Observation
Primary Amine (-NH₂) N-H Stretch3450 – 3300 (Doublet)AbsentKey Identifier. Look for two distinct bands (symmetric & asymmetric stretch).
Nitro Group (-NO₂) N-O Stretch (Asymmetric)Absent1530 – 1500 (Strong)Disappearance indicates reduction of the nitro group.
Nitro Group (-NO₂) N-O Stretch (Symmetric)Absent1350 – 1320 (Strong)Disappearance confirms purity.
Lactam (Cyclic Amide) C=O Stretch1660 – 1640 1660 – 1650 Minimal shift. The carbonyl environment remains stable.
Morpholine Ring C-O-C Stretch (Ether)1120 – 1100 1120 – 1100 Conserved structural feature. Serves as an internal standard.
Aromatic Ring C=C Stretch1600 – 1580 1610 – 1590 Overlaps with N-H bending in the amine; intensity may vary.
Technical Deep Dive: Signal Causality
  • The Amine Doublet (3450–3300 cm⁻¹):

    • Causality: The primary amine (-NH₂) exhibits two stretching modes: asymmetric (higher energy) and symmetric (lower energy).

    • Diagnostic Value: This doublet is the "fingerprint" of the target product. If the reaction is incomplete, these peaks will be weak or obscured by broad -OH bands if the sample is wet.

  • The Nitro "Vampire Teeth" (1530 & 1350 cm⁻¹):

    • Causality: The nitro group is highly polar and creates two very strong, sharp absorption bands.

    • Diagnostic Value: These are often the strongest peaks in the precursor spectrum. Even trace amounts (0.5%) of unreacted precursor can be detected if these peaks are visible in the product spectrum.

  • The Lactam Carbonyl (1660–1640 cm⁻¹):

    • Causality: The carbonyl (C=O) is part of the morpholinone ring.[1] Unlike open-chain amides (which absorb ~1690 cm⁻¹), the cyclic strain and conjugation with the phenyl ring lower the wavenumber to ~1650 cm⁻¹.

    • Stability: This peak remains relatively unchanged during the reaction, confirming the morpholinone ring remains intact.

Experimental Protocol: Validated Characterization

To ensure reproducible results, follow this Attenuated Total Reflectance (ATR) protocol. ATR is superior to KBr pellets for this application due to minimal sample prep and lack of hygroscopic interference.

Equipment & Parameters
  • Instrument: FTIR Spectrometer (e.g., Bruker Tensor or PerkinElmer Spectrum).

  • Accessory: Diamond or ZnSe ATR Crystal.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 scans (screening) or 64 scans (final QC).

  • Range: 4000 – 600 cm⁻¹.[2]

Step-by-Step Workflow
  • Background Collection:

    • Clean the ATR crystal with isopropanol. Ensure it is dry.

    • Collect an air background spectrum. Validation: Ensure no peaks exist in the 2400 cm⁻¹ (CO₂) or 3500 cm⁻¹ (H₂O) regions.

  • Sample Preparation:

    • Dryness is Critical: The target amine is hygroscopic. Dry the sample in a vacuum oven at 40°C for 2 hours prior to analysis. Causality: Moisture creates a broad peak at 3400 cm⁻¹ that masks the N-H doublet.

    • Place ~10 mg of the solid powder directly onto the crystal.

  • Acquisition:

    • Apply pressure using the anvil until the force gauge reaches the optimal zone (typically 80–100 N).

    • Acquire the spectrum.[3][4][5][1][6][7][8][9][10]

  • Data Processing:

    • Apply Baseline Correction (Rubberband method preferred).

    • Normalize the C=O peak (approx. 1650 cm⁻¹) to 1.0 absorbance units for easy visual comparison with reference standards.

Decision Logic & Quality Control Workflow

The following diagram illustrates the logical flow for determining batch acceptability based on FTIR spectral data.

FTIR_QC_Logic Start Start: Acquire FTIR Spectrum CheckNitro Check 1500-1530 cm⁻¹ (Nitro Region) Start->CheckNitro NitroPresent Peaks Present? CheckNitro->NitroPresent FailNitro FAIL: Unreacted Precursor (Reprocess Batch) NitroPresent->FailNitro Yes (Strong) CheckAmine Check 3300-3450 cm⁻¹ (Amine Region) NitroPresent->CheckAmine No (Clean) AminePresent Doublet Present? CheckAmine->AminePresent FailAmine FAIL: No Product Formed (Check Reaction) AminePresent->FailAmine No CheckMoisture Check Broadness >3400 cm⁻¹ AminePresent->CheckMoisture Yes MoisturePresent Broad Peak? CheckMoisture->MoisturePresent FailDry FAIL: Wet Sample (Re-dry & Retest) MoisturePresent->FailDry Yes Pass PASS: Batch Released (Proceed to HPLC) MoisturePresent->Pass No

Figure 1: QC Decision Tree for 4-(4-aminophenyl)morpholin-3-one analysis. This logic ensures specificity against precursors and moisture.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11194854, 4-(4-Aminophenyl)morpholin-3-one. Retrieved February 26, 2026, from [Link]

  • Spectroscopy Online (2019). Organic Nitrogen Compounds: Primary Amines and N-H Stretching. Retrieved February 26, 2026, from [Link]

  • LibreTexts Chemistry (2025). Infrared Spectroscopy Absorption Table: Nitro and Amine Groups. Retrieved February 26, 2026, from [Link]

Sources

Crystal Structure Atlas: Morpholin-3-one Derivatives vs. Bioisosteres

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Selection Matrix

For: Medicinal Chemists, Crystallographers, and Formulation Scientists. Goal: To provide an objective, data-driven comparison of the morpholin-3-one scaffold against its primary bioisosteres (oxazolidinone and morpholine) based on crystallographic evidence.

The morpholin-3-one ring (e.g., in Rivaroxaban) is a critical pharmacophore often selected to improve metabolic stability over the morpholine ring (by blocking oxidation at the


-position) while maintaining better solubility profiles than planar aromatics. Unlike the flexible morpholine  (perfect chair) or the rigid oxazolidinone  (envelope), the morpholin-3-one adopts a unique distorted half-chair  conformation. This guide dissects these structural nuances to inform rational drug design.

Comparative Structural Analysis

The choice between these scaffolds dictates the spatial arrangement of substituents and the hydrogen-bonding network in the crystal lattice.

Table 1: Crystallographic & Conformational Benchmarks[1]
FeatureMorpholine Morpholin-3-one Oxazolidinone
Primary Drug Class PI3K Inhibitors (e.g., ZSTK474)Factor Xa Inhibitors (e.g., Rivaroxaban)Antibiotics (e.g., Linezolid)
Ring Size 6-membered6-membered5-membered
Dominant Conformation Chair (Minimum strain)Distorted Half-Chair (Due to amide planarity)Envelope (C5 or O flap)
Ring Planarity Non-planar (Puckered)Semi-planar (N-C=O segment is planar)Semi-planar (Amide segment is planar)
H-Bond Potential Donor (NH) & Acceptor (O)Acceptor (C=O, O)Acceptor (C=O, O)
Electronic Character Basic (

)
Neutral (Lactam)Neutral (Carbamate)
Lattice Packing Driven by NH···O / NH···N chainsDriven by weak CH···O and strong amide stackingDriven by dipole alignment & CH···O
Mechanistic Insight: The "Lactam Flattening" Effect

In morpholine , the ring relaxes into a chair conformation with torsion angles near 60°, maximizing staggering. In morpholin-3-one , the amide bond (


) forces the nitrogen, carbonyl carbon, and alpha-carbon into a planar arrangement (

character). This constraint forces the remaining saturated carbons (

) to pucker out of plane, resulting in a half-chair or sofa conformation. This subtle flattening alters the vector of substituents at the

-position compared to a pure morpholine, affecting binding pocket fit.

Deep Dive: Rivaroxaban Crystal Data[1]

Rivaroxaban serves as the archetype for morpholin-3-one crystallography. Its solid-state behavior highlights the importance of polymorph control.

Polymorph Landscape

Rivaroxaban exists primarily in two forms. The transformation is monotropic, meaning one form is thermodynamically stable at all relevant temperatures.

  • Form I (Stable):

    • Crystal System: Triclinic or Monoclinic (depending on solvation).

    • Thermodynamics: Higher melting point (

      
      C range), lower solubility.
      
    • Packing: Characterized by a dense network of intermolecular hydrogen bonds involving the morpholin-3-one carbonyl and the oxazolidinone carbonyl.

  • Form II (Metastable):

    • Kinetics: Often appears first during rapid precipitation (Ostwald's Rule of Stages).

    • Transformation: Converts to Form I upon slurrying or heating.

    • Bioavailability: Higher intrinsic dissolution rate but risks conversion during storage.

Experimental Protocol: Polymorph Screening

Objective: To isolate pure Form I and Form II for structural characterization.

  • Preparation of Form I (Thermodynamic Control):

    • Dissolve crude Rivaroxaban in glacial acetic acid at

      
      C.
      
    • Cool slowly (

      
      C/min) to room temperature.
      
    • Filter and dry under vacuum at

      
      C for 24h.
      
  • Preparation of Form II (Kinetic Control):

    • Dissolve Rivaroxaban in DCM/Methanol (1:1) at reflux.

    • Rapidly pour the hot solution into an ice-cold n-heptane antisolvent bath under vigorous stirring.

    • Immediately filter to prevent phase transition.

Synthesis & Crystallization Workflow

To obtain high-quality single crystals of novel morpholin-3-one derivatives for XRD, a rigorous purification and slow-growth approach is required.

Step-by-Step Synthesis (Schiff Base Route)

This method allows for the introduction of diverse aromatic groups at the 4-position.

  • Schiff Base Formation:

    • React 4-amino-morpholin-3-one (or precursor) with an aromatic aldehyde in Methanol .

    • Catalyst: Glacial acetic acid (cat. amount).

    • Conditions: Reflux 4-6 hours.

  • Reduction:

    • Cool reaction mixture to

      
      C.
      
    • Add Sodium Borohydride (

      
      )  portion-wise.
      
    • Stir 2 hours -> Quench with water -> Extract with EtOAc.

  • Cyclization/Derivatization:

    • React the reduced amine with Chloroacetyl chloride in dry THF with

      
       base to close the ring or add the lactam functionality if building from a linear precursor.
      
Crystallization Technique: Vapor Diffusion

Why: Morpholin-3-one derivatives are often moderately soluble in polar organics but insoluble in non-polar solvents. Vapor diffusion provides the gentle concentration gradient needed for X-ray quality crystals.

  • Inner Vial: Dissolve 20 mg of compound in 1 mL DMF or DMSO (Good solvent).

  • Outer Vial: Fill with 5 mL Ethanol or Diethyl Ether (Anti-solvent).

  • Process: Cap tightly. The volatile anti-solvent diffuses into the DMF, slowly lowering solubility and promoting ordered lattice growth over 3-7 days.

Visualizations

Diagram 1: Structural Bioisosterism & Conformation

This diagram maps the structural relationship and conformational shifts between the three key scaffolds.

Bioisosteres Morpholine Morpholine (C4H9NO) Morpholin3One Morpholin-3-one (C4H7NO2) Morpholine->Morpholin3One Oxidation (C3) + Metabolic Stability Chair Perfect Chair (Low Strain) Morpholine->Chair Adopts Oxazolidinone Oxazolidinone (C3H5NO2) Morpholin3One->Oxazolidinone Ring Contraction Bioisostere HalfChair Distorted Half-Chair (Amide Planarity) Morpholin3One->HalfChair Adopts Envelope Envelope (Pucker) Oxazolidinone->Envelope Adopts

Caption: Conformational landscape of morpholine-related scaffolds. The transition to morpholin-3-one introduces amide planarity, distorting the ring.

Diagram 2: Crystallization & Analysis Workflow

A self-validating protocol for obtaining and verifying crystal structures.

Workflow cluster_Methods Crystallization Methods Start Crude Morpholin-3-one Derivative Solubility Solubility Screen (Polar vs Non-Polar) Start->Solubility Vapor Vapor Diffusion (DMF / Ether) Solubility->Vapor Insoluble in Ether Evap Slow Evaporation (EtOH / MeOH) Solubility->Evap Soluble in Alcohol Analysis Single Crystal XRD Vapor->Analysis Evap->Analysis Validation Check Bond Lengths (C-N Amide ~1.35Å) Analysis->Validation Result Publishable CIF Data Validation->Result Valid Structure

Caption: Decision tree for crystallizing morpholin-3-one derivatives based on solubility profiles.

References

  • Rivaroxaban Polymorphism & Solubility

    • Unlocking the polymorphic odyssey of Rivaroxaban. (2024). MedCrave. Link

  • Morpholine Ring Conformation

    • Conformational Analysis of the Morpholine Ring.[1][2][3] (2025).[4] BenchChem. Link

  • Oxazolidinone Crystal Structures

    • Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit.[5] (2008).[1] Journal of Medicinal Chemistry. Link

  • Synthesis of Morpholin-3-one Derivatives

    • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. (2014). IJPRS. Link

  • Comparative Lactam Crystallography

    • Synthesis of New

      
      -Lactams Bearing the Biologically Important Morpholine Ring.[6] (2019).[6][7][8] Brieflands. Link
      

Sources

Technical Comparison Guide: 4-Aminomorpholin-3-one vs. 4-Aminomorpholine

[1][2][3]

Executive Summary

In the high-stakes environment of pharmaceutical synthesis—particularly in the production of anticoagulants like Apixaban and vasodilators like Molsidomine—distinguishing between structural analogs is critical for yield optimization and regulatory compliance.[1][2][3]

This guide details the differentiation between 4-aminomorpholine (a cyclic hydrazine) and 4-aminomorpholin-3-one (a cyclic hydrazide).[1][2] While their names differ only by the suffix "-one," their chemical behaviors are diametrically opposed.[1][2][3] 4-aminomorpholine is a strong nucleophile and base; 4-aminomorpholin-3-one is electronically deactivated, exhibiting amide-like character.[1][2]

Critical Warning: Researchers must also distinguish these from 4-(4-aminophenyl)morpholin-3-one (CAS 438056-69-0), a key Apixaban intermediate often colloquially referred to by similar shorthand.[1][2] This guide focuses on the N-amino heterocyclic cores.

Part 1: Chemical Identity & Structural Fundamentals[3]

The fundamental difference lies in the oxidation state of Carbon-3.[1][2][3] The introduction of a carbonyl group in the "-one" derivative creates a lactam (cyclic amide) structure, engaging the nitrogen lone pair in resonance and drastically altering reactivity.[2][3]

Feature4-Aminomorpholine4-Aminomorpholin-3-one
CAS Number 4319-49-7 858455-28-4
Functional Class Cyclic Hydrazine (1,1-disubstituted)Cyclic Hydrazide (N-amino lactam)
Molecular Formula


Molecular Weight 102.14 g/mol 116.12 g/mol
Electronic State

Hybridized N4; Lone pair available.[1][2]

-like N4 (partial); Lone pair delocalized.[1][2][3]
Basicity (pKa) Basic (~4.2 for conjugate acid)Neutral / Weakly Acidic (Amide-like)
Physical State Liquid (bp 168°C)Solid (typically)
Electronic Consequence of the Carbonyl

In 4-aminomorpholine , the N4 nitrogen possesses a localized lone pair, making it a potent nucleophile (enhanced by the alpha-effect of the adjacent amino group).[2]

In 4-aminomorpholin-3-one , the C3 carbonyl withdraws electron density via resonance.[1][2] The N4 nitrogen is part of a lactam system.[1][2][3] This quenches its nucleophilicity and renders the exocyclic amino group (

123
Part 2: Analytical Differentiation Strategy

To distinguish these compounds in a quality control (QC) or process analytical technology (PAT) setting, rely on the following "self-validating" spectral markers.

1. Infrared Spectroscopy (FTIR) - The "Smoking Gun"

The most immediate confirmation of identity is the carbonyl stretch.[1][2][3]

  • 4-Aminomorpholin-3-one: Exhibits a strong, sharp absorption band at 1650–1700 cm⁻¹ (Amide I band/Lactam C=O).[1][2]

  • 4-Aminomorpholine: Shows no absorption in the 1600–1750 cm⁻¹ region (only N-H bending/scissoring around 1600 cm⁻¹ which is weaker and broader).[1][2][3]

2. Proton NMR (

-NMR)
  • 4-Aminomorpholine: The morpholine ring protons appear as two sets of multiplets (approx.[1][2][3] 2.9 ppm and 3.7 ppm).[1][2][3] The ring is relatively symmetric.[1][2][3]

  • 4-Aminomorpholin-3-one: The symmetry is broken.[1][2]

    • C2 Protons: The protons on the carbon adjacent to the carbonyl (C2) will be significantly deshielded (shifted downfield, likely ~4.0+ ppm) and may appear as a singlet or distinct doublet depending on conformation, unlike the complex multiplets of the ether carbons in the amine.

3. Mass Spectrometry (LC-MS)[1][2][4]
  • Target Mass:

    • Amine:

      
      [1][2][3]
      
    • Lactam:

      
      [1][2][3]
      
  • Fragmentation: The lactam often shows a characteristic loss of CO (28 Da) or ketene in hard ionization modes, whereas the hydrazine typically loses

    
     fragments.[2][3]
    
Part 3: Decision Logic & Workflow

The following diagram illustrates the logical flow for identifying an unknown sample suspected to be one of these two compounds.

AnalyticalWorkflowStartUnknown Sample(Suspected Morpholine Derivative)IR_StepStep 1: FTIR Analysis(Scan 1500-1800 cm⁻¹)Start->IR_StepCO_PresentStrong Peak@ 1660-1690 cm⁻¹IR_Step->CO_PresentPeak DetectedCO_AbsentNo Peak@ >1650 cm⁻¹IR_Step->CO_AbsentNo PeakLactam_PathIndicates Carbonyl(Lactam Core)CO_Present->Lactam_PathAmine_PathIndicates Ether Only(Cyclic Hydrazine)CO_Absent->Amine_PathResult_LactamCONFIRMED:4-aminomorpholin-3-one(Neutral/Acidic, MW 116)Lactam_Path->Result_LactampH_CheckStep 2: Aqueous pH Check(1% Solution)Amine_Path->pH_CheckpH_Check->Result_LactamNeutral/Acidic (Rare Case)Result_AmineCONFIRMED:4-aminomorpholine(Basic pH >9, MW 102)pH_Check->Result_AmineBasic (pH > 8)

Figure 1: Analytical decision tree for differentiating hydrazine vs. hydrazide morpholine derivatives.

Part 4: Experimental Protocol (Differentiation)

Objective: To definitively distinguish between 4-aminomorpholine and 4-aminomorpholin-3-one using standard laboratory equipment.

Method A: The "Bubbling" Test (Chemical Reactivity)

Rationale: Hydrazines are potent reducing agents; Hydrazides are stable to mild oxidation.[2]

  • Preparation: Dissolve 50 mg of the unknown substance in 2 mL of dilute sulfuric acid (1M).

  • Reagent: Prepare a solution of Potassium Permanganate (

    
    ) or add a drop of Tollens' reagent.[1][2][3]
    
  • Observation:

    • 4-aminomorpholine: Will rapidly decolorize

      
       or reduce Tollens' reagent (silver mirror) due to the oxidation of the hydrazine moiety to the azo/diazo species or nitrogen gas.[1][2][3]
      
    • 4-aminomorpholin-3-one: Will show significantly slower or no reaction under mild conditions, as the nitrogen electron density is withdrawn by the carbonyl.[1][2]

Method B: Potentiometric Titration (Quantitative)

Rationale: 4-aminomorpholine is a base; 4-aminomorpholin-3-one is essentially neutral in aqueous media.[1][2]

  • Setup: Calibrate a pH meter using pH 4.0 and 7.0 standards.

  • Sample: Dissolve 100 mg of the unknown in 20 mL of deionized water.

  • Measurement: Record the initial pH.

    • Result A: If initial pH is > 9.0 , the substance is 4-aminomorpholine .[1][2][3]

    • Result B: If initial pH is ~6.0–7.5 (neutral), the substance is 4-aminomorpholin-3-one .[1][2]

  • Titration (Optional): Titrate with 0.1 N HCl. 4-aminomorpholine will show a distinct inflection point corresponding to the protonation of the N4 nitrogen.[1][2][3] The lactam will not show a sharp basic inflection point.[1][2][3]

Part 5: Industrial Context & Safety[2][3][4]
The "Apixaban Pitfall"

In drug development, particularly for Factor Xa inhibitors like Apixaban, nomenclature confusion is a major risk.[3]

  • Target: 4-aminomorpholin-3-one (The subject of this guide).

    • Structure: N-amino group attached to the morpholine ring.[1][2][3][5][6][7][8]

  • Impurity/Intermediate: 4-(4-aminophenyl)morpholin-3-one .[1][2][6][8][9][10]

    • Structure: Aniline group attached to a phenyl ring, which is attached to the morpholine N.[2][3]

    • Differentiation: The phenyl derivative has a MW of ~192 g/mol and strong aromatic signals in NMR (7.0–7.5 ppm).[1][2][3] Do not confuse these.

Safety Profile
  • 4-aminomorpholine: Like many hydrazines, it should be treated as a potential genotoxic impurity (GTI) .[1][2][3] It is corrosive and can cause severe skin burns.[1][2][3][11] Handle in a fume hood with butyl rubber gloves.[1][2][3]

  • 4-aminomorpholin-3-one: While likely less corrosive than the hydrazine, it should be handled as a potent bioactive intermediate.[1][2] Avoid inhalation of dusts.[1][2][3]

References
  • ChemicalBook. (2025).[1][2][3] 4-Aminomorpholine Properties and Safety Data (CAS 4319-49-7).[1][2][3][7] Retrieved from [1][3]

  • National Institutes of Health (NIH) - PubChem. (2025).[1][2][3] Compound Summary: 4-Aminomorpholine.[1][2][3][5][8][12][13] Retrieved from [1][3]

  • FineTech Industry. (2025). 4-Aminomorpholin-3-one (CAS 858455-28-4) Product Listing.[1][2] Retrieved from [1][3]

  • Mederski, W., et al. (2007).[1][2][3] Practical and efficient processes for the preparation of 4-(4-aminophenyl)morpholin-3-ones.[1][2][8][10][14] Heterocycles, 74(1), 437-445.[2][3][8][10] (Context for Apixaban intermediates). Retrieved from [1][3]

Comprehensive Guide to Melting Point Verification for 4-Aminomorpholin-3-one HCl

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical challenges posed by organic hydrochloride salts. 4-Aminomorpholin-3-one HCl (CAS: 43324-73-6) is a critical nitrogen-containing heterocyclic intermediate used in the synthesis of advanced active pharmaceutical ingredients (APIs), including specific oxazolidinone antibiotics and factor Xa inhibitors.

Verifying the melting point of this compound is not a trivial exercise. Because it is a hydrochloride salt, it possesses a strong ionic crystal lattice but is highly susceptible to thermal dissociation (loss of HCl gas) and hygroscopicity upon heating. Relying solely on traditional visual methods often results in recording an "apparent melting point"—a kinetic decomposition event—rather than a true thermodynamic melting point.

This guide objectively compares the three primary methodologies for melting point verification—Capillary Tube (USP <741>), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA)—and provides self-validating protocols to ensure absolute scientific integrity in your analytical workflows.

Comparative Analysis of Verification Techniques

To accurately characterize 4-aminomorpholin-3-one HCl, researchers must understand the distinct mechanistic purpose of each thermal analysis technique.

  • Capillary Method (USP <741>) : The pharmacopeial standard. It relies on visual confirmation of the phase change. However, if the compound releases HCl gas during melting, the sample may brown or shrink, making the exact liquefaction point subjective.

  • Differential Scanning Calorimetry (DSC) : Measures the heat flow associated with phase transitions. It is highly sensitive to polymorphs and provides quantitative enthalpy data .

  • Thermogravimetric Analysis (TGA) : Measures mass loss as a function of temperature. For hydrochloride salts, TGA is mandatory to determine if an endothermic peak in DSC is a true melt or a decomposition event (loss of HCl or water).

Quantitative Method Comparison
ParameterUSP <741> Capillary MethodDifferential Scanning Calorimetry (DSC)Thermogravimetric Analysis (TGA)
Sample Size ~3 mm capillary height2 – 5 mg5 – 10 mg
Heating Rate 1 °C/min (near expected MP)10 °C/min (Standard)10 °C/min (Standard)
Primary Detection Visual (Optical transmission)Heat Flow (Endothermic/Exothermic)Mass Loss (Volatilization/Decomposition)
Accuracy / Precision ± 0.5 °C± 0.1 °C± 0.1% weight resolution
Decomposition Handling Poor (Subjective browning)Excellent (When paired with pinhole pans)Excellent (Directly quantifies HCl loss)
Cost per Analysis LowHighHigh

Mechanistic Insights: Apparent vs. Thermodynamic Melting

When heating 4-aminomorpholin-3-one HCl, the thermal energy first overcomes the intermolecular hydrogen bonds of the morpholinone ring. However, as the temperature approaches the lattice energy threshold, the protonated amine can transfer a proton back to the chloride ion, generating volatile HCl gas.

If this chemical decomposition occurs simultaneously with the physical phase change, the resulting endothermic peak is heavily dependent on the heating rate. This phenomenon is known as "Apparent Melting" . Because apparent melting is a kinetic process rather than an equilibrium thermodynamic process, standardizing the sample environment (pan type, purge gas, and heating rate) is the only way to achieve reproducible verification.

Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical protocol must be a self-validating system. The following methodologies incorporate internal checks to guarantee data integrity.

Protocol A: Pharmacopeial Capillary Method (USP <741>)

Causality Focus: Moisture acts as a plasticizer, disrupting the crystal lattice and causing freezing point depression. Pulverization ensures uniform heat transfer, preventing thermal gradients that artificially widen the melting range.

  • System Validation : Calibrate the melting point apparatus using a USP Primary Reference Standard (e.g., Vanillin or Acetanilide) that melts within 50 °C of the expected range of 4-aminomorpholin-3-one HCl. The measured value must fall within ±0.5 °C of the certified value .

  • Sample Preparation : Dry the 4-aminomorpholin-3-one HCl sample in a vacuum desiccator over silica gel for 24 hours.

  • Pulverization : Gently crush the dried sample using an agate mortar and pestle to a fine, uniform powder.

  • Packing : Introduce the powder into a glass capillary tube (0.8–1.2 mm internal diameter). Drop the tube through a 1-meter glass tube onto a hard surface 3–5 times to pack the powder tightly to a height of exactly 3 mm.

  • Execution : Rapidly heat the apparatus to 5 °C below the expected melting point. Reduce the heating ramp rate to strictly 1 °C/min .

  • Observation : Record the temperature at the first formation of a distinct liquid meniscus (onset) and the temperature at which no solid phase remains (clear point).

Protocol B: Orthogonal DSC & TGA Verification

Causality Focus: If HCl gas is trapped inside a hermetically sealed DSC pan, the internal pressure increases, artificially shifting the thermodynamic equilibrium and the melting peak. A pinhole pan allows gas to escape, providing accurate kinetic data for decomposing salts.

  • System Validation : Calibrate the DSC and TGA using high-purity Indium (

    
     = 156.6 °C) to verify temperature and heat flow accuracy.
    
  • TGA Screening (First Pass) :

    • Load 5 mg of the sample into an open alumina crucible.

    • Heat at 10 °C/min from 25 °C to 300 °C under a nitrogen purge (50 mL/min).

    • Decision Gate: Analyze the thermogram. If mass loss (>1%) occurs before or during the expected melting range, the sample undergoes thermal decomposition (HCl loss).

  • DSC Analysis (Second Pass) :

    • Weigh 2–3 mg of the sample into an aluminum pan.

    • Crucial Step: If TGA showed decomposition, use a pan with a laser-drilled pinhole (50 µm). If TGA showed stability, use a standard hermetic pan.

    • Heat at 10 °C/min under a dry nitrogen atmosphere (50 mL/min).

    • Calculate the extrapolated onset temperature (

      
      ) of the endothermic peak, which represents the most reproducible melting point value.
      

Analytical Decision Workflow

To standardize the verification of 4-aminomorpholin-3-one HCl across different laboratory sites, follow the orthogonal thermal analysis workflow mapped below.

ThermalWorkflow N1 4-Aminomorpholin-3-one HCl Sample Drying & Pulverization N2 Step 1: TGA Screening (10 °C/min to 300 °C) N1->N2 N3 Mass Loss < 1% Prior to Melting? N2->N3 N4 Step 2a: Standard DSC (Hermetic Pan - True Melt) N3->N4  Yes (Thermally Stable)   N5 Step 2b: DSC with Pinhole Pan (Vents HCl Gas - Apparent Melt) N3->N5  No (Decomposes/HCl Loss)   N6 Step 3: USP <741> Capillary (1 °C/min Ramp for Visual Check) N4->N6 N5->N6 N7 Final Cross-Validated Melting Point Report N6->N7

Fig 1: Orthogonal thermal analysis workflow for 4-aminomorpholin-3-one HCl.

Conclusion

For complex intermediates like 4-aminomorpholin-3-one HCl, a single analytical technique is insufficient for rigorous quality control. While the USP <741> capillary method provides a necessary baseline for regulatory compliance, it is blind to the underlying chemical kinetics of hydrochloride salt dissociation. By coupling visual capillary data with orthogonal TGA and DSC methodologies—specifically utilizing pinhole pans to manage evolved HCl gas—researchers can differentiate between apparent and thermodynamic melting, ensuring absolute confidence in their material characterization.

References

  • Compliance with amended General Chapter USP <741> Melting Range or Temperature ChemRxiv URL:[Link]

  • “Apparent Melting”: A New Approach to Characterizing Crystalline Structure in Pharmaceutical Materials TA Instruments URL:[Link]

  • Applications of Differential Scanning Calorimetry (DSC) Analysis ResolveMass Laboratories URL:[Link]

Safety Operating Guide

Proper Disposal Procedures for 4-Aminomorpholin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Emergency Overview & Chemical Identity

Objective: Immediate identification and hazard context for safe handling during disposal.

4-Aminomorpholin-3-one Hydrochloride is a specialized heterocyclic building block, structurally characterized as a cyclic hydrazine derivative. Unlike standard organic amines, the N-N bond (hydrazine motif) confers specific reactivity and toxicity profiles that dictate rigorous disposal protocols.

Chemical Profile
PropertySpecification
Chemical Name 4-Aminomorpholin-3-one Hydrochloride
CAS Number (Salt) 2622234-46-0 (Reference)
CAS Number (Base) 858455-28-4
Molecular Formula C₄H₉ClN₂O₂
Molecular Weight 152.58 g/mol
Structure Morpholine ring with C3-ketone and N4-amino group (HCl salt)
Physical State White to off-white crystalline solid
Solubility Soluble in water, DMSO, Methanol
Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][3]

  • Critical Note: As a hydrazine derivative, this compound should be treated as a potential mutagen and sensitizer . Avoid all direct contact and inhalation.[4][5]

Pre-Disposal Characterization & Segregation

Directive: Do not mix waste streams. Proper segregation prevents dangerous cross-reactions (e.g., with oxidizers) and ensures compliance with incineration protocols.

Waste Stream Classification

Before disposal, characterize the waste into one of the following streams:

  • Stream A: Pure Solid Waste

    • Expired or surplus solid reagent.

    • Contaminated solid consumables (weigh boats, gloves, paper towels).

  • Stream B: High-Concentration Liquid Waste

    • Mother liquors or stock solutions (>1% concentration).

    • Solvents: DMSO, Methanol, or Water containing the compound.

  • Stream C: Trace Contaminated Aqueous Waste

    • Rinsate from glassware cleaning (<0.1% concentration).

Storage Prior to Disposal[8]
  • Container: High-density polyethylene (HDPE) or glass jars with Teflon-lined caps.

  • Labeling: Must be labeled "HAZARDOUS WASTE - TOXIC/IRRITANT". Explicitly list "4-Aminomorpholin-3-one HCl".

  • Incompatibilities: Store away from oxidizing agents (e.g., permanganates, nitrates, peroxides) and strong bases (which liberates the free hydrazine base, increasing volatility).

Step-by-Step Disposal Workflows

Workflow 1: Solid Waste Disposal (Primary Method)

Mechanism: High-temperature incineration is the only validated method to destroy the hydrazine N-N bond and the morpholine ring effectively.

  • Collection: Transfer solid waste into a wide-mouth hazardous waste jar.

    • Technique: Use a dedicated scoop or spatula; do not pour directly to minimize dust generation.

  • Double-Bagging: For highly contaminated consumables, place items in a clear polyethylene bag, seal with tape, and place inside the rigid container.

  • Labeling: Apply the hazardous waste tag. Check "Toxic" and "Irritant".[5]

  • Disposal Path: Hand over to your facility's EHS (Environmental Health & Safety) for incineration at a permitted facility equipped with an afterburner and scrubber (to neutralize HCl and NOx emissions).

Workflow 2: Liquid Waste Disposal

Mechanism: Chemical treatment is generally discouraged for small lab quantities due to the risk of forming toxic byproducts (e.g., chloramines). Incineration remains the standard.

  • Segregation:

    • Organic Solvents (DMSO/MeOH): Collect in "Halogenated Organic Waste" carboys (due to the HCl salt).

    • Aqueous Solutions: Collect in "Aqueous Toxic" carboys. Do not pour down the sink.

  • pH Adjustment (Optional but Recommended):

    • Ensure the waste solution is slightly acidic to neutral (pH 5-7).

    • Reasoning: Keeping the pH below 7 maintains the salt form (Hydrochloride), which is less volatile and more stable than the free base.

  • Disposal Path: Incineration via EHS.

Diagram 1: Waste Segregation & Disposal Decision Tree

WasteDisposal Start Waste Generation Type Determine Physical State Start->Type Solid Solid Waste (Powder, Gloves, Paper) Type->Solid Liquid Liquid Waste (Solutions, Rinsate) Type->Liquid PackSolid Pack in HDPE Jar Double Bag Consumables Solid->PackSolid SolventCheck Solvent Type? Liquid->SolventCheck Label Label: 'Toxic/Irritant' List: 4-Aminomorpholin-3-one HCl PackSolid->Label Organic Organic (DMSO/MeOH) Segregate as Halogenated SolventCheck->Organic Aqueous Aqueous Adjust pH to 5-7 (Keep as Salt) SolventCheck->Aqueous Organic->Label Aqueous->Label Incinerate Final Disposal: High-Temp Incineration Label->Incinerate

Caption: Operational logic for segregating and packaging 4-aminomorpholin-3-one HCl waste streams.

Spill Management & Decontamination

Core Requirement: Prevent dust inhalation and environmental release.[4][6]

PPE Requirements[8][9][10][12][13][14]
  • Respiratory: N95 respirator (minimum) or P100 HEPA filter if dust is visible.

  • Skin: Double nitrile gloves (0.11 mm minimum thickness).

  • Eyes: Chemical safety goggles.

Spill Protocol
  • Isolate: Evacuate the immediate area (10 ft radius) and post "Do Not Enter" signage.

  • Contain (Solids):

    • Cover the spill with a damp paper towel (water or PEG-400) to prevent dust dispersal.

    • Do not dry sweep.

  • Contain (Liquids):

    • Absorb with inert material (Vermiculite or Chemizorb®).

    • Do not use sawdust (combustible reaction risk).

  • Cleanup:

    • Scoop material into a waste container.[1]

    • Wipe surface with 10% Bleach Solution (Sodium Hypochlorite) followed by water.

    • Mechanism: Hypochlorite oxidizes the hydrazine moiety, degrading the toxicophore. Warning: This reaction can be exothermic; use dilute bleach and good ventilation.

  • Verification: Check pH of the surface to ensure neutrality before reopening the area.

Diagram 2: Emergency Spill Response Workflow

SpillResponse Alert Spill Detected Assess Assess State: Solid or Liquid? Alert->Assess SolidSpill Solid Spill Avoid Dust! Assess->SolidSpill LiquidSpill Liquid Spill Contain Flow Assess->LiquidSpill WetCover Cover with Damp Paper Towel SolidSpill->WetCover Absorb Absorb with Vermiculite LiquidSpill->Absorb Decon Decontaminate Surface 10% Bleach Solution WetCover->Decon Absorb->Decon Dispose Dispose as Hazardous Waste Decon->Dispose

Caption: Step-by-step containment and decontamination procedure for accidental releases.

Regulatory Compliance & Data

EPA/RCRA Status: While 4-aminomorpholin-3-one HCl is not explicitly listed on the EPA P-list or U-list, it must be managed as a Characteristic Hazardous Waste due to its toxicity and reactivity profile.

Regulatory BodyClassificationRequirement
US EPA Not Listed (Treat as Characteristic)Dispose via permitted TSDF (Treatment, Storage, and Disposal Facility).
DOT (Transport) Not Regulated (Small Qty)Label as "Chemical Solid, N.O.S." if shipping bulk.
SARA 313 Not ListedStandard reporting thresholds apply if used in large bulk.
Quantitative Safety Data
ParameterValueSource
LD50 (Oral, Rat) No specific data; assume < 2000 mg/kg (Harmful)Analogous Hydrazines [1]
Decomposition Temp > 170°CNamiki [2]
pH (1% Solution) 4.0 - 6.0Estimated (HCl salt)

References

  • PubChem. Hydrazine Derivatives Toxicity Profile. National Library of Medicine. Available at: [Link]

  • Namiki Shoji Co., Ltd. Product Catalog: 4-aminomorpholin-3-one hydrochloride (Code EN300-28329507).[7] Available at: [Link]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available at: [Link]

Sources

Personal protective equipment for handling 4-aminomorpholin-3-one hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating specialized, sp3-rich building blocks like 4-aminomorpholin-3-one hydrochloride with generic safety protocols. This is a critical operational error.

Handling this compound requires understanding the intersection of two distinct chemical identities: the inherent reactivity of a morpholine derivative and the physical behavior of an amine hydrochloride salt . This guide provides the definitive, causality-driven protocols for the safe handling, transfer, and disposal of this compound, ensuring both operator safety and experimental integrity.

The Causality of Hazards: Understanding the Molecule

To design a self-validating safety system, we must first understand why 4-aminomorpholin-3-one hydrochloride behaves the way it does.

  • Hygroscopicity & Micro-Corrosivity: Amine hydrochlorides are highly polar and readily absorb atmospheric moisture[1]. If aerosolized dust settles on human skin, sweat, or the mucous membranes of the respiratory tract, it rapidly dissolves. This creates a highly concentrated, localized acidic micro-environment capable of causing severe chemical burns[2].

  • Morpholine Core Toxicity: The parent morpholine ring is a known severe irritant and is toxic via dermal absorption and inhalation[3]. While the hydrochloride salt form reduces the volatility of the compound compared to its free base, the intrinsic toxicity of the morpholine scaffold remains active upon dissolution in biological fluids[4].

Table 1: Physicochemical Hazard Profile & Operational Thresholds

ParameterCharacteristicOperational Implication & Causality
Chemical Class Amine HydrochlorideHighly hygroscopic; requires handling in an inert atmosphere (<1 ppm H₂O) to prevent deliquescence and stoichiometric degradation[1].
Physical State Crystalline PowderHigh risk of aerosolization during transfer. Mandates strict particulate filtration protocols to prevent inhalation[5].
Reactivity Acidic upon dissolutionReacts violently with strong bases to liberate the free amine base, which is highly volatile and skin-permeable[1].
Corrosivity Severe IrritantReacts with biological moisture to cause localized acidic burns. Mandates non-permeable barrier protection[2].

Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory attire. Every piece of PPE must be selected based on the specific physicochemical threats outlined above.

  • Hand Protection (Double Gloving): Wear heavy-duty Nitrile gloves (minimum 0.11 mm thickness). Causality: Morpholine derivatives can permeate natural rubber latex. Double gloving ensures that if the outer glove is breached by the acidic salt, the inner glove provides an uncompromised buffer.

  • Eye Protection: Unvented chemical splash goggles. Causality: Standard safety glasses do not protect against aerosolized dust. If airborne hydrochloride dust settles into the ocular cavity, it will react with tear film to cause immediate, severe irritation and potential corneal damage[2].

  • Respiratory Protection: EN 143 Type P2/P3 or NIOSH N95/P100 particulate respirator (if handling bulk powder outside a glovebox). Causality: Prevents the inhalation of fine crystalline dust, which can cause severe respiratory tract burns upon contact with lung mucosa[5].

  • Body Protection: Flame-retardant, tightly woven lab coat with knit cuffs. Ensure no exposed skin between the glove and the sleeve.

Experimental Protocol: Precision Weighing and Transfer

To maintain experimental integrity and operator safety, 4-aminomorpholin-3-one hydrochloride must be handled as an air-sensitive, hygroscopic solid[1].

Self-Validating System: Before beginning, verify the glovebox relative humidity (RH) sensor. It must read <1 ppm H₂O. If the powder clumps or adheres to the spatula upon opening the vial, the environmental integrity has been compromised, and the equivalent mass will be inaccurate due to water weight.

Step-by-Step Methodology:

  • Environmental Preparation: Purge a glovebox or Schlenk line with high-purity inert gas (Argon or Nitrogen). Ensure all spatulas, weigh boats, and reaction vessels are oven-dried (120°C for >2 hours) and cooled under vacuum before introduction to the antechamber.

  • Vessel Equilibration: Transfer the sealed vial of 4-aminomorpholin-3-one hydrochloride into the glovebox. Allow the vial to equilibrate to the internal temperature for 15 minutes before opening to prevent static charge buildup, which causes powder scattering.

  • Static Mitigation: Pass an anti-static gun (e.g., Zerostat) over the weigh boat and the compound vial. Causality: Hydrochloride powders are highly prone to static cling; neutralizing the charge prevents aerosolization and loss of material during transfer.

  • Precision Transfer: Using a pre-dried micro-spatula, transfer the required mass into the reaction vessel. Immediately seal both the source vial and the reaction vessel with PTFE-lined caps or septa.

  • Decontamination: Wipe down the balance and surrounding glovebox floor with a dry, lint-free wipe to collect any stray dust before it can interact with trace moisture.

Spill Response and Disposal Plan

The disposal of amine hydrochlorides requires strict segregation protocols to prevent dangerous secondary reactions in waste carboys.

Disposal Segregation (Critical Rule): Never dispose of 4-aminomorpholin-3-one hydrochloride in basic waste streams (e.g., those containing NaOH, KOH, or organic amines). Causality: Strong bases will rapidly deprotonate the hydrochloride salt, regenerating the free 4-aminomorpholin-3-one base[1]. The free base is significantly more volatile, creating a toxic inhalation hazard and pressure buildup inside sealed waste containers. Route this compound exclusively to halogenated acidic organic waste .

Spill Response Protocol:

  • Evacuate & Assess: If a spill occurs outside a containment hood, evacuate the immediate 2-meter radius.

  • Containment: Do NOT use water to clean the spill. Water will dissolve the salt, spreading the corrosive acidic solution and potentially liberating fumes.

  • Absorption: Cover the powder completely with an inert, dry absorbent such as vermiculite or dry silica sand[1].

  • Collection: Using a non-sparking plastic scoop, carefully sweep the absorbed mixture into a sealable hazardous waste bag.

  • Neutralization: Wipe the affected surface with a dilute, mildly alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual microscopic acid sites, followed by a final wipe with isopropanol.

Operational Workflow Visualization

SafetyWorkflow Start Assess Chemical Hazards (Hygroscopic, Irritant) PPE Don Specialized PPE (Nitrile, Goggles, P3 Respirator) Start->PPE Env Establish Inert Environment (<1 ppm H2O Glovebox) PPE->Env Weigh Precision Weighing & Transfer Protocol Env->Weigh Spill Spill Detected? Weigh->Spill Clean Contain with Inert Absorbent (Do Not Use Water) Spill->Clean Yes React Seal Vessel & Proceed to Synthesis Spill->React No Dispose Hazardous Waste (Segregate from Bases) Clean->Dispose React->Dispose

Operational workflow for handling and disposing of 4-aminomorpholin-3-one hydrochloride.

References

  • Penta Chemicals. "Morpholine - SAFETY DATA SHEET." pentachemicals.eu. Available at:[Link]

  • Redox. "Safety Data Sheet Morpholine Revision 5." redox.com. Available at: [Link]

  • Armar Isotopes. "Dimethyl-d6 amine hydrochloride SDS." armar-europa.de. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.